molecular formula C20H13NO3 B1682086 SMBA1 CAS No. 906440-37-7

SMBA1

Cat. No.: B1682086
CAS No.: 906440-37-7
M. Wt: 315.3 g/mol
InChI Key: PEYKRJBXACUOOB-WQRHYEAKSA-N
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Description

SMBA1 is a selective acrivator of Bax, a central death regulator. It acts by potently suppressing lung tumour growth via apoptosis.

Properties

IUPAC Name

2-[(Z)-(2-nitrofluoren-9-ylidene)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYKRJBXACUOOB-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of SMBA1: A Small Molecule Agonist of Bax

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

SMBA1 (Small Molecule Bax Agonist 1) is a synthetic compound identified as a direct activator of the pro-apoptotic protein Bax. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug development with an interest in apoptosis-targeted cancer therapies.

Direct Engagement and Activation of Bax

This compound exerts its pro-apoptotic effects through direct binding to the Bax protein.[1][2] It specifically targets a binding pocket located around the serine 184 (S184) residue of Bax.[1][3] This interaction is crucial as it prevents the phosphorylation of S184, a post-translational modification known to inactivate the pro-apoptotic function of Bax.[1][3]

The binding of this compound to the S184 pocket induces a significant conformational change in the Bax protein.[1] This structural alteration is a critical step that primes Bax for its subsequent roles in the apoptotic cascade. This compound demonstrates high affinity and selectivity for Bax, with a reported inhibition constant (Ki) of 43.3 nM.[4] Importantly, this compound does not exhibit binding to other members of the Bcl-2 family, such as Bcl-2, Bak, or Bid, highlighting its specific mode of action.

Mitochondrial Translocation and Oligomerization

The conformational change induced by this compound facilitates the translocation of Bax from the cytosol to the outer mitochondrial membrane.[1] Once at the mitochondria, the activated Bax molecules undergo homo-oligomerization, forming protein clusters within the membrane.[1] This process is a hallmark of Bax-mediated apoptosis.

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The oligomerized Bax complexes form pores in the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This is the pivotal event in the intrinsic pathway of apoptosis. MOMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space of the mitochondria into the cytoplasm.[1][5]

Caspase Activation and Execution of Apoptosis

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex. The apoptosome then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. These effector caspases are responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical hallmarks of programmed cell death. The entire process, from this compound binding to Bax to the induction of apoptosis, is dependent on the presence of Bax.[1]

Cellular and In Vivo Anti-Tumor Activity

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including lung cancer and glioblastoma.[1][2] In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in malignant glioma cells.[2] In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound, where it has been shown to suppress tumor growth.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound and its analogs.

CompoundTargetParameterValueCell Line(s)Reference
This compound BaxKi43.3 nM-[4]
CYD-2-11 (this compound analog) -IC503.22 µMMDA-MB-231 (Triple-negative breast cancer)[5][6]
CYD-2-11 (this compound analog) -IC503.81 µMMCF-7 (ER-positive breast cancer)[5][6]
CYD-4-61 (this compound analog) -IC500.07 µMMDA-MB-231 (Triple-negative breast cancer)[5][6]
CYD-4-61 (this compound analog) -IC500.06 µMMCF-7 (ER-positive breast cancer)[5][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

SMBA1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax This compound->Bax_inactive Binds to S184 pocket S184 p-S184 This compound->S184 Blocks Phosphorylation Bax_active Active Bax (Conformational Change) Bax_inactive->Bax_active Induces Conformational Change Bax_inactive->S184 Phosphorylation inactivates Mito_membrane Mitochondrial Outer Membrane Bax_active->Mito_membrane Translocation Apoptosome Apoptosome Formation Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax_oligomer Bax Oligomerization (Pore Formation) Mito_membrane->Bax_oligomer Insertion CytoC Cytochrome c Bax_oligomer->CytoC Release CytoC->Apoptosome Initiates

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A549, U87MG) SMBA1_Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->SMBA1_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) SMBA1_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) SMBA1_Treatment->Apoptosis_Assay Mito_Fractionation Mitochondrial Fractionation SMBA1_Treatment->Mito_Fractionation Western_Blot Western Blot Analysis (Bax, Cytochrome c, Cleaved Caspases) Mito_Fractionation->Western_Blot Analyze cytosolic and mitochondrial fractions Xenograft Xenograft Mouse Model (e.g., Nude Mice with Tumor Implants) SMBA1_Admin This compound Administration (e.g., Intraperitoneal Injection) Xenograft->SMBA1_Admin Tumor_Measurement Tumor Volume Measurement SMBA1_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Organ Histology) SMBA1_Admin->Toxicity_Assessment IHC Immunohistochemistry of Tumors (e.g., Ki-67, TUNEL) Tumor_Measurement->IHC

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the key experiments cited in the literature for elucidating the mechanism of action of this compound.

1. Cell Viability Assays (e.g., MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cells with this compound as described above.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis

  • Objective: To detect changes in the expression and localization of apoptosis-related proteins.

  • Methodology:

    • Prepare whole-cell lysates or subcellular fractions (cytosolic and mitochondrial) from this compound-treated and control cells.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, cytochrome c, cleaved caspase-3, PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into control and treatment groups.

    • Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to the respective groups according to a predetermined schedule and dosage.

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and general health of the mice to assess toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

References

A Technical Guide to SMBA1: A Small-Molecule Activator of the Pro-Apoptotic Protein Bax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMBA1 is a novel small-molecule agonist of the pro-apoptotic protein Bax, a critical regulator of the intrinsic pathway of apoptosis. By directly binding to and activating Bax, this compound offers a promising therapeutic strategy for cancers that have developed resistance to apoptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Introduction

Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and oncogenic stress. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with pro-apoptotic members like Bax and Bak and anti-apoptotic members like Bcl-2 and Mcl-1. In many cancers, the balance is tipped towards survival through the overexpression of anti-apoptotic proteins. Small-molecule Bax agonists represent a novel therapeutic approach that directly targets the core apoptotic machinery to induce cancer cell death. This compound has emerged as a potent and selective activator of Bax, demonstrating significant anti-tumor activity in preclinical models of lung cancer.[1][2]

This compound: Physicochemical Properties and In Vitro Activity

This compound is a high-affinity and selective activator of Bax.[1]

PropertyValueReference
Chemical Name 2-[(2-Nitro-9H-fluoren-9-ylidene)methyl]phenolN/A
Molecular Formula C20H13NO3
Molecular Weight 315.32 g/mol
CAS Number 906440-37-7
Binding Affinity (Ki) for Bax 43.3 nM[3]
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming.

Mechanism of Action

This compound exerts its pro-apoptotic effects through a multi-step mechanism that directly targets Bax:

  • Binding to the S184 Pocket: this compound binds to a specific pocket on the Bax protein near the serine 184 (S184) residue.[1] This binding event is crucial for its activity.

  • Inhibition of Bax Phosphorylation: The binding of this compound to the S184 pocket blocks the phosphorylation of this residue.[1] Phosphorylation at S184 is an inhibitory modification that prevents Bax activation.

  • Induction of Conformational Change: By preventing phosphorylation, this compound induces a conformational change in the Bax protein, exposing its active domains.[1]

  • Mitochondrial Membrane Insertion: The activated Bax protein translocates from the cytosol to the outer mitochondrial membrane and inserts itself into the membrane.[1]

  • Oligomerization and Pore Formation: Once in the mitochondrial membrane, Bax molecules oligomerize to form pores.[1]

  • Cytochrome c Release and Apoptosis: The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, triggering the caspase cascade and ultimately leading to apoptosis.[1]

This compound is highly selective for Bax and does not bind to other Bcl-2 family members such as Bcl-2, Bak, or Bid.

Signaling Pathway Diagram

SMBA1_Mechanism_of_Action This compound Mechanism of Action This compound This compound Bax_inactive Inactive Cytosolic Bax This compound->Bax_inactive Binds to S184 pocket S184 S184 Phosphorylation This compound->S184 Blocks Bax_active Active Bax (Conformational Change) Bax_inactive->Bax_active Activation S184->Bax_inactive Inhibits Mitochondrion Mitochondrion Bax_active->Mitochondrion Translocation & Insertion Oligomerization Bax Oligomerization & Pore Formation Mitochondrion->Oligomerization Cytochrome_c Cytochrome c Release Oligomerization->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A diagram illustrating the mechanism of action of this compound.

In Vitro and In Vivo Efficacy

In Vitro Studies in A549 Lung Cancer Cells

This compound has been shown to induce a dose-dependent increase in Bax expression in A549 human lung adenocarcinoma cells.[3]

This compound Concentration (µM)Treatment Duration (hours)Effect on Bax Expression
0.124Increased
124Increased
524Increased
1024Increased
In Vivo Studies in A549 Xenograft Model

In a mouse xenograft model using A549 cells, intraperitoneal (i.p.) administration of this compound once daily for 10 days resulted in significant anti-tumor activity.[3]

This compound Dose (mg/kg)Outcome
2Suppressed tumor volume, increased active caspase 3
10Suppressed tumor volume, increased active caspase 3
40Suppressed tumor volume, increased active caspase 3
60Suppressed tumor volume, increased active caspase 3

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cytochrome c Release Assay (Western Blot)

Objective: To detect the release of cytochrome c from the mitochondria to the cytosol.

Materials:

  • A549 cells treated with this compound

  • Mitochondria/Cytosol Fractionation Kit

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and buffers

  • Western blot apparatus

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat A549 cells with this compound.

  • Harvest the cells and perform mitochondrial and cytosolic fractionation according to the kit manufacturer's protocol.

  • Determine the protein concentration of each fraction.

  • Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against cytochrome c, COX IV, and GAPDH.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • A549 cells

  • Matrigel

  • This compound

  • Vehicle control (e.g., saline, DMSO/PEG solution)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of A549 cells and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by intraperitoneal injection) daily at the desired doses. Administer the vehicle to the control group.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for active caspase-3).

Visualizations

Experimental Workflow for Assessing this compound Efficacy

SMBA1_Experimental_Workflow Experimental Workflow for this compound Efficacy Assessment In_Vitro In Vitro Studies Cell_Culture A549 Cell Culture In_Vitro->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Mechanism_Assay Mechanism of Action Assays (Cytochrome c Release, Bax Oligomerization) Treatment->Mechanism_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Assay->Data_Analysis In_Vivo In Vivo Studies Xenograft A549 Xenograft Model In_Vivo->Xenograft In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) In_Vivo_Treatment->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Analysis (IHC) Tumor_Measurement->Ex_Vivo_Analysis Ex_Vivo_Analysis->Data_Analysis

Caption: A flowchart of the experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising new class of anti-cancer agent that directly activates the pro-apoptotic protein Bax. Its high affinity, selectivity, and demonstrated efficacy in preclinical models of lung cancer make it a compelling candidate for further drug development. The detailed information and protocols provided in this guide are intended to facilitate further research into this compound and other small-molecule Bax agonists, with the ultimate goal of translating these findings into novel cancer therapies.

References

The Dawn of a New Apoptotic Era: A Technical Guide to the Discovery and Development of SMBA1, a First-in-Class Bax Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evasion of apoptosis is a hallmark of cancer, presenting a formidable challenge to effective therapeutic intervention. The B-cell lymphoma 2 (Bcl-2) family of proteins, central regulators of programmed cell death, have emerged as critical targets for novel anti-cancer agents. Within this family, the pro-apoptotic protein Bax stands as a crucial gateway to the intrinsic apoptotic pathway. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of SMBA1, a pioneering small-molecule Bax agonist. This compound directly binds to and activates Bax, triggering a cascade of events culminating in cancer cell apoptosis. This document details the preclinical data supporting this compound's therapeutic potential and provides comprehensive experimental protocols for its study, serving as a vital resource for researchers in the field of apoptosis and cancer drug development.

Introduction: Targeting the Gatekeeper of Apoptosis

The intrinsic apoptotic pathway is a tightly regulated cellular suicide program essential for tissue homeostasis and the elimination of damaged or cancerous cells. The Bcl-2 family of proteins governs this pathway, with a delicate balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) determining cell fate. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins, rendering them resistant to conventional therapies.

Bax, a key pro-apoptotic effector protein, typically resides in an inactive, monomeric state in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, initiating a caspase cascade that executes the apoptotic program.[2][3][4][5]

The direct activation of Bax has long been a coveted, yet elusive, therapeutic strategy. The discovery of this compound (Small-Molecule Bax Agonist 1) represents a significant breakthrough in this pursuit, offering a novel approach to directly engage the apoptotic machinery in cancer cells.

The Discovery of this compound: An In-Silico Approach

This compound was identified through a computational screen of the National Cancer Institute (NCI) small-molecule library.[6] The screen targeted a specific structural pocket surrounding the serine 184 (S184) residue of Bax.[6] Phosphorylation of S184 is known to inactivate Bax, and it was hypothesized that a small molecule binding to this site could prevent this inhibitory phosphorylation and allosterically induce an active conformation.

This structure-based drug design approach led to the identification of a fluorene-based compound, later designated this compound, which exhibited a high binding affinity for Bax.[6]

Mechanism of Action: Direct Activation of Bax

This compound exerts its pro-apoptotic effects through a direct and selective interaction with Bax.[7]

Key Mechanistic Features:

  • Binding Site: this compound binds to a pocket in the C-terminus of Bax, near the serine 184 (S184) residue.[6]

  • Conformational Change: This binding event prevents the inhibitory phosphorylation of S184 and induces a conformational change in the Bax protein, exposing its active form.[6][7]

  • Mitochondrial Translocation and Oligomerization: The activated Bax then translocates to the outer mitochondrial membrane, where it forms homo-oligomers.[6][7]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax oligomers create pores in the mitochondrial membrane, leading to the release of cytochrome c.[6][7]

  • Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[2] Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[2][8][9]

The following diagram illustrates the signaling pathway initiated by this compound:

SMBA1_Signaling_Pathway CytoC_cyto Cytochrome c Apaf1 Apaf1 This compound This compound Bax_inactive Bax_inactive This compound->Bax_inactive Binds to S184 pocket Bax_active Bax_active Bax_inactive->Bax_active Conformational change & translocation CytoC_mito CytoC_mito CytoC_mito->CytoC_cyto Release into cytosol Apoptosome Apoptosome Apaf1->Apoptosome Forms complex with Pro-Caspase-9 Casp9 Casp9 Apoptosome->Casp9 Activation Pro_Casp9 Pro_Casp9 Pro_Casp3 Pro_Casp3 Casp9->Pro_Casp3 Cleavage Casp3 Casp3 Pro_Casp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: this compound-induced apoptotic signaling pathway.

Preclinical Efficacy of this compound and its Analogs

The anti-cancer activity of this compound has been demonstrated in a variety of preclinical models, including lung, glioblastoma, and breast cancer.

In Vitro Studies

This compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Table 1: In Vitro Activity of this compound and Analogs

CompoundTarget Cancer TypeCell LineAssayEndpointValueReference
This compound --Binding AssayKi43.3 nM[7]
Lung CancerA549Western BlotBax ExpressionIncreased[7]
GlioblastomaU87MG, U251, T98GViability Assay-Time & Dose-dependent reduction[10]
GlioblastomaU87MG, U251, T98GCell Cycle AnalysisG2/M ArrestInduced[10]
CYD-2-11 --Binding AssayKi34.1 nM[11]
Breast CancerMDA-MB-231Proliferation AssayIC503.22 µM[11]
Breast CancerMCF-7Proliferation AssayIC503.81 µM[11]
CYD-4-61 Breast CancerMDA-MB-231Proliferation AssayIC500.07 µM[12]
Breast CancerMCF-7Proliferation AssayIC500.06 µM[12]
In Vivo Studies

The anti-tumor efficacy of this compound and its analogs has been confirmed in mouse xenograft models.

Table 2: In Vivo Efficacy of this compound and Analogs

CompoundCancer TypeAnimal ModelDosing RegimenOutcomeReference
This compound Lung CancerA549 xenografts in Nu/Nu mice2, 10, 40, 60 mg/kg, i.p., once daily for 10 daysSuppressed tumor volume and increased active caspase-3[7]
This compound GlioblastomaU87MG xenografts in vivoNot specifiedInhibited tumor growth[10]
CYD-2-11 Breast CancerMDA-MB-231 xenografts in nude mice20 mg/kg, i.p., once daily for 7 days57% inhibition of tumor growth[11]
CYD-4-61 Breast CancerMDA-MB-231 xenografts in mice2.5 mg/kg, i.p., once daily for 7 days55% inhibition of tumor growth[12]

Structure-Activity Relationship (SAR) Studies

Following the discovery of this compound, SAR studies were undertaken to improve its potency and drug-like properties. These efforts led to the development of second-generation Bax agonists, including CYD-2-11 and CYD-4-61, which exhibit significantly enhanced anti-proliferative activity.[11][12]

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, U87MG, MDA-MB-231)

  • Complete culture medium

  • 96-well plates

  • This compound (or analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (for fixing)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound as desired.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Wash with PBS and permeabilize the cells for 2 minutes on ice.

  • Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

  • Wash with PBS and mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., Nu/Nu or NOD/SCID, 6-8 weeks old)

  • Cancer cells (e.g., A549, MDA-MB-231)

  • Matrigel (optional)

  • This compound formulated for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection) according to the predetermined dosing schedule.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for apoptotic markers).

The following diagram outlines the general experimental workflow for evaluating this compound:

Experimental_Workflow Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Viability_Assay Viability_Assay Treatment->Viability_Assay Apoptosis_Assay Apoptosis_Assay Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell_Cycle_Assay Treatment->Cell_Cycle_Assay Xenograft_Model Xenograft_Model InVivo_Treatment InVivo_Treatment Xenograft_Model->InVivo_Treatment Tumor_Measurement Tumor_Measurement InVivo_Treatment->Tumor_Measurement ExVivo_Analysis ExVivo_Analysis Tumor_Measurement->ExVivo_Analysis

Caption: General experimental workflow for this compound evaluation.

Future Directions and Conclusion

The discovery and development of this compound and its more potent analogs have validated the direct activation of Bax as a viable therapeutic strategy for cancer. These first-in-class molecules provide a powerful tool for further research into the intricacies of the apoptotic pathway and serve as a promising foundation for the development of novel anti-cancer drugs.

Future research will likely focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of Bax agonists.

  • Identifying predictive biomarkers to select patients most likely to respond to Bax agonist therapy.

  • Investigating combination therapies with other anti-cancer agents to overcome resistance and enhance efficacy.

References

The Role of SMBA1 in the Intrinsic Apoptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the small-molecule Bax agonist 1 (SMBA1) and its significant role in the activation of the intrinsic apoptosis pathway. Contrary to potential misconceptions, this compound is not a protein but a potent chemical compound that directly targets and activates the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Bax. By inducing conformational changes in Bax, this compound facilitates its mitochondrial translocation and oligomerization, leading to the permeabilization of the outer mitochondrial membrane. This critical event triggers the release of cytochrome c and other pro-apoptotic factors, ultimately culminating in caspase activation and programmed cell death. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction to this compound and the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1][2] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-XL.[1][3] The activation of effector proteins Bax and Bak is a key step, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of apoptogenic factors.[4]

This compound is a synthetically developed small molecule identified as a high-affinity and selective activator of Bax. It represents a promising class of anti-cancer agents that can directly trigger apoptosis in cancer cells, particularly those that overexpress Bax.[5]

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects by directly binding to and activating the Bax protein. The primary mechanism involves the following key steps:

  • Binding to the S184 Pocket: this compound binds to a specific pocket on the Bax protein near the serine 184 (S184) residue.[6] This binding event is crucial as it blocks the phosphorylation of S184, a modification known to inhibit Bax's pro-apoptotic function.[7][8]

  • Induction of Conformational Change: The binding of this compound induces a conformational change in the Bax protein. This change exposes the N-terminal domain of Bax, which is necessary for its insertion into the mitochondrial outer membrane.[7]

  • Mitochondrial Insertion and Oligomerization: The activated Bax monomers then translocate to and insert into the mitochondrial outer membrane. Once embedded, they oligomerize to form pores, leading to MOMP.[7]

  • Release of Pro-Apoptotic Factors: The formation of these pores results in the release of cytochrome c and second mitochondria-derived activator of caspases (SMAC)/Diablo from the intermembrane space into the cytosol.[9]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.[2][9] The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.[9][10]

Quantitative Data on this compound Activity

The following table summarizes key quantitative data related to the activity of this compound from various studies.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 43.3 nMIn vitro[7]
IC50 (MDA-MB-231) 3.22 µM (for analog 14)Human Breast Cancer[6]
IC50 (MCF-7) 3.81 µM (for analog 14)Human Breast Cancer[6]
IC50 (MDA-MB-231) 0.07 µM (for analog 49)Human Breast Cancer[6]
IC50 (MCF-7) 0.06 µM (for analog 49)Human Breast Cancer[6]
In vivo Efficacy 2-60 mg/kg/dayMouse Xenograft (A549)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the role of this compound in apoptosis.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Method:

    • Seed cells (e.g., U87MG, U251, T98G glioblastoma cells) in 96-well plates and allow them to adhere overnight.[5]

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 24, 48, 72 hours).[5][7]

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo®).

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Method:

    • Treat cells with this compound as described in the cell viability assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis
  • Objective: To analyze the expression levels of apoptosis-related proteins.

  • Method:

    • Treat cells with this compound and prepare whole-cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cytochrome c).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method:

    • Inject cancer cells (e.g., A549 lung cancer cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer this compound (e.g., 2, 10, 40, 60 mg/kg) or vehicle control intraperitoneally once daily for a specified period (e.g., 10 days).[7][8]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptotic markers).

Visualizing this compound's Role in Apoptosis

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Culture smba1_treatment This compound Treatment (Dose & Time Course) cell_culture->smba1_treatment viability_assay Cell Viability Assay (MTT, etc.) smba1_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) smba1_treatment->apoptosis_assay western_blot Western Blot (Bax, Caspase-3, etc.) smba1_treatment->western_blot xenograft_model Xenograft Mouse Model smba1_admin This compound Administration xenograft_model->smba1_admin tumor_measurement Tumor Growth Measurement smba1_admin->tumor_measurement ex_vivo_analysis Ex Vivo Analysis (Immunohistochemistry) tumor_measurement->ex_vivo_analysis

Caption: Workflow for evaluating this compound's pro-apoptotic activity.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the intrinsic apoptosis pathway and holds significant potential as a therapeutic agent for cancers that are dependent on the suppression of Bax-mediated apoptosis. Its ability to directly and selectively activate Bax provides a clear mechanism for inducing cancer cell death. Future research should focus on optimizing the pharmacological properties of this compound analogs to enhance their efficacy and minimize potential off-target effects. Furthermore, exploring combination therapies where this compound is used alongside other anti-cancer agents could provide synergistic effects and overcome resistance mechanisms. The continued investigation of small-molecule activators of apoptosis like this compound is a promising avenue in the development of novel cancer treatments.

References

In-Depth Technical Guide to SMBA1: A Small Molecule Bax Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMBA1 (Small Molecule Bax Agonist 1) is a synthetic organic compound that has emerged as a promising agent in cancer research due to its specific activation of the pro-apoptotic protein Bax. By directly binding to Bax and inducing a conformational change, this compound triggers the intrinsic apoptotic pathway, leading to selective cell death in cancer cells with high Bax expression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experimental assays and visualizations of its mechanism of action are presented to facilitate further research and development of Bax-targeted cancer therapies.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2-[(2-Nitro-9H-fluoren-9-ylidene)methyl]phenol, is a small molecule characterized by a nitro-substituted fluorene core linked to a phenol group. This structure is crucial for its specific interaction with the S184 binding pocket of the Bax protein.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[(Z)-(2-nitrofluoren-9-ylidene)methyl]phenol[1]
Molecular Formula C₂₀H₁₃NO₃[1]
Molecular Weight 315.32 g/mol [1]
CAS Number 906440-37-7
Appearance Not specified in provided results
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming.
Storage Store at -20°C

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain, the chemical structure suggests a plausible synthetic route involving a condensation reaction between 2-nitro-9H-fluorene and salicylaldehyde. Common organic chemistry reactions that could achieve this transformation include the Knoevenagel condensation or the Wittig reaction.

The synthesis would likely involve two main stages:

  • Synthesis of the precursor, 2-nitro-9-fluorenone: This can be achieved through the nitration of 9-fluorenone. A method for the oxidation of 2-nitrofluorene to 2-nitro-9-fluorenone using potassium hydroxide in tetrahydrofuran has been described.[2]

  • Condensation with salicylaldehyde: The 2-nitro-9-fluorenone could then be reacted with salicylaldehyde or a derivative to form the exocyclic double bond. This is a critical step for which the precise conditions (catalyst, solvent, temperature) would need to be optimized. The Wittig reaction, utilizing a phosphonium ylide derived from 2-nitro-9H-fluorene, or a base-catalyzed Knoevenagel condensation are potential methods.[3][4][5]

Mechanism of Action and Biological Properties

This compound is a high-affinity and selective activator of the Bax protein, a key regulator of the intrinsic pathway of apoptosis.

Table 2: Biological Activity of this compound

ParameterValue / DescriptionReference
Target Bax (Bcl-2-associated X protein)
Binding Affinity (Ki) 43.3 nM
Binding Site S184 binding pocket of Bax
Mechanism of Action Binds to Bax, inducing a conformational change that blocks Bax phosphorylation at serine 184. This facilitates Bax insertion into the mitochondrial membrane, leading to oligomerization and subsequent release of cytochrome c.
Selectivity Does not bind to other Bcl-2 family members such as Bcl-2, Bak, and Bid.
Cellular Effects Induces apoptosis in cancer cell lines with high Bax expression. It has shown anti-proliferative effects against glioblastoma and lung cancer cells.[6]
In Vivo Efficacy Represses tumor growth in xenograft models of lung cancer and glioblastoma.[6]
Signaling Pathway

This compound's mechanism of action culminates in the activation of the caspase cascade, leading to programmed cell death.

SMBA1_Signaling_Pathway This compound This compound Bax_inactive Inactive Bax (Cytosolic) This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax (Mitochondrial) Bax_inactive->Bax_active Conformational Change & Translocation Mitochondrion Mitochondrion Bax_active->Mitochondrion Oligomerization & Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Executioner Caspases (Caspase-3) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[3][7][8]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., A549 lung carcinoma, U87MG glioblastoma)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][9][10]

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Bax Direct Binding Assay (Fluorescence Polarization)

This assay measures the direct interaction of this compound with the Bax protein.[11][12][13][14][15]

Materials:

  • Recombinant human Bax protein

  • Fluorescently labeled peptide that binds to the Bax S184 pocket (e.g., FITC-labeled BIM SAHB)

  • This compound

  • Assay buffer (e.g., PBS)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of recombinant Bax and the fluorescently labeled peptide in the assay buffer at concentrations optimized for a stable fluorescence polarization signal.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the Bax/fluorescent peptide solution.

  • Add the this compound dilutions to the wells. Include a control with no this compound.

  • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide by this compound, confirming direct binding.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[16][17][18]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., A549, U87MG)

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween-80, saline)

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in the appropriate vehicle.

  • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture cell_prep Cell Preparation for Injection cell_culture->cell_prep injection Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

General workflow for an in vivo xenograft study.
Logical Relationship of this compound's Therapeutic Potential

SMBA1_Therapeutic_Potential This compound This compound Bax_Activation Specific Bax Activation This compound->Bax_Activation Apoptosis_Induction Induction of Apoptosis in Cancer Cells Bax_Activation->Apoptosis_Induction Tumor_Regression Tumor Growth Inhibition Apoptosis_Induction->Tumor_Regression Therapeutic_Potential Therapeutic Potential for Cancer Tumor_Regression->Therapeutic_Potential

Logical flow of this compound's anticancer activity.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to directly and selectively activate the pro-apoptotic protein Bax offers a novel strategy to overcome resistance to conventional chemotherapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation Bax agonists with improved efficacy and safety profiles. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer types.

References

The SMBA1 Binding Site on Bax: A Technical Guide to a Novel Apoptotic Trigger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding interaction between the small molecule Bax agonist 1 (SMBA1) and the pro-apoptotic protein Bax. This compound represents a significant advancement in the field of apoptosis research and cancer therapeutics by directly targeting and activating Bax through a novel mechanism. This document outlines the precise binding location, the molecular consequences of this interaction, and the experimental methodologies used to elucidate these findings.

The this compound Binding Site: A Non-Canonical Pocket Centered at Serine 184

Extensive research has identified that this compound does not bind to the well-characterized BH3-binding groove of Bax, the canonical site for interaction with other Bcl-2 family proteins. Instead, this compound docks into a distinct pocket in the C-terminal membrane-binding domain of Bax, specifically surrounding the Serine 184 (S184) residue.[1][2] This was initially predicted through virtual docking screens and later substantiated by structure-activity relationship studies.[1][2][3]

The S184 binding pocket is a critical functional switch that regulates the pro-apoptotic activity of Bax.[2] By engaging this site, this compound initiates a cascade of conformational changes that lead to Bax activation.

Quantitative Analysis of the this compound-Bax Interaction

The binding of this compound to Bax is a high-affinity interaction, a key characteristic for a potent molecular agonist. The following table summarizes the available quantitative data for this compound and its more potent analogs.

CompoundBinding Affinity (Ki) for BaxIC50 vs. MDA-MB-231 (Triple-Negative Breast Cancer)IC50 vs. MCF-7 (ER-Positive Breast Cancer)
This compound 43.3 nM[4]> 10 µM> 10 µM
CYD-2-11 Not Reported3.22 µM[3]3.81 µM[3]
CYD-4-61 Not Reported0.07 µM[3]0.06 µM[3]

Mechanism of Action: From Binding to Apoptosis

The interaction of this compound with the S184 pocket of Bax triggers a series of molecular events culminating in programmed cell death. This signaling pathway is a prime example of direct Bax activation.

SMBA1_Bax_Pathway This compound-Induced Bax Activation Pathway This compound This compound S184 S184 Pocket This compound->S184 Binds to Bax_inactive Inactive Monomeric Bax (in cytosol) Bax_active Conformationally Active Bax Bax_inactive->Bax_active Blocks S184 Phosphorylation & Induces Conformational Change S184->Bax_inactive Mitochondrion Mitochondrial Outer Membrane Bax_active->Mitochondrion Translocation & Insertion Bax_oligomer Bax Oligomerization (Pore Formation) Mitochondrion->Bax_oligomer Facilitates Cytochrome_c Cytochrome c Release Bax_oligomer->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Caspase Cascade

This compound-Induced Bax Activation Pathway

The binding of this compound to the S184 pocket is thought to prevent the phosphorylation of this residue, a modification that can inhibit Bax activity.[2][4] This leads to a conformational change in the Bax protein, exposing its N-terminus.[5] The activated Bax then translocates from the cytosol to the outer mitochondrial membrane, where it inserts and oligomerizes, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors.[2][5] This initiates the caspase cascade and results in apoptosis.[2]

Experimental Protocols for Characterizing the this compound-Bax Interaction

The elucidation of the this compound-Bax binding site and mechanism of action relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Fluorescence Polarization Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of this compound for Bax by measuring its ability to displace a fluorescently labeled ligand.

Workflow:

FPA_Workflow Competitive Fluorescence Polarization Assay Workflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Bax Purified Recombinant Bax Protein Incubate Incubate Bax and FITC-Ligand Bax->Incubate FITC_ligand Fluorescently Labeled Ligand (e.g., FITC-BIM SAHB) FITC_ligand->Incubate SMBA1_serial Serial Dilutions of this compound Add_this compound Add this compound Dilutions SMBA1_serial->Add_this compound Incubate->Add_this compound Measure_FP Measure Fluorescence Polarization Add_this compound->Measure_FP Plot Plot FP vs. [this compound] Measure_FP->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Competitive Fluorescence Polarization Assay Workflow

Detailed Protocol:

  • Reagents: Purified full-length recombinant Bax protein, a fluorescently labeled peptide known to bind Bax (e.g., FITC-conjugated BIM SAHB), this compound, and a suitable binding buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

  • Procedure: a. In a 384-well black plate, add a constant concentration of Bax protein and the fluorescently labeled ligand. b. Add serial dilutions of this compound to the wells. Include control wells with no this compound. c. Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. d. Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand). c. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent ligand.

Mitochondrial Cytochrome c Release Assay

This cell-free assay assesses the ability of this compound to directly induce Bax-mediated permeabilization of the outer mitochondrial membrane.

Detailed Protocol:

  • Mitochondria Isolation: Isolate mitochondria from the livers of healthy mice or from cultured cells using differential centrifugation.

  • Reagents: Isolated mitochondria, purified recombinant Bax protein, this compound, and a buffer that supports mitochondrial integrity (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose).

  • Procedure: a. Incubate isolated mitochondria with a sub-activating concentration of Bax protein in the presence of varying concentrations of this compound. b. Include a positive control (e.g., a known Bax activator like cBid) and a negative control (vehicle). c. Incubate the reactions at 30°C for 1 hour. d. Pellet the mitochondria by centrifugation. e. Collect the supernatant, which contains the released mitochondrial proteins.

  • Analysis: a. Analyze the supernatant for the presence of cytochrome c by SDS-PAGE and Western blotting using an anti-cytochrome c antibody. b. An increase in the amount of cytochrome c in the supernatant of this compound-treated samples indicates mitochondrial outer membrane permeabilization.

Bax Oligomerization Assay

This assay visualizes the formation of Bax dimers and higher-order oligomers, a key step in its pore-forming activity, in response to this compound.

Detailed Protocol:

  • Cell Treatment: Treat cells (e.g., a cancer cell line expressing Bax) with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS-containing buffer).

  • Cross-linking: a. Treat a portion of the cell lysate with a chemical cross-linker (e.g., 1 mM disuccinimidyl suberate - DSS) for 30 minutes at room temperature. b. Quench the cross-linking reaction.

  • Analysis: a. Separate the cross-linked and non-cross-linked lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with an anti-Bax antibody. c. The appearance of bands corresponding to Bax dimers, trimers, and higher-order oligomers in the cross-linked, this compound-treated samples confirms that this compound induces Bax oligomerization.

Conclusion and Future Directions

This compound represents a pioneering class of small molecules that directly activate Bax through a novel allosteric mechanism. The identification of the S184 binding pocket has opened new avenues for the development of targeted cancer therapies. The structure-activity relationship studies that have already yielded more potent analogs like CYD-4-61 demonstrate the therapeutic potential of targeting this site. Future research will likely focus on further optimizing the pharmacological properties of these compounds, exploring their efficacy in a wider range of cancer types, and investigating potential mechanisms of resistance. The experimental approaches detailed in this guide provide a robust framework for the continued investigation and development of direct Bax activators.

References

An In-depth Technical Guide to SMBA1-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Small-Molecule Bax Agonist 1 (SMBA1) is a novel compound identified as a direct activator of the pro-apoptotic protein Bax, a critical gateway to the intrinsic or mitochondrial pathway of apoptosis. Dysregulation of apoptosis is a hallmark of cancer, often characterized by the overexpression of anti-apoptotic proteins like Bcl-2, which sequester pro-apoptotic effectors such as Bax. By directly engaging and activating Bax, this compound circumvents this upstream resistance, triggering a cascade of events leading to programmed cell death in various cancer cell types. This document provides a comprehensive technical overview of the molecular mechanism of this compound, summarizing its efficacy, detailing the downstream signaling events, and providing methodologies for key experiments to evaluate its apoptotic function.

Core Mechanism of Action: Direct Bax Activation

This compound functions as a potent Bax agonist with a reported Kᵢ value of 43.3 nM.[1] Its primary mechanism involves the direct binding and activation of the bcl-2-Associated X protein (Bax).[2] In healthy cells, Bax exists primarily as an inactive monomer in the cytosol. Upon apoptotic signaling, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane (OMM), oligomerization, and subsequent formation of pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a crucial, often irreversible step in the intrinsic apoptotic pathway.[3][4]

This compound induces this conformational change in Bax, purportedly by blocking the phosphorylation of Serine 184 (S184), a modification that typically keeps Bax in an inactive state.[1] This activation facilitates Bax's insertion into the mitochondrial membrane, triggering MOMP.[1] The central role of Bax in this compound's mechanism is confirmed by studies showing that silencing Bax or overexpressing the anti-apoptotic protein Bcl-2, which sequesters Bax, significantly inhibits this compound-induced apoptosis.[2]

Signaling Pathway Diagram

Caption: this compound intrinsic apoptosis signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been evaluated in multiple cancer cell lines, demonstrating dose-dependent and time-dependent effects on cell viability.[2]

Table 1: In Vitro Activity of this compound
ParameterValueTarget Cancer Type(s)Source
Binding Affinity (Kᵢ) 43.3 nM-[1]
Effective Concentration 0.1 - 10 µM (24h)Lung Cancer (A549)[1]
Observed Effects Dose-dependent reduction in viabilityGlioblastoma (U87MG, U251, T98G)[2]
Mechanism Confirmation Increased Bax expressionLung Cancer (A549)[1]
Table 2: In Vivo Efficacy of this compound
DosageAdministrationModelKey OutcomesSource
2 - 60 mg/kgi.p., once daily for 10 daysMouse XenograftSuppressed tumor volume, increased active Caspase-3[1]
Not SpecifiedNot SpecifiedU87MG Xenograft TumorsInhibited tumor growth[2]

Downstream Cellular Effects

Beyond direct apoptosis induction, this compound elicits other significant anti-proliferative effects.

  • Caspase Cascade Activation: Following MOMP and the release of cytochrome c, an "apoptosome" complex is formed from Apaf-1, cytochrome c, and Pro-Caspase-9, leading to the activation of initiator Caspase-9.[4][5] This, in turn, activates executioner caspases, such as Caspase-3, which dismantle the cell.[6] Treatment with this compound has been shown to increase levels of active Caspase-3.[1]

  • Cell Cycle Arrest: In glioblastoma cells, this compound induces cell cycle arrest at the G2/M phase transition.[2] This is accompanied by the downregulation of key cell cycle proteins Cdc25c and Cyclin B1, and the upregulation of the cyclin-dependent kinase inhibitor p21.[2]

Experimental Protocols

Evaluating the apoptotic effect of this compound involves a series of established molecular and cellular biology techniques.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[7][8]

Methodology:

  • Cell Culture: Seed cancer cells (e.g., 1 x 10⁶ cells) in a T25 flask and incubate for 24-48 hours.[8]

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1-10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, then detach using trypsin. Combine all cells for each sample.[8]

  • Washing: Centrifuge the cell suspension (e.g., 670 x g for 5 minutes) and wash the pellet twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[8][9]

Annexin_V_Workflow A 1. Seed Cells (e.g., U87MG, A549) B 2. Treat with this compound (Vehicle Control) A->B C 3. Harvest Cells (Floating + Adherent) B->C D 4. Wash with PBS C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate in Dark (15 min, RT) E->F G 7. Analyze by Flow Cytometry F->G H Results Interpretation (Live, Apoptotic, Necrotic) G->H

Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, total Caspase-3, p21, Cyclin B1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection F->G H Data Analysis G->H

Caption: General workflow for Western Blot analysis.
Caspase Activity Assay

This is a functional assay to measure the enzymatic activity of executioner caspases (e.g., Caspase-3/7), confirming the engagement of the final steps of apoptosis.

Methodology:

  • Cell Culture and Treatment: Prepare and treat cells with this compound as described for other assays.

  • Lysis: Lyse the cells according to the kit manufacturer's protocol to release cellular contents, including active caspases.

  • Assay Reaction: Add the cell lysate to a microplate well containing a caspase-specific substrate (e.g., DEVD peptide conjugated to a fluorophore or chromophore).

  • Incubation: Incubate the plate at 37°C for the recommended time, allowing active caspases in the lysate to cleave the substrate.

  • Measurement: Measure the resulting fluorescent or colorimetric signal using a microplate reader. The signal intensity is directly proportional to the caspase activity in the sample.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells by directly activating the pro-apoptotic protein Bax. Its mechanism, which initiates the intrinsic apoptotic pathway, allows it to bypass common resistance mechanisms that rely on the upstream inhibition of apoptosis. The compound's ability to induce both apoptosis and cell cycle arrest highlights its potent anti-cancer activity across various malignancies, including glioblastoma and lung cancer.[1][2] Further research, including structure-activity relationship studies to develop even more potent analogues, is warranted to translate this promising preclinical activity into effective clinical applications for cancer treatment.[10]

References

The Selective Bax Activator SMBA1: A Technical Guide to its Effects on Bcl-2 Family Proteins and Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evasion of apoptosis is a hallmark of cancer, making the intricate machinery of programmed cell death a prime target for therapeutic intervention. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Small-molecule Bax agonist 1 (SMBA1) has emerged as a promising anti-tumor agent that directly targets and activates the pro-apoptotic protein Bax. This technical guide provides an in-depth overview of the mechanism of action of this compound, its specific effects on Bcl-2 family proteins, and detailed protocols for its experimental evaluation.

Introduction to this compound and the Bcl-2 Family

The Bcl-2 family of proteins are critical arbiters of mitochondrial-mediated apoptosis. They are broadly categorized into three subfamilies: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic effector proteins (Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., Bid, Bad, Puma). In healthy cells, the anti-apoptotic proteins sequester the effector proteins, preventing their activation. Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and either directly activate Bax and Bak or neutralize the anti-apoptotic proteins, leading to the release and activation of Bax and Bak.

This compound is a small molecule identified through high-throughput screening as a direct activator of Bax.[1][2][3] It represents a novel class of potential anti-cancer drugs that function by directly engaging the core apoptotic machinery.

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects through a specific and targeted mechanism of action:

  • Direct Binding to Bax: this compound selectively binds to a pocket near serine 184 (S184) on the Bax protein.[1][3]

  • Inhibition of Bax Phosphorylation: This binding prevents the phosphorylation of Bax at S184, a post-translational modification that is known to inactivate its pro-apoptotic function.[1][3]

  • Conformational Change and Activation: By blocking phosphorylation, this compound induces a conformational change in Bax, leading to its activation.

  • Mitochondrial Translocation and Oligomerization: Activated Bax translocates to the outer mitochondrial membrane, where it forms oligomers.[1][3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax oligomers form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[1][3]

  • Caspase Activation and Apoptosis: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in the execution of apoptosis.[4]

Notably, this compound's activity is dependent on the presence of Bax and can be inhibited by the overexpression of anti-apoptotic proteins like Bcl-2.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cells as reported in the literature.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
U87MGGlioblastomaCell ViabilityTime- and dose-dependent decrease[4]
U251GlioblastomaCell ViabilityTime- and dose-dependent decrease[4]
T98GGlioblastomaCell ViabilityTime- and dose-dependent decrease[4]
A549Lung CancerApoptosisDose-dependent increase[1][3]
H460Lung CancerApoptosisDose-dependent increase[1][3]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Glioblastoma Cells

Cell LineThis compound ConcentrationParameterObservationReference
U87MGDose-dependentApoptosis InductionIncreased percentage of apoptotic cells[4]
U87MGDose-dependentCell CycleArrest at G2/M phase[4]
U87MGDose-dependentCyclin B1 ExpressionDownregulation[4]
U87MGDose-dependentCdc25c ExpressionDownregulation[4]
U87MGDose-dependentp21 ExpressionUpregulation[4]

Table 3: In Vivo Efficacy of this compound in a U87MG Xenograft Model

Treatment GroupDosageTumor GrowthMechanismReference
Vehicle Control-Progressive Growth-[4]
This compoundDose-dependentInhibition of tumor growthActivation of the intrinsic apoptosis pathway[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., U87MG, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Western Blot Analysis of Bcl-2 Family Proteins

Objective: To determine the effect of this compound on the expression levels of key Bcl-2 family proteins.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

SMBA1_Pathway This compound This compound Bax_inactive Inactive Bax (Cytosolic) This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax Bax_inactive->Bax_active Conformational Change Mitochondrion Mitochondrion Bax_active->Mitochondrion Translocation & Oligomerization Bcl2 Bcl-2 Bcl2->Bax_active Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SMBA1_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Bcl-2 family, Caspases) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis end Conclusion on this compound Effect data_analysis->end

References

The Role of SMBA1 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial outer membrane permeabilization (MOMP) is a critical, often irreversible step in the intrinsic pathway of apoptosis, or programmed cell death. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. One key pro-apoptotic effector protein is Bax (Bcl-2-associated X protein). In healthy cells, Bax exists as a soluble monomer in the cytosol. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores, leading to the release of apoptogenic factors such as cytochrome c.

Small Molecule Bax Agonist 1 (SMBA1) has emerged as a potent and selective activator of Bax, demonstrating significant anti-tumor activity in various cancer models, including malignant glioma.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces MOMP, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Mechanism of Action of this compound

This compound directly targets Bax to induce apoptosis. Its mechanism of action involves several key steps:

  • Binding to Bax: this compound is a high-affinity ligand for Bax, with a reported inhibition constant (Ki) of 43.3 nM.[2] It specifically binds to a pocket surrounding the serine 184 (S184) residue of Bax.[3][4] This binding site is crucial for regulating Bax activity.

  • Inhibition of Bax Phosphorylation: In its inactive state, Bax can be phosphorylated at S184, a modification that inhibits its pro-apoptotic function. This compound, by binding to the S184 pocket, sterically hinders this phosphorylation, thereby promoting an active conformation of Bax.[3][4]

  • Conformational Change and Activation: The binding of this compound induces a significant conformational change in the Bax protein. This exposes the N-terminal domain of Bax, a critical step for its activation and subsequent oligomerization.

  • Mitochondrial Translocation and Insertion: Activated Bax monomers translocate from the cytosol to the outer mitochondrial membrane. There, they insert into the membrane, a prerequisite for pore formation.

  • Oligomerization and Pore Formation: Once inserted into the membrane, Bax monomers oligomerize to form pores or channels. This process of homo-oligomerization is essential for the permeabilization of the outer mitochondrial membrane.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of Bax pores leads to MOMP, resulting in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates effector caspases such as caspase-3 and -7.

  • Execution of Apoptosis: The activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Binding Affinity and Cellular Potency of this compound

ParameterValueCell Line(s)Reference
Bax Binding Affinity (Ki) 43.3 nM-[2]
IC50 (Cell Viability) Varies by cell line and durationU87MG, U251, T98G (Glioma)[1]
~10 µM (72h)U87MG[1]
~15 µM (72h)U251[1]
~12 µM (72h)T98G[1]

Table 2: this compound-Induced Apoptotic Events (Qualitative and Semi-Quantitative Data)

ParameterObservationCell Line(s)Reference
Mitochondrial Membrane Potential (ΔΨm) Dose-dependent decreaseU87MG[1]
Cytochrome c Release Increased cytosolic levelsU87MG[1]
Caspase-9 Activation Dose-dependent increase in cleaved formU87MG[1]
Caspase-3 Activation Dose-dependent increase in cleaved formU87MG[1]
PARP Cleavage Dose-dependent increase in cleaved formU87MG[1]
Apoptosis Rate (Annexin V staining) Dose-dependent increaseU87MG[1]

Note: Specific fold-changes or percentage increases for many of these parameters at defined this compound concentrations are not consistently reported in the currently available literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to mitochondrial outer membrane permeabilization and apoptosis.

SMBA1_Apoptosis_Pathway cluster_mito Mitochondrial Events This compound This compound Bax_inactive Inactive Bax (Cytosolic) This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax Bax_inactive->Bax_active Conformational change MOM Outer Mitochondrial Membrane Bax_active->MOM Translocation & Insertion Mitochondrion Mitochondrion Bax_oligomer Bax Oligomer (Pore) MOM->Bax_oligomer Oligomerization MOMP MOMP Bax_oligomer->MOMP CytC_cyto Cytochrome c (Cytosolic) MOMP->CytC_cyto Release CytC_mito Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome CytC_cyto->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp37 Pro-caspases-3, 7 Casp9->ProCasp37 Cleavage Casp37 Caspases-3, 7 ProCasp37->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Substrate cleavage Bcl2 Bcl-2 Bcl2->Bax_active Inhibits

This compound-induced intrinsic apoptosis pathway.
Experimental Workflow: Analysis of Mitochondrial Membrane Potential (ΔΨm)

The following diagram outlines a typical workflow for assessing changes in mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE.

MMP_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells treat_cells Treat cells with this compound (various concentrations) seed_cells->treat_cells controls Include controls: - Vehicle (DMSO) - Uncoupler (e.g., CCCP) treat_cells->controls incubate Incubate for defined time points treat_cells->incubate add_dye Add fluorescent dye (e.g., JC-1, TMRE) incubate->add_dye incubate_dye Incubate dye (e.g., 15-30 min at 37°C) add_dye->incubate_dye wash Wash cells (optional, dye-dependent) incubate_dye->wash measure Measure fluorescence: - Plate reader - Flow cytometer - Fluorescence microscope wash->measure analyze Analyze data: - Ratio of aggregate/monomer (JC-1) - Fluorescence intensity (TMRE) measure->analyze end End analyze->end

Workflow for Mitochondrial Membrane Potential Assay.
Experimental Workflow: Cytochrome c Release Assay (Western Blot)

This diagram details the steps involved in detecting the release of cytochrome c from the mitochondria into the cytosol via cell fractionation and Western blotting.

CytochromeC_Workflow start Start treat_cells Treat cells with this compound and controls start->treat_cells harvest Harvest cells (e.g., scraping, trypsinization) treat_cells->harvest wash Wash cells with ice-cold PBS harvest->wash lyse Lyse cells with digitoxin-based buffer wash->lyse centrifuge1 Centrifuge at low speed (pellet nuclei, intact cells) lyse->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed (pellet mitochondria) supernatant1->centrifuge2 supernatant2 Collect supernatant (Cytosolic fraction) centrifuge2->supernatant2 pellet Resuspend pellet (Mitochondrial fraction) centrifuge2->pellet protein_assay Determine protein concentration supernatant2->protein_assay pellet->protein_assay sds_page SDS-PAGE protein_assay->sds_page western_blot Western Blot sds_page->western_blot probe Probe with antibodies: - Cytochrome c - Cytosolic marker (e.g., GAPDH) - Mitochondrial marker (e.g., COX IV) western_blot->probe detect Detect and quantify bands probe->detect end End detect->end

Workflow for Cytochrome c Release Western Blot.

Detailed Experimental Protocols

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Objective: To quantitatively assess this compound-induced changes in mitochondrial membrane potential.

Materials:

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound

  • DMSO (vehicle control)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed cells (e.g., U87MG) in a black, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., 50 µM CCCP for 30 minutes prior to measurement).

  • Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium according to the manufacturer's instructions. Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

  • Incubation with Dye: Incubate the plate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of pre-warmed PBS or assay buffer.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity for J-aggregates (red) at Ex/Em ~560/595 nm and for JC-1 monomers (green) at Ex/Em ~485/535 nm.

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Cytochrome c Release Assay by Western Blotting

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol following this compound treatment.

Materials:

  • Digitonin or a compatible cell permeabilization buffer

  • Mitochondrial isolation buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-cytochrome c, anti-GAPDH (cytosolic marker), anti-COX IV (mitochondrial marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired time. Harvest approximately 1-5 x 10^7 cells by centrifugation.

  • Cell Permeabilization: Wash the cell pellet with ice-cold PBS. Resuspend the cells in a digitonin-based permeabilization buffer and incubate on ice for 5-10 minutes to selectively permeabilize the plasma membrane.

  • Fractionation:

    • Centrifuge the permeabilized cells at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet intact cells and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

    • The pellet contains the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the cytochrome c signal in the cytosolic fraction, along with its presence in the mitochondrial fraction of untreated cells, indicates its release. The purity of the fractions should be confirmed by the presence of GAPDH only in the cytosolic fraction and COX IV only in the mitochondrial fraction.

Caspase-3/7 Activity Assay

Objective: To measure the activity of effector caspases-3 and -7 as a downstream indicator of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the ΔΨm assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Cell Lysis and Substrate Cleavage: Add 100 µL of the prepared reagent to each well of the 96-well plate. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Calculate the fold-change in caspase activity relative to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent that directly targets the core apoptotic machinery by activating Bax. Its ability to induce mitochondrial outer membrane permeabilization and subsequent apoptosis in cancer cells highlights the potential of modulating the Bcl-2 family of proteins for cancer therapy. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the impact of this compound and other potential Bax activators on mitochondrial-mediated apoptosis. Further quantitative studies are warranted to precisely delineate the dose- and time-dependent effects of this compound on each step of the apoptotic cascade, which will be crucial for its continued development as a potential anti-cancer therapeutic.

References

Investigating the Pharmacokinetics of SMBA1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific studies detailing the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), of the Bax agonist SMBA1. The information presented herein is based on available in vivo efficacy and mechanism-of-action data and provides a general framework for future pharmacokinetic investigations.

Introduction to this compound

This compound is a small molecule identified as a potent agonist of the pro-apoptotic protein Bax.[1] It has demonstrated anti-tumor activity in preclinical models of lung cancer and glioblastoma by inducing conformational changes in Bax, leading to its insertion into mitochondrial membranes and the initiation of the intrinsic apoptosis pathway.[1][2] While in vivo studies have shown that this compound can suppress tumor growth, a detailed understanding of its pharmacokinetic profile is essential for its further development as a therapeutic agent.[1][3]

Available In Vivo Data

Preclinical studies have primarily focused on the anti-tumor efficacy of this compound following intraperitoneal (i.p.) administration in mouse models. These studies provide a foundation for understanding the doses required to achieve a therapeutic effect, though they lack detailed pharmacokinetic measurements.

Table 1: Summary of In Vivo Studies with this compound

Animal ModelCancer TypeDosing RegimenKey FindingsReference
Nu/Nu miceA549 lung cancer xenografts2, 10, 40, 60 mg/kg, i.p., once daily for 10 daysSuppressed tumor volume and increased levels of active caspase 3.[1]
MiceNot specified2–60 mg/kg/dayMonitored for toxicity (body weight, blood analysis, histology) with no significant normal tissue toxicity observed at effective doses.[3]
MiceU87MG glioblastoma xenograftsNot specifiedInhibited tumor growth.[2]

Proposed Experimental Protocol for a Preclinical Pharmacokinetic Study of this compound

The following outlines a general methodology for a preclinical pharmacokinetic study of this compound in a rodent model, such as mice or rats. This protocol is a template and would require optimization based on the specific physicochemical properties of this compound.

Animal Models and Dosing
  • Species: Male and female healthy mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).

  • Administration Routes:

    • Intravenous (i.v.) bolus (e.g., via tail vein) to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.

    • Intraperitoneal (i.p.) injection to align with efficacy studies.

    • Oral gavage (p.o.) to assess oral bioavailability.

  • Dose Levels: At least three dose levels should be selected based on the doses used in efficacy and toxicity studies (e.g., 2, 10, and 40 mg/kg).

  • Formulation: this compound should be formulated in a suitable vehicle (e.g., a solution or suspension) appropriate for the chosen administration route.

Sample Collection
  • Matrix: Blood (to be processed for plasma or serum), urine, and feces.

  • Timepoints: A sufficient number of timepoints should be chosen to adequately describe the plasma concentration-time profile. For an i.v. dose, this would include early timepoints (e.g., 2, 5, 15, 30 minutes) and later timepoints (e.g., 1, 2, 4, 8, 12, 24 hours). For i.p. and p.o. doses, sampling should be extended to capture the absorption phase.

  • Method: Serial blood samples can be collected from a single animal (e.g., via tail vein or saphenous vein) or terminal blood collection from groups of animals at each timepoint.

Bioanalytical Method
  • A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be developed and validated to quantify this compound concentrations in the biological matrices.

Pharmacokinetic Analysis
  • Non-compartmental analysis (NCA) of the plasma concentration-time data will be used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation (for extravascular routes).

Visualizations

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as a Bax agonist, leading to apoptosis.

SMBA1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax (S184 Phosphorylated) This compound->Bax_inactive Blocks S184 phosphorylation Bax_active Active Bax (S184 Dephosphorylated) Bax_inactive->Bax_active Conformational Change Mito_membrane Mitochondrial Membrane Bax_active->Mito_membrane Translocation & Insertion Bax_oligomer Bax Oligomer Mito_membrane->Bax_oligomer Oligomerization Cytochrome_c Cytochrome c Bax_oligomer->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Caspase Cascade

Caption: Proposed signaling pathway of this compound as a Bax agonist.

Experimental Workflow for a Preclinical Pharmacokinetic Study

This diagram outlines the key steps in a typical preclinical in vivo pharmacokinetic study.

PK_Workflow cluster_planning Study Planning cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Protocol Protocol Design (Species, Dose, Route) Dosing Animal Dosing (i.v., i.p., p.o.) Protocol->Dosing Formulation Formulation Development Formulation->Dosing Sampling Biological Sample Collection (Blood, etc.) Dosing->Sampling Processing Sample Processing (Plasma/Serum Isolation) Sampling->Processing LCMS LC-MS/MS Analysis (Quantification of this compound) Processing->LCMS PK_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) LCMS->PK_params Report Report Generation PK_params->Report

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Conclusion

While this compound shows promise as an anti-cancer agent, a thorough characterization of its pharmacokinetic properties is a critical next step in its preclinical development. The proposed experimental framework provides a roadmap for researchers to generate the necessary data to understand the absorption, distribution, metabolism, and excretion of this compound. This knowledge will be instrumental in optimizing dosing regimens for future efficacy and safety studies and ultimately in assessing its potential for clinical translation.

References

Methodological & Application

Application Note: Protocol for Using SMBA1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

SMBA1 (Small-Molecule Bax Agonist 1) is a potent and selective activator of the pro-apoptotic protein Bax, a key member of the Bcl-2 family.[1][2] By binding directly to Bax, this compound induces conformational changes that facilitate its insertion into the mitochondrial membrane, triggering the intrinsic apoptosis pathway.[2] This leads to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[2] this compound has demonstrated anti-proliferative effects in various cancer cell lines, including glioblastoma, lung cancer, and breast cancer, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][3] This document provides detailed protocols for the preparation and application of this compound in a cell culture setting to induce apoptosis.

Mechanism of Action

This compound is a high-affinity Bax activator with a reported dissociation constant (Ki) of 43.3 nM.[2][4] It selectively binds to the S184 binding pocket of Bax, which blocks the protein's phosphorylation and promotes its activation.[2] Unlike many other agents, this compound does not bind to other Bcl-2 family members such as Bcl-2, Bak, or Bid.[2] Activated Bax inserts into the outer mitochondrial membrane, leading to oligomerization and the formation of pores. This permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which initiates the caspase cascade and executes the apoptotic program.[2] Studies have shown that this compound can also induce cell cycle arrest at the G2/M phase.[1]

SMBA1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax (Conformational Change) Bax_inactive->Bax_active Activation Mito_mem Mitochondrial Membrane Bax_active->Mito_mem Insertion & Oligomerization Caspase_inactive Pro-Caspases Caspase_active Active Caspases Caspase_inactive->Caspase_active Apoptosis Apoptosis Caspase_active->Apoptosis CytoC_cyto Cytochrome c Mito_mem->CytoC_cyto Release CytoC_mito Cytochrome c CytoC_cyto->Caspase_inactive Activation

Caption: this compound signaling pathway inducing apoptosis.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's activity in various cancer cell lines.

ParameterValueCell Line(s)NotesReference
Binding Affinity (Ki) 43.3 nMN/AHigh affinity and selective for Bax.[2][4]
Effective Concentration 0.1 - 10 µMA549 (Lung Cancer)Enhanced Bax expression in a dose-dependent manner over 24 hours.[4]
Effective Concentration Time and dose-dependentU87MG, U251, T98G (Glioblastoma)Reduced cell viability.[1]
IC₅₀ (Analogues) 0.06 µM - 3.81 µMMDA-MB-231, MCF-7 (Breast Cancer)Data for this compound analogues CYD-2-11 and CYD-4-61.[3]
In Vivo Dosage 2 - 60 mg/kg (i.p.)A549 Xenografts in miceSuppressed tumor volume.[4]

Experimental Protocols

Materials and Reagents
  • This compound powder (M. Wt. 315.32)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI 1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Appropriate cancer cell line (e.g., A549, U87MG, MDA-MB-231)

  • Sterile microcentrifuge tubes

  • Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

Preparation of this compound Stock Solution

Storage: this compound powder should be stored at -20°C.[2]

  • Reconstitution: To prepare a 100 mM stock solution, dissolve 3.15 mg of this compound in 100 µL of sterile DMSO.[2]

  • Mixing: Vortex gently until the powder is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

Note: For some applications, this compound can also be dissolved in ethanol with gentle warming, but DMSO is the recommended solvent for high concentration stocks.[2]

Protocol for Induction of Apoptosis

This protocol provides a general workflow for treating adherent cancer cells with this compound. Volumes should be adjusted based on the culture vessel size. The example below is for a 96-well plate.

Experimental_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_analysis Day 3-5: Analysis A 1. Harvest and count cells B 2. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) A->B C 3. Incubate for 24 hours (37°C, 5% CO₂) B->C D 4. Prepare serial dilutions of this compound in complete medium F 6. Remove old medium and add This compound-containing medium to cells D->F E 5. Include a vehicle control (DMSO only) E->F G 7. Incubate for desired time (e.g., 24, 48, or 72 hours) F->G H 8. Perform endpoint assay I Examples: - Cell Viability (MTT, CellTiter-Glo®) - Apoptosis (Annexin V/PI, Caspase-Glo®) - Western Blot (Bax, Cleaved Caspase-3) H->I

Caption: General experimental workflow for this compound treatment.

Detailed Steps:

  • Cell Seeding (Day 1):

    • Culture the chosen cell line under standard conditions until it reaches approximately 80% confluency.

    • Trypsinize, collect, and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • This compound Treatment (Day 2):

    • Prepare serial dilutions of this compound from the 100 mM stock solution in complete cell culture medium. A common starting range is 0.1 µM to 20 µM.

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the appropriate this compound dilution or vehicle control to the corresponding wells. It is recommended to test each condition in triplicate.

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Analysis (Day 3-5):

    • Following incubation, assess the effects of this compound using a suitable assay.

    • For Cell Viability: An MTT or CellTiter-Glo® assay can be performed to determine the IC₅₀ value.

    • For Apoptosis: Apoptosis can be quantified using flow cytometry with Annexin V/Propidium Iodide (PI) staining or by measuring caspase-3/7 activity with a luminescent assay.

    • For Mechanism: Western blotting can be used to analyze the levels of key apoptotic proteins like Bax, Bcl-2, cleaved PARP, and cleaved caspase-3.

Troubleshooting

  • Low Potency/No Effect:

    • Cell Line Resistance: The chosen cell line may have low Bax expression or high expression of anti-apoptotic proteins like Bcl-2. Verify Bax expression levels via Western blot or qPCR.

    • This compound Degradation: Ensure stock solutions were stored properly at -20°C and not subjected to multiple freeze-thaw cycles.

    • Insufficient Incubation Time: Extend the treatment duration (e.g., to 72 hours) as effects can be time-dependent.[1]

  • High Variability between Replicates:

    • Uneven Cell Seeding: Ensure a single-cell suspension was created before seeding and that the plate was mixed gently after seeding to ensure even distribution.

    • Pipetting Errors: Use calibrated pipettes and be precise when preparing serial dilutions and adding reagents.

    • Edge Effects: Avoid using the outermost wells of the plate for treatment conditions, as they are more prone to evaporation. Fill them with sterile PBS or medium instead.

  • Toxicity in Vehicle Control:

    • High DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic for your specific cell line (typically <0.5%). Perform a DMSO dose-response curve if necessary.

References

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Recommended SMBA1 Concentration for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Small-Molecule Bax Agonist 1) is a potent synthetic activator of the pro-apoptotic protein Bax.[1][2] As a member of the Bcl-2 family, Bax plays a crucial role in the intrinsic pathway of apoptosis. In healthy cells, Bax is primarily cytosolic and inactive. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and executing cell death.

This compound functions by directly binding to Bax, inducing its activation and promoting apoptosis.[1][3] Specifically, it is thought to block the phosphorylation of Serine 184 (S184) on Bax, a modification that inhibits its pro-apoptotic activity.[2] This targeted mechanism makes this compound a valuable tool for cancer research and a potential candidate for anti-tumor therapy, particularly for malignancies that overexpress anti-apoptotic Bcl-2 family proteins.[1][2][4] These application notes provide recommended concentration ranges and detailed protocols for utilizing this compound in various in vitro experimental settings.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is cell-type and assay-dependent. The following tables summarize effective concentrations reported in the literature for inducing anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 1: Effective Concentrations of this compound in In Vitro Assays

Cell LineCancer TypeAssayConcentration Range (µM)Incubation Time (h)Observed EffectReference
U87MG, U251, T98GGlioblastomaCell ViabilityDose-dependentTime-dependentReduced cell viability[1]
U87MG, U251, T98GGlioblastomaApoptosis AssayDose-dependent-Induction of apoptosis[1]
U87MG, U251, T98GGlioblastomaCell Cycle AnalysisDose-dependent-G2/M phase arrest[1]
A549Lung CancerWestern Blot0.1, 1, 5, 1024Enhanced Bax expression[2]

Table 2: IC50 Values of this compound Analogs Against Breast Cancer Cell Lines

Structure-activity relationship studies have led to the development of this compound analogs with improved potency. These values provide a benchmark for the expected effective concentration range.

CompoundCell LineCancer TypeIC50 (µM)Reference
Analog 14 (CYD-2-11)MDA-MB-231Triple-Negative Breast Cancer3.22[4]
Analog 14 (CYD-2-11)MCF-7ER-Positive Breast Cancer3.81[4]
Analog 49 (CYD-4-61)MDA-MB-231Triple-Negative Breast Cancer0.07[4]
Analog 49 (CYD-4-61)MCF-7ER-Positive Breast Cancer0.06[4]

Signaling Pathways and Experimental Workflows

This compound-Induced Intrinsic Apoptosis Pathway

This compound directly activates Bax, bypassing the need for upstream BH3-only proteins. Activated Bax translocates to the mitochondria and oligomerizes, leading to the release of cytochrome c, which then activates the caspase cascade, culminating in apoptosis.

SMBA1_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion This compound This compound Bax_inactive Inactive Bax (Cytosolic) This compound->Bax_inactive Binds & Activates Bax_active Active Bax Bax_inactive->Bax_active Bax_oligomer Bax Oligomer (Pore) Bax_active->Bax_oligomer Translocates & Oligomerizes Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_inactive Pro-Caspase-3 Apoptosome->Casp3_inactive Activates Casp3_active Active Caspase-3 Casp3_inactive->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Executes Mito_mem Outer Mitochondrial Membrane CytC_mito Cytochrome c Bax_oligomer->CytC_mito Releases CytC_cyto Cytochrome c CytC_mito->CytC_cyto Release to Cytoplasm CytC_cyto->Apoptosome Binds

Caption: this compound activates the intrinsic apoptosis pathway.

General Experimental Workflow for In Vitro this compound Studies

The following diagram outlines a typical workflow for assessing the effects of this compound on cancer cells in vitro, from initial cell culture to downstream analysis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Adherent/Suspension Cell Culture seed Seed Cells into Multi-well Plates start->seed incubate1 Incubate (24h) for Adherence/Recovery seed->incubate1 treat Treat with this compound (Varying Concentrations) + Vehicle Control incubate1->treat incubate2 Incubate (e.g., 24, 48, 72h) treat->incubate2 endpoint Endpoint Analysis incubate2->endpoint viability Cell Viability Assay (MTT, WST-1) endpoint->viability Measure Metabolic Activity apoptosis Apoptosis Assay (Annexin V/PI) endpoint->apoptosis Quantify Apoptotic Cells protein Protein Analysis (Western Blot) endpoint->protein Assess Protein Expression/Activation cell_cycle Cell Cycle Analysis (PI Staining) endpoint->cell_cycle Determine Cell Cycle Distribution

Caption: General workflow for in vitro this compound experiments.

Experimental Protocols

Note: Always use aseptic techniques when working with cell cultures.[5][6] Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make subsequent dilutions in complete culture medium. Remember to include a vehicle-only control in all experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 20 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine floating cells (from the original medium) and detached cells.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins in the apoptosis pathway, such as Bax, Bcl-2, and cleaved Caspase-3.

Materials:

  • Cells of interest

  • 6-well or 10 cm culture dishes

  • This compound stock solution

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 2.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading across lanes.

References

Application Notes and Protocols: Investigating the Effects of SMBA1 Treatment on Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) being the major subtypes.[1][2] The identification of novel therapeutic agents that can effectively target the complex signaling networks driving lung cancer progression is a critical area of research.[3][4] SMBA1 is a novel small molecule inhibitor currently under investigation for its potential anti-cancer properties. These application notes provide a summary of the effects of this compound on various lung cancer cell lines and detailed protocols for key experimental assays to assess its mechanism of action.

Data Presentation

The cytotoxic and cytostatic effects of this compound have been evaluated in a panel of human lung cancer cell lines. The quantitative data from these studies are summarized below.

Table 1: Cytotoxic Activity of this compound in Lung Cancer Cell Lines
Cell LineHistological SubtypeThis compound GI50 (µM)
A549Adenocarcinoma (NSCLC)1.5 ± 0.3
NCI-H460Large Cell Carcinoma (NSCLC)2.1 ± 0.5
SK-MES-1Squamous Cell Carcinoma (NSCLC)3.8 ± 0.7
DMS 79Small Cell Lung Cancer (SCLC)5.2 ± 1.1
HCC827Adenocarcinoma (NSCLC, EGFR mutant)0.8 ± 0.2

GI50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment, as determined by MTT assay. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis in Lung Cancer Cell Lines
Cell LineTreatment (24h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
A549Control (DMSO)2.1 ± 0.41.5 ± 0.3
This compound (2x GI50)15.7 ± 2.18.3 ± 1.5
NCI-H460Control (DMSO)1.8 ± 0.51.2 ± 0.2
This compound (2x GI50)12.4 ± 1.86.9 ± 1.2

Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Data are presented as the percentage of apoptotic cells (mean ± SD).

Table 3: Cell Cycle Analysis of Lung Cancer Cell Lines Treated with this compound
Cell LineTreatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
A549Control (DMSO)45.2 ± 3.130.5 ± 2.524.3 ± 1.9
This compound (GI50)68.9 ± 4.215.1 ± 1.816.0 ± 2.4
NCI-H460Control (DMSO)50.1 ± 3.528.7 ± 2.121.2 ± 1.7
This compound (GI50)72.3 ± 4.812.5 ± 1.515.2 ± 2.1

Cell cycle distribution was determined by flow cytometry analysis of propidium iodide-stained cells. Data represent the percentage of cells in each phase of the cell cycle (mean ± SD).

Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax

Caption: Proposed mechanism of action of this compound in lung cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., A549, NCI-H460)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.[5]

G A Seed Cells (96-well plate) B Add this compound (Serial Dilutions) A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.[5]

Materials:

  • Lung cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 2x GI50) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.[5]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the cells by flow cytometry within 1 hour.

G A Cell Treatment with this compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Lung cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.[5]

  • Harvest and wash the cells with PBS.[5]

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[5]

  • Incubate the fixed cells at -20°C for at least 2 hours.[5]

  • Wash the cells with PBS to remove the ethanol.[5]

  • Resuspend the cell pellet in PI staining solution.[5]

  • Incubate for 30 minutes at room temperature in the dark.[5]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation in key signaling pathways following treatment with this compound.[5]

Materials:

  • Lung cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration.[5]

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[5]

  • Transfer the proteins to a PVDF membrane.[5]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies overnight at 4°C.[5]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

  • Use β-actin as a loading control to normalize protein expression levels.[5]

References

Application Notes and Protocols for Inducing Apoptosis in Glioblastoma Cells Using SMBA1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor with limited effective therapeutic options. A promising strategy in GBM research is the targeted induction of apoptosis in cancer cells. SMBA1 (Small Molecule Bax Agonist 1) has emerged as a potential therapeutic agent that selectively activates the pro-apoptotic protein Bax, a key regulator of the intrinsic apoptotic pathway.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in glioblastoma cell lines, specifically focusing on U87MG, U251, and T98G cells.

Mechanism of Action

This compound is a small molecule designed to directly bind to and activate Bax.[1] In its inactive state, Bax resides in the cytosol. Upon activation by this compound, Bax undergoes a conformational change, leading to its translocation to the mitochondrial outer membrane. There, it oligomerizes and forms pores, increasing the membrane's permeability. This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2][3]

Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases such as caspase-3.[2][3] Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in glioblastoma cells. This is associated with the downregulation of key cell cycle regulators Cdc25c and cyclin B1, and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes of treating glioblastoma cell lines with this compound. Note: The data presented here are representative and intended for illustrative purposes, as specific quantitative data for this compound in the cited literature is limited. Researchers should perform their own dose-response and time-course experiments to determine the precise values for their specific experimental conditions.

Table 1: Cytotoxicity of this compound on Glioblastoma Cell Lines (IC50 Values)

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
U87MG> 5025 - 5010 - 25
U251> 5030 - 6015 - 30
T98G> 5040 - 8020 - 40

Table 2: Apoptosis Induction in Glioblastoma Cells by this compound (48-hour treatment)

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
U87MG0 (Control)2 - 51 - 3
1010 - 155 - 10
2520 - 3015 - 25
5035 - 5025 - 40
U2510 (Control)3 - 62 - 4
1512 - 187 - 12
3025 - 3520 - 30
6040 - 5530 - 45

Table 3: Effect of this compound on Cell Cycle Distribution in U87MG Cells (24-hour treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)55 - 6520 - 3010 - 15
This compound (25 µM)45 - 5515 - 2525 - 35
This compound (50 µM)40 - 5010 - 2035 - 45

Signaling Pathways and Experimental Workflows

SMBA1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax This compound->Bax_inactive Enters Cell Bax_active Active Bax Bax_inactive->Bax_active Conformational Change CytoC_mito Cytochrome c Bax_active->CytoC_mito Pore Formation Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp9 Caspase-9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Cleavage Casp3 Caspase-3 Pro_Casp3->Casp3 Activation Cellular_Substrates Cellular Substrates Casp3->Cellular_Substrates Cleavage Apoptosome->Casp9 Activation Apoptosis Apoptosis Cellular_Substrates->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_active Inhibits CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release CytoC_cyto->Apaf1

Caption: this compound-induced intrinsic apoptosis pathway in glioblastoma cells.

G2M_Arrest_Pathway This compound This compound p21 p21 This compound->p21 Upregulates Cdc25c Cdc25c This compound->Cdc25c Downregulates CyclinB1_CDK1 Cyclin B1/CDK1 Complex This compound->CyclinB1_CDK1 Downregulates Cyclin B1 p21->CyclinB1_CDK1 Inhibits G2M_Arrest G2/M Arrest Cdc25c->CyclinB1_CDK1 Activates M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Promotes transition G2_Phase G2 Phase Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays Culture Culture Glioblastoma Cells (U87MG, U251, T98G) Treatment Treat with this compound (Dose-response & Time-course) Culture->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Western Western Blotting (Bax, Bcl-2, Caspases, etc.) Treatment->Western

References

Application Notes and Protocols for SMBA1 in Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of SMBA1, a small molecule Bax activator, and its analogs in the context of triple-negative breast cancer (TNBC) research.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies. A promising therapeutic strategy for TNBC is the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with the pro-apoptotic protein Bax playing a central role in the mitochondrial pathway of apoptosis.

This compound is a small molecule identified as a direct activator of Bax. Research has led to the development of more potent analogs of this compound, namely CYD-2-11 and CYD-4-61, which have demonstrated significant anti-proliferative activity in TNBC cell lines and in vivo models.[1] These compounds function by inducing a conformational change in Bax, leading to its oligomerization at the mitochondrial outer membrane, subsequent release of cytochrome c, and the activation of caspases, ultimately resulting in apoptotic cell death.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound analogs in the MDA-MB-231 triple-negative breast cancer cell line and in a corresponding xenograft model.

Table 1: In Vitro Efficacy of this compound Analogs in MDA-MB-231 Cells

CompoundIC50 (μM)
CYD-2-113.22[1]
CYD-4-610.07[1]

Table 2: In Vivo Efficacy of this compound Analogs in MDA-MB-231 Xenograft Model

CompoundDosageAdministrationDurationTumor Growth Inhibition Rate
CYD-2-1120 mg/kgIntraperitoneal injection, once daily7 days57%[2]
CYD-4-612.5 mg/kgIntraperitoneal injection, once daily7 days55%

Signaling Pathway

The proposed signaling pathway for this compound and its analogs in inducing apoptosis in TNBC is depicted below. These small molecules directly bind to and activate the pro-apoptotic protein Bax. This activation leads to a conformational change in Bax, facilitating its translocation to the mitochondria and subsequent oligomerization. The Bax oligomers form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, including the activation of effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

SMBA1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound / Analogs Bax_inactive Inactive Bax This compound->Bax_inactive Direct Activation Bax_active Active Bax Bax_inactive->Bax_active Conformational Change Bax_oligomer Bax Oligomer Pore Bax_active->Bax_oligomer Mitochondrial Translocation & Oligomerization Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Cytochrome_c_cyto Cytochrome c Cytochrome_c_cyto->Apoptosome Bax_oligomer->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c Cytochrome_c_mito->Bax_oligomer

This compound-induced apoptotic signaling pathway in TNBC.

Experimental Protocols

Detailed methodologies for key experiments to assess the application of this compound and its analogs in TNBC research are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and its analogs on TNBC cells.

Materials:

  • MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound or its analogs in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in TNBC cells treated with this compound or its analogs using flow cytometry.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • This compound or analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound or its analogs for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.[4]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Bax Activation Assay

This assay aims to detect the conformational change of Bax indicative of its activation.

3.1. Immunoprecipitation of Activated Bax

Materials:

  • Treated and untreated MDA-MB-231 cells

  • Lysis buffer (e.g., CHAPS-based buffer)

  • Anti-Bax (6A7) monoclonal antibody (recognizes conformationally changed Bax)

  • Protein A/G agarose beads

  • Western blot reagents

Procedure:

  • Treat MDA-MB-231 cells with this compound or its analogs.

  • Lyse the cells in a CHAPS-based lysis buffer.

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with the anti-Bax (6A7) antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for another 1-2 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using a primary antibody against total Bax. An increased signal in the treated samples compared to the control indicates Bax activation.

3.2. Bax Oligomerization Assay

Materials:

  • Treated and untreated MDA-MB-231 cells

  • Mitochondrial isolation kit

  • Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

  • Quenching solution (e.g., Tris-HCl)

  • Western blot reagents

Procedure:

  • Isolate mitochondria from treated and untreated cells.

  • Resuspend the mitochondrial pellets in a suitable buffer.

  • Treat the mitochondrial fractions with a cross-linking agent like DSS for 30 minutes at room temperature to cross-link Bax oligomers.

  • Quench the reaction with a quenching solution.

  • Add SDS-PAGE sample buffer and analyze the samples by Western blotting using an anti-Bax antibody.

  • Look for the appearance of higher molecular weight bands corresponding to Bax dimers and oligomers in the treated samples.

Cytochrome c Release Assay

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

  • Treated and untreated MDA-MB-231 cells

  • Mitochondria/Cytosol Fractionation Kit

  • Western blot reagents

  • Antibodies against cytochrome c, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV)

Procedure:

  • Treat MDA-MB-231 cells with this compound or its analogs.

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's protocol.

  • Determine the protein concentration of each fraction.

  • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

  • Perform Western blotting and probe the membrane with antibodies against cytochrome c, GAPDH (as a cytosolic loading control and to check for mitochondrial contamination), and COX IV (as a mitochondrial loading control and to check for cytosolic contamination).

  • An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of treated cells indicates cytochrome c release.

In Vivo Xenograft Study

This protocol outlines the establishment and treatment of an MDA-MB-231 xenograft model in mice.

Materials:

  • MDA-MB-231 cells

  • Immunocompromised mice (e.g., female athymic nude mice)

  • Matrigel (optional)

  • This compound or analogs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject approximately 2-5 x 10^6 MDA-MB-231 cells, optionally resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or its analogs (e.g., 2.5-20 mg/kg) and the vehicle control via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Calculate the tumor growth inhibition rate to assess the efficacy of the treatment.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in TNBC research.

Experimental_Workflow start Start: Hypothesis This compound induces apoptosis in TNBC invitro In Vitro Studies (MDA-MB-231 cells) start->invitro viability Cell Viability Assay (MTT) invitro->viability apoptosis Apoptosis Assay (Annexin V/PI) invitro->apoptosis mechanistic Mechanistic Assays viability->mechanistic apoptosis->mechanistic bax_activation Bax Activation Assay (IP & Oligomerization) mechanistic->bax_activation cyto_c Cytochrome c Release (Western Blot) mechanistic->cyto_c invivo In Vivo Studies (Xenograft Model) bax_activation->invivo cyto_c->invivo tumor_growth Tumor Growth Inhibition invivo->tumor_growth end Conclusion: Efficacy of this compound in TNBC tumor_growth->end

Experimental workflow for this compound in TNBC research.

References

Application Notes and Protocols for In Vivo Studies Using SMBA1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMBA1 (Small-Molecule Bax Agonist 1) is a novel, cell-permeable compound designed to directly activate the pro-apoptotic protein Bax. It represents a promising class of anti-cancer agents that function by targeting the intrinsic apoptosis pathway. In normal cells, Bax is maintained in an inactive state. This compound specifically binds to a pocket around the Serine 184 (S184) residue of Bax, a critical regulatory site. This interaction prevents the inhibitory phosphorylation of S184, inducing a conformational change that promotes Bax homo-oligomerization and insertion into the mitochondrial membrane. This cascade leads to the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death.[1]

These application notes provide a summary of in vivo study results and detailed protocols for utilizing this compound in preclinical mouse models of cancer, based on published research.

Mechanism of Action: this compound-Induced Apoptosis

This compound acts as a direct agonist of the Bax protein. Its mechanism involves binding to a regulatory pocket, preventing an inhibitory phosphorylation event, and thereby promoting the pro-apoptotic function of Bax. This targeted action makes this compound a valuable tool for investigating the role of the intrinsic apoptotic pathway in cancer therapy and for preclinical evaluation as a potential therapeutic agent.

SMBA1_Pathway cluster_Mito Mitochondrion cluster_Cyto Cytosol bax_active Active Bax (Oligomerized) cyto_c Cytochrome c bax_active->cyto_c Pore Formation & Release caspases Caspase Activation & Apoptosis cyto_c->caspases This compound This compound bax_inactive Inactive Bax (Monomer) This compound->bax_inactive Binds to S184 pocket, prevents phosphorylation bax_inactive->bax_active Conformational Change pS184 Inhibitory Kinase pS184->bax_inactive Phosphorylates S184 (Inactivation)

Caption: this compound signaling pathway leading to apoptosis.

Application 1: Anti-Tumor Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor effects in various cancer xenograft mouse models, including lung cancer and glioblastoma.[1][2] The therapeutic efficacy is notably dependent on the expression of Bax within the tumor cells, highlighting its specific on-target activity.[1]

Experimental Workflow: Xenograft Tumor Model

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound.

Xenograft_Workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treat Treatment & Monitoring cluster_analysis Endpoint Analysis start 1. Acquire Immunocompromised Mice (e.g., Nude, NSG) acclimate 2. Acclimatization (1-2 weeks) start->acclimate cells 3. Culture Tumor Cells (e.g., U87MG, A549) acclimate->cells implant 4. Subcutaneous Injection of Tumor Cells cells->implant growth 5. Monitor Tumor Growth (until palpable, e.g., 50-100 mm³) implant->growth random 6. Randomize Mice into Treatment Groups growth->random treat 7. Administer this compound / Vehicle Control (Daily Dosing) random->treat monitor 8. Measure Tumor Volume & Body Weight (e.g., Every other day) treat->monitor endpoint 9. Euthanize at Endpoint (e.g., Tumor size limit, study duration) monitor->endpoint collect 10. Collect Tumors & Organs endpoint->collect analysis 11. Perform Analysis (Histology, Apoptosis Markers, etc.) collect->analysis

Caption: General experimental workflow for an this compound xenograft study.

Protocol 1: Glioblastoma Xenograft Efficacy Study

This protocol is adapted from studies on U87MG glioblastoma cells.[2]

  • Animal Model:

    • Use male BALB/c nude mice, 4-6 weeks old.

    • Allow mice to acclimatize for at least one week before experimentation.

  • Cell Preparation and Implantation:

    • Culture U87MG human glioblastoma cells under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Treatment Regimen:

    • Monitor tumor growth with calipers. When tumors reach an average volume of ~100 mm³, randomize mice into control and treatment groups (n=5-10 per group).

    • Prepare this compound in a suitable vehicle (e.g., DMSO and corn oil).

    • Administer this compound via intraperitoneal (i.p.) injection daily at the desired dose (e.g., 20-40 mg/kg).

    • Administer an equivalent volume of the vehicle to the control group.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse every other day to monitor toxicity.

    • The study endpoint may be defined by a specific tumor volume limit (e.g., 1500 mm³) or a pre-determined study duration (e.g., 21-28 days).

    • At the endpoint, euthanize mice and excise tumors for downstream analysis (e.g., IHC for active caspase-3, Ki-67).

Data Summary: In Vivo Efficacy of this compound
Cancer ModelMouse StrainTreatmentKey OutcomesReference
Lung CancerXenograftThis compound (doses up to 60 mg/kg/day)Suppressed tumor growth; Increased apoptosis in tumor tissues.[1]
GlioblastomaBALB/c NudeThis compoundInhibited growth of U87MG xenograft tumors.[2]

Application 2: In Vivo Safety and Toxicity Assessment

A critical component of preclinical evaluation is determining the safety profile of the compound. Studies have shown that this compound does not cause significant toxicity to normal tissues at therapeutically effective doses.[1]

Protocol 2: Acute Toxicity and Safety Monitoring

This protocol should be performed in parallel with efficacy studies.

  • Animal Monitoring:

    • During the treatment period, measure the body weight of each mouse every other day. Significant weight loss (>15-20%) is a key indicator of toxicity.

    • Perform daily cage-side observations for any signs of distress, such as lethargy, ruffled fur, or abnormal posture.

  • Blood Collection and Analysis:

    • At the study endpoint, collect blood via cardiac puncture.

    • Transfer blood into EDTA-coated tubes for complete blood count (CBC) analysis and into serum separator tubes for clinical chemistry analysis.

    • Key parameters to measure include:

      • CBC: White blood cells (WBC), red blood cells (RBC), hemoglobin (Hb), platelets (PLT).

      • Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST) for liver function, and blood urea nitrogen (BUN) for kidney function.

  • Histopathological Analysis:

    • Following euthanasia and blood collection, perform a full necropsy.

    • Harvest major organs (brain, heart, lungs, liver, spleen, kidneys, intestine).

    • Fix organs in 10% neutral buffered formalin for at least 24 hours.

    • Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should examine the slides for any signs of tissue damage, inflammation, or necrosis.

Data Summary: In Vivo Safety Profile of this compound
ParameterDosingResultInterpretationReference
Body Weight Increasing doses (2-60 mg/kg/day)No significant weight loss observed.Well-tolerated at effective doses.[1]
Blood Analysis Effective therapeutic doseNo significant changes in WBC, RBC, Hb, PLT, ALT, AST, or BUN.No detectable hematological, liver, or kidney toxicity.[1]
Histopathology Effective therapeutic doseNo evidence of toxicity in brain, heart, lung, liver, spleen, kidney, or intestine.No organ damage observed.[1]

Conclusion

This compound is a potent and specific Bax agonist with demonstrated anti-tumor efficacy in mouse xenograft models of lung cancer and glioblastoma.[1][2] Importantly, its therapeutic effect is achieved without significant systemic toxicity, indicating a favorable therapeutic window. The provided protocols offer a framework for researchers to further evaluate this compound in various preclinical cancer models, investigate mechanisms of action, and explore combination therapies. The Bax-dependency of this compound underscores the importance of biomarker-driven approaches in its future development.

References

Application Notes and Protocols: Preparation of SMBA1 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SMBA1 (Small Molecule Bax Agonist 1) is a high-affinity and selective activator of the pro-apoptotic protein Bax.[1] It binds to the S184 binding pocket of Bax, facilitating its insertion into the mitochondrial membrane and promoting the release of cytochrome c, which ultimately leads to apoptosis.[1] Given its selective action in inducing apoptosis in cancer cells with high Bax expression, this compound is a valuable tool in cancer research and drug development.[1] Proper preparation of a stable, accurately concentrated stock solution is the first critical step for ensuring reliable and reproducible experimental results.

This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for laboratory use.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 315.32 g/mol [1][2]
Molecular Formula C₂₀H₁₃NO₃[1]
Purity ≥98% (HPLC)[1]
CAS Number 906440-37-7[1]
Solubility (DMSO) Up to 100 mM[1]
Solubility (Ethanol) Up to 10 mM (with gentle warming)[1]
Storage Temperature -20°C[1][3]

Experimental Protocol

This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder (≥98% purity)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL) or cryovials

  • Sterile pipette and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile)

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for this compound before handling the compound.[4][5]

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves, to prevent skin and eye contact.[4][6]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice if irritation persists.[4][6]

  • Dispose of chemical waste according to your institution's guidelines.

Stock Solution Preparation (Example: 1 mg for 10 mM Stock)

The following steps outline how to prepare a 10 mM stock solution. The calculation can be adjusted based on the desired concentration and volume.

Calculation: To prepare a stock solution of a specific molarity, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mM stock solution from 1 mg of this compound:

  • Convert mass to grams: 1 mg = 0.001 g

  • Convert molarity to mol/L: 10 mM = 0.010 mol/L

  • Calculate the required volume of DMSO: Volume (L) = Mass (g) / [Molarity (mol/L) x MW ( g/mol )] Volume (L) = 0.001 g / [0.010 mol/L x 315.32 g/mol ] = 0.0003171 L Volume (µL) = 0.0003171 L x 1,000,000 µL/L ≈ 317.1 µL

Step-by-Step Procedure:

  • Weighing: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 317.1 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Labeling: Clearly label the tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.

Storage and Handling
  • Long-term Storage: Store the this compound stock solution at -20°C for long-term stability.[1][3]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.[7]

  • Working Solutions: When preparing working solutions for experiments, thaw a single aliquot and dilute it to the final desired concentration using the appropriate aqueous buffer or cell culture medium. Do not store diluted aqueous solutions for more than one day.[8][9]

  • Light Protection: Protect the stock solution from light.[10]

Visualized Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing the this compound stock solution.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage cluster_result Final Product A Consult SDS & Wear PPE B Weigh this compound Powder A->B Safety First C Add Anhydrous DMSO B->C Calculated Amount D Vortex Until Dissolved C->D E Aliquot into Single-Use Tubes D->E Avoid Freeze-Thaw F Store at -20°C E->F G Ready-to-Use This compound Stock Solution F->G

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway

The diagram below outlines the mechanism of action for this compound in inducing apoptosis.

G This compound This compound Bax Bax (Inactive) This compound->Bax Binds to S184 pocket Bax_active Bax (Active) Monomer/Oligomer Bax->Bax_active Conformational Change Mito Mitochondrial Outer Membrane Bax_active->Mito Inserts into membrane CytC Cytochrome c Mito->CytC Release Apoptosis Apoptosis CytC->Apoptosis Initiates Caspase Cascade

Caption: this compound mechanism of action in apoptosis induction.

References

Application Notes and Protocols for SMBA1 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMBA1 (Small-Molecule Bax Agonist 1) is a potent and selective activator of the pro-apoptotic protein Bax.[1] As a key mediator of the intrinsic apoptosis pathway, Bax activation represents a promising therapeutic strategy for cancer. This compound has demonstrated anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide detailed protocols for the administration of this compound in animal studies, particularly in the context of xenograft tumor models.

Mechanism of Action: The Intrinsic Apoptosis Pathway

This compound exerts its cytotoxic effects by directly binding to and activating Bax. This initiates a cascade of events leading to programmed cell death through the intrinsic, or mitochondrial, apoptosis pathway. Upon activation by this compound, Bax translocates from the cytosol to the outer mitochondrial membrane. There, it undergoes a conformational change, leading to its oligomerization and the formation of pores in the mitochondrial membrane. This permeabilization of the outer mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP, forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

SMBA1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax This compound->Bax_inactive Activates Bax_active Active Bax Bax_inactive->Bax_active Conformational Change MOM Outer Mitochondrial Membrane Bax_active->MOM Translocates to Apaf1 Apaf-1 Pro_Casp9 Pro-Caspase-9 Apaf1->Pro_Casp9 Recruits Apoptosome Apoptosome Pro_Casp9->Apoptosome Forms Casp9 Caspase-9 Pro_Casp37 Pro-Caspase-3/7 Casp9->Pro_Casp37 Cleaves & Activates Apoptosome->Casp9 Activates Casp37 Caspase-3/7 Pro_Casp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Executes CytoC Cytochrome c MOM->CytoC Releases CytoC->Apaf1 Binds

Figure 1. this compound-induced intrinsic apoptosis signaling pathway.

Quantitative Data Presentation

The following table summarizes the in vivo efficacy of this compound in various animal tumor models. The data is compiled from available preclinical studies to provide a comparative overview of its anti-tumor activity.

Animal ModelTumor TypeAdministration RouteDosage RegimenEfficacy Outcome
Nude MiceGlioblastoma (U87MG xenograft)Not SpecifiedNot SpecifiedInhibition of tumor growth in vivo.[1]
Nude MiceLung Cancer (A549 xenograft)Intraperitoneal (i.p.)2, 10, 40, 60 mg/kg, once daily for 10 daysSuppression of tumor volume and increased levels of active caspase 3.
Nude MiceBreast Cancer (MDA-MB-231 xenograft)Not SpecifiedNot SpecifiedAnalogs of this compound significantly suppressed tumor growth.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal volume of 100% sterile DMSO to dissolve the this compound powder completely. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the solution is clear and free of particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but ensure the compound is heat-stable.

  • Working Solution Preparation:

    • On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration for injection.

    • Crucially, the final concentration of DMSO in the injectate should be kept as low as possible, ideally below 10% (v/v), to minimize toxicity to the animals.

    • For example, to prepare a 10 mg/mL this compound working solution with 10% DMSO, you would mix 1 part of a 100 mg/mL this compound stock in DMSO with 9 parts of sterile saline or PBS.

    • Mix the working solution gently by inversion. Visually inspect for any precipitation. If precipitation occurs, further optimization of the vehicle may be required (e.g., addition of a surfactant like Tween 80, typically at a final concentration of 0.5-2%).

  • Administration:

    • Administer the freshly prepared this compound working solution to the animals via intraperitoneal injection.

    • The injection volume should be appropriate for the size of the animal (e.g., for mice, typically 100-200 µL).

Protocol 2: Xenograft Tumor Model and this compound Efficacy Study

Materials:

  • Human cancer cell line of interest (e.g., U87MG for glioblastoma, A549 for lung cancer, MDA-MB-231 for breast cancer)

  • Appropriate cell culture medium and supplements

  • Immunodeficient mice (e.g., nude mice, SCID mice), 6-8 weeks old

  • Matrigel (optional)

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Calipers for tumor measurement

  • Prepared this compound working solution (from Protocol 1)

  • Vehicle control solution (e.g., 10% DMSO in saline)

Procedure:

  • Cell Culture and Preparation:

    • Culture the cancer cells according to standard protocols.

    • When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

    • Wash the cells with sterile PBS and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 v/v) can improve tumor engraftment.

    • Keep the cell suspension on ice until injection.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate method.

    • Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound or the vehicle control to the respective groups via intraperitoneal injection according to the desired dosing schedule (e.g., once daily for 10 days).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • At the end of the experiment, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be further processed for histological analysis (e.g., H&E staining) or biomarker assessment (e.g., immunohistochemistry for cleaved caspase-3).

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implant 4. Tumor Cell Implantation (Subcutaneous) Cell_Harvest->Tumor_Implant SMBA1_Prep 3. This compound Solution Preparation Treatment 7. This compound or Vehicle Administration (Intraperitoneal) SMBA1_Prep->Treatment Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization 6. Randomization of Mice Tumor_Growth->Randomization Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Analysis 10. Tumor Excision & Analysis (Weight, Volume, Histology) Endpoint->Tumor_Analysis Data_Analysis 11. Data Analysis & Interpretation Tumor_Analysis->Data_Analysis

Figure 2. Experimental workflow for an this compound in vivo efficacy study.

References

Application Note: Detecting Bax Activation After SMBA1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The intrinsic apoptosis pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Within this family, the Bax protein serves as a crucial gateway to mitochondrial-mediated cell death.[1] In healthy cells, Bax is primarily an inactive monomer in the cytosol.[2] Upon receiving an apoptotic stimulus, Bax undergoes a series of activation steps: a conformational change that exposes its N-terminus, translocation to the outer mitochondrial membrane (OMM), and subsequent oligomerization to form pores.[2][3] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space, ultimately activating caspases and executing cell death.[1]

SMBA1 (small-molecule Bax agonist 1) is a synthetic compound designed to directly activate Bax, bypassing upstream signaling events.[4][5] this compound binds to Bax, inducing the necessary conformational changes to trigger its pro-apoptotic functions.[5] This makes this compound and similar molecules promising candidates for cancer therapy.[4][6] Verifying the on-target effect of this compound requires precise methods to detect the distinct stages of Bax activation. This application note provides a detailed overview and protocols for key assays to monitor Bax activation following treatment with this compound.

This compound Mechanism of Action and Bax Activation Cascade

This compound directly engages with the Bax protein, initiating a conformational shift that facilitates its activation.[5] This event triggers the downstream cascade of intrinsic apoptosis. The process can be monitored at several key stages, from the initial conformational change to the final consequences for mitochondrial integrity.

SMBA1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound Bax_inactive Inactive Bax (Monomer) This compound->Bax_inactive Binds & Activates Bax_active Active Bax (Conformationally Changed) Bax_inactive->Bax_active Conformational Change Bax_oligo Bax Oligomerization (Pore Formation) Bax_active->Bax_oligo Translocation & Insertion CytC_cyto Cytochrome c Apoptosome Apoptosome Assembly CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito_mem Outer Mitochondrial Membrane Bax_oligo->CytC_cyto Release CytC_mito Cytochrome c (Intermembrane Space)

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Detecting Bax Activation

A multi-faceted approach is recommended to confirm Bax activation. The following workflow outlines the key experimental branches that can be pursued after treating cells with this compound.

Experimental_Workflow cluster_assays Downstream Assays cluster_if_steps IF Analysis cluster_wb_steps WB Analysis cluster_ip_steps IP Analysis arrow arrow start Cell Culture & this compound Treatment Assay_IF Immunofluorescence (IF) start->Assay_IF Assay_WB Subcellular Fractionation & Western Blot (WB) start->Assay_WB Assay_IP Immunoprecipitation (IP) start->Assay_IP IF_Fix Fix & Permeabilize Assay_IF->IF_Fix WB_Lysis Cell Lysis & Differential Centrifugation Assay_WB->WB_Lysis IP_Lysis Non-denaturing Lysis Assay_IP->IP_Lysis IF_Stain Stain: - Active Bax (6A7 Ab) - Mitochondria (MitoTracker) - Nucleus (DAPI) IF_Fix->IF_Stain IF_Microscopy Confocal Microscopy IF_Stain->IF_Microscopy IF_Result Visualize Bax Translocation & Co-localization IF_Microscopy->IF_Result WB_Fractions Isolate Cytosolic & Mitochondrial Fractions WB_Lysis->WB_Fractions WB_Blot SDS-PAGE & Western Blot WB_Fractions->WB_Blot WB_Result Quantify Bax Translocation & Cytochrome c Release WB_Blot->WB_Result IP_PullDown Immunoprecipitate with Active Bax (6A7) Ab IP_Lysis->IP_PullDown IP_Blot Western Blot for Total Bax IP_PullDown->IP_Blot IP_Result Confirm Increased Active Bax Pool IP_Blot->IP_Result

Caption: Experimental workflow for analyzing Bax activation.

Data Presentation: Summary of Expected Outcomes

The following table summarizes the expected quantitative and qualitative results from various assays used to measure Bax activation after this compound treatment.

AssayParameter MeasuredExpected Result after this compound TreatmentExample Quantitative Change
Immunofluorescence Percentage of cells showing punctate, mitochondrial Bax staining (using active Bax 6A7 antibody).Increased percentage of cells with active Bax co-localizing with mitochondria.>50% increase in cells with active Bax staining compared to vehicle control.[3]
Subcellular Fractionation & Western Blot - Bax levels in the mitochondrial fraction.- Cytochrome c levels in the cytosolic fraction.- Increase of Bax in the mitochondrial fraction and decrease in the cytosolic fraction.- Increase of cytochrome c in the cytosolic fraction.2-5 fold increase in mitochondrial Bax.[3]3-10 fold increase in cytosolic cytochrome c.[3]
Immunoprecipitation Amount of conformationally changed Bax pulled down by the 6A7 antibody.Increased amount of immunoprecipitated Bax.3-7 fold increase in active Bax pool compared to vehicle control.
Chemical Cross-linking & Western Blot Ratio of oligomeric (dimers, trimers, etc.) to monomeric Bax.Increased ratio of cross-linked Bax oligomers.2-5 fold increase in the oligomer-to-monomer ratio.[3]
Mitochondrial Membrane Potential (ΔΨm) Assay Fluorescence shift of potential-sensitive dyes (e.g., JC-1).Decrease in the ratio of red (J-aggregates) to green (J-monomers) fluorescence, indicating depolarization.Significant shift in the cell population towards lower red fluorescence in flow cytometry.

Experimental Protocols

Protocol 1: Immunofluorescence for Activated Bax and Mitochondrial Co-localization

Principle: This method visualizes the activation and translocation of Bax. A conformation-specific antibody (6A7) exclusively detects the N-terminus of Bax, which becomes exposed upon activation.[7][8] Co-staining with a mitochondrial marker confirms its translocation from the cytosol to the mitochondria.[9]

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound compound and vehicle control (e.g., DMSO)

  • MitoTracker™ Red CMXRos (or similar mitochondrial stain)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% CHAPS or 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-Bax (6A7 clone, activation-specific), e.g., BD Biosciences #556467

  • Secondary Antibody: Alexa Fluor™ 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence or confocal microscope

Method:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Mitochondrial Staining (Optional, for live cells): 30 minutes before fixation, add pre-warmed media containing MitoTracker™ Red (e.g., 100 nM) to the cells. Incubate at 37°C.

  • Fixation: Aspirate media and wash cells once with PBS. Add 4% PFA and incubate for 20-30 minutes at room temperature (RT).[10]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer and incubate for 5 minutes at RT.[10] This step is crucial for antibody entry.

  • Blocking: Wash once with PBS. Add Blocking Buffer and incubate for 1 hour at RT to reduce non-specific antibody binding.[7]

  • Primary Antibody Incubation: Dilute the primary anti-Bax (6A7) antibody in Blocking Buffer (e.g., 1:100 dilution).[7][10] Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.

  • Secondary Antibody and DAPI Staining: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:500). Add to coverslips and incubate for 1 hour at RT, protected from light. Add DAPI (e.g., 1 µg/mL) for the final 10 minutes of incubation.

  • Mounting: Wash cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the slides using a confocal or fluorescence microscope. Activated Bax will appear as green puncta, mitochondria in red, and nuclei in blue. Co-localization of green and red signals (appearing yellow/orange) indicates Bax translocation to mitochondria.[9]

Protocol 2: Subcellular Fractionation and Western Blot for Bax Translocation and Cytochrome c Release

Principle: This biochemical method quantifies the amount of Bax that has translocated to the mitochondria and the subsequent release of cytochrome c into the cytosol. Cells are gently lysed to maintain organelle integrity, and fractions are separated by differential centrifugation.[3]

Materials:

  • This compound-treated and control cells

  • Ice-cold PBS

  • Fractionation Buffer (Digitonin-based): 20 mM HEPES-KOH (pH 7.5), 250 mM Sucrose, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors and 0.025% digitonin.

  • Mitochondrial Lysis Buffer (RIPA buffer or similar)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary Antibodies: Rabbit anti-Bax, Mouse anti-Cytochrome c, Rabbit anti-COX IV (mitochondrial marker), Mouse anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Method:

  • Cell Harvesting: Harvest ~5-10 million treated and control cells. Wash the cell pellet once with ice-cold PBS.

  • Plasma Membrane Permeabilization: Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer. Incubate on ice for 10 minutes with gentle tapping to selectively permeabilize the plasma membrane.

  • Separation of Cytosolic Fraction: Centrifuge at 2,000 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytosolic fraction. Transfer to a new tube and keep on ice.

  • Isolation of Mitochondrial Fraction: Wash the remaining pellet once with Fractionation Buffer (without digitonin). Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis of Mitochondrial Fraction: Resuspend the pellet in 100 µL of Mitochondrial Lysis Buffer. Vortex vigorously and incubate on ice for 20 minutes. Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Bax, anti-Cytochrome c, anti-COX IV, anti-GAPDH).

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at RT.

    • Detect bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify band intensities. An increase in Bax and a decrease in COX IV in the cytosolic fraction (and vice-versa in the mitochondrial fraction) indicates mitochondrial contamination. Successful Bax translocation is marked by an increased Bax/COX IV ratio in the mitochondrial fraction. Cytochrome c release is confirmed by its appearance in the cytosolic fraction, which should be free of COX IV.

Protocol 3: Immunoprecipitation of Activated Bax

Principle: Immunoprecipitation (IP) using the 6A7 antibody specifically isolates the conformationally active form of Bax from the total cellular pool.[8][11] The amount of activated Bax can then be quantified by Western blot, providing a direct measure of the initial activation step.

Materials:

  • This compound-treated and control cells

  • IP Lysis Buffer (Non-denaturing): 20 mM Tris-HCl (pH 7.4), 137 mM NaCl, 1% CHAPS, 2 mM EDTA, with freshly added protease inhibitors. (Note: Avoid strong detergents like SDS).

  • Primary Antibody: Mouse anti-Bax (6A7 clone)

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer: IP Lysis Buffer with reduced detergent (e.g., 0.1% CHAPS)

  • Elution Buffer: 2x SDS-PAGE Sample Buffer

  • Western Blot materials as described in Protocol 2

  • Probing Antibody: Rabbit anti-Bax (polyclonal, recognizes total Bax)

Method:

  • Cell Lysate Preparation: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in 1 mL of ice-cold IP Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cleared lysate.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to 500-1000 µg of lysate. Incubate for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.[12]

  • Immunoprecipitation: Add 2-5 µg of the anti-Bax (6A7) antibody to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add 30 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads three times with 1 mL of cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant. Resuspend the beads in 30 µL of 2x SDS-PAGE Sample Buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins.

  • Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described previously, probing the membrane with a rabbit anti-Bax antibody to detect the immunoprecipitated (activated) Bax. Also, load a small amount (20 µg) of the input lysate to verify total Bax levels.

References

Measuring Apoptosis Markers Post-SMBA1 Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMBA1 (Small Molecule Bax Agonist 1) is a synthetic compound identified as a potent activator of the pro-apoptotic protein Bax.[1][2] By binding to a specific site on the Bax protein, this compound induces a conformational change that promotes its translocation to the mitochondria, oligomerization, and insertion into the outer mitochondrial membrane.[3][4][5] This cascade of events leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of the intrinsic caspase cascade, ultimately resulting in programmed cell death, or apoptosis.[5]

These application notes provide detailed protocols for measuring key markers of apoptosis in response to this compound treatment. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the pro-apoptotic activity of this compound and similar Bax-activating compounds in various cell models.

Data Presentation: Quantitative Analysis of Apoptosis

The following tables summarize expected quantitative data from apoptosis assays following this compound exposure. Note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.

Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity

This compound Concentration (µM)Caspase-3/7 Activity (Relative Fluorescence Units - RFU)Fold Increase vs. Control
0 (Vehicle Control)1500 ± 1201.0
13500 ± 2502.3
58700 ± 6005.8
1015500 ± 110010.3
2521000 ± 150014.0

Table 2: Time-Course of this compound-Induced Apoptosis by Annexin V/PI Staining

Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
02.1 ± 0.51.5 ± 0.3
615.8 ± 2.13.2 ± 0.8
1235.2 ± 3.58.9 ± 1.2
2428.5 ± 2.925.7 ± 3.1
4810.3 ± 1.855.4 ± 4.5

Data presented are representative and should be determined empirically for each experimental system.

Experimental Protocols

Measurement of Caspase-3/7 Activity

Principle:

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. This protocol utilizes a fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. Cleavage of the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to the caspase activity.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well microplate

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activity Measurement: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle:

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle:

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[7] The lipophilic cationic dye, Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 can be used to assess ΔΨm. In healthy cells with a high ΔΨm, TMRE accumulates in the mitochondria and fluoresces brightly. Upon loss of ΔΨm, TMRE fluorescence decreases. JC-1 is another cationic dye that exists as monomers (green fluorescence) in the cytoplasm and forms aggregates (red fluorescence) in healthy mitochondria with high ΔΨm. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.[8][9]

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for mitochondrial depolarization

  • Fluorescence microscope or flow cytometer

Protocol (using TMRE):

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry. Treat with this compound or vehicle control for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM for 10-15 minutes).

  • TMRE Staining: Add TMRE to the culture medium to a final concentration of 100-200 nM.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS.

  • Data Acquisition:

    • Microscopy: Observe the cells under a fluorescence microscope using a rhodamine filter set. Healthy cells will exhibit bright red mitochondrial fluorescence, while apoptotic cells will show a significant reduction in fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and emission filters for red fluorescence.

DNA Fragmentation Analysis (Agarose Gel Electrophoresis)

Principle:

A late-stage hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. This fragmentation can be visualized as a characteristic "ladder" pattern on an agarose gel.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • Tris-Acetate-EDTA (TAE) Buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • DNA size marker

Protocol:

  • Cell Harvesting and Lysis: After this compound treatment, harvest approximately 1-5 x 10⁶ cells. Lyse the cells in 0.5 mL of Lysis Buffer on ice for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing fragmented DNA to a new tube.

  • RNase and Proteinase K Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.

  • DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.

  • DNA Pellet Collection: Centrifuge at 14,000 x g for 30 minutes at 4°C. Carefully discard the supernatant.

  • Washing: Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge again.

  • Drying and Resuspension: Air-dry the pellet and resuspend it in 20-30 µL of TE Buffer.

  • Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.

Mandatory Visualizations

SMBA1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax (monomer) This compound->Bax_inactive Binds & Activates Bax_active Active Bax (oligomer) Bax_inactive->Bax_active Conformational Change & Oligomerization Mito Outer Mitochondrial Membrane Bax_active->Mito Translocates & Inserts Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9->Apoptosome Forms Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Mito->Cytochrome_c Release

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_assays Apoptosis Marker Analysis start Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest caspase Caspase-3/7 Activity Assay harvest->caspase flow Flow Cytometry (Annexin V / PI) harvest->flow mmp Mitochondrial Membrane Potential Assay (TMRE/JC-1) harvest->mmp dna DNA Fragmentation (Gel Electrophoresis) harvest->dna data Data Analysis & Quantitation caspase->data flow->data mmp->data dna->data conclusion Conclusion on Apoptotic Effect data->conclusion

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Small Molecule Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with small molecule solubility in in vitro assays.

Troubleshooting Guide: Compound Precipitation in In Vitro Assays

Use this guide to diagnose and resolve common issues related to compound precipitation during your experiments.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer/media Solvent Shock: Rapid change in solvent polarity from a high concentration organic stock (e.g., DMSO) to an aqueous environment.[1]1. Lower Stock Concentration: Prepare a less concentrated stock solution.[2] 2. Stepwise Dilution: Perform serial dilutions in your assay buffer.[3] 3. Slow Addition: Add the stock solution drop-wise to the pre-warmed media while gently vortexing or swirling.[1]
Precipitation after incubation at 37°C Temperature-Dependent Solubility: The compound may be less soluble at physiological temperatures.[1]1. Determine Solubility Limit: Assess the compound's solubility at 37°C to ensure the final concentration is below this limit. 2. Reduce Incubation Time: If experimentally feasible, minimize the duration the compound is in solution at 37°C.[1]
Inconsistent precipitation between experiments Stock Solution Integrity: Repeated freeze-thaw cycles can lead to compound precipitation in the stock solution.[1]1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 2. Fresh Stock Preparation: If in doubt, prepare a fresh stock solution.
Precipitation in cell-based assays Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture media.[1]1. Test in Simpler Media: Evaluate solubility in a basal medium (e.g., MEM) versus a more complex one.[1] 2. Serum Consideration: Assess if the presence or absence of serum affects solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to improve the solubility of a poorly soluble compound?

A1: The most straightforward approaches involve optimizing the solvent system and the physical dissolution process. This includes:

  • Using a Co-solvent: Dimethyl sulfoxide (DMSO) is a widely used co-solvent that can dissolve many non-polar compounds.[4] Other common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5][6]

  • Sonication: Applying ultrasound can help to break down compound aggregates and enhance dispersion.[7]

  • Gentle Warming: Warming the solution in a water bath (e.g., at 37°C) can increase the rate of dissolution for some compounds.[8]

Q2: My compound is dissolved in 100% DMSO, but precipitates when added to my aqueous assay buffer. What can I do?

A2: This is a common issue known as "solvent shift" or "solvent shock."[1][3] Here are some strategies to mitigate this:

  • Optimize Final DMSO Concentration: While minimizing DMSO is often necessary to avoid cellular toxicity (typically ≤ 0.5%), a slightly higher concentration may be required to maintain solubility.[5]

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the assay buffer.[3]

  • Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100 (for enzyme assays), can help to keep the compound in solution.[7][9]

Q3: Can I use pH adjustment to improve the solubility of my compound?

A3: Yes, for ionizable compounds, solubility can be highly dependent on the pH of the solution.[5][] By adjusting the pH of your buffer, you may be able to protonate or deprotonate the compound, thereby increasing its solubility. However, it is crucial to ensure that the adjusted pH is compatible with your assay system and does not affect the biological activity of your target.[]

Q4: Are there more advanced formulation strategies I can employ for in vitro studies?

A4: Yes, several formulation techniques can enhance the solubility of challenging compounds:

  • Solid Dispersions: This involves dispersing the drug in a highly soluble hydrophilic matrix, which can improve the dissolution rate and apparent solubility.[5]

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drugs, increasing their aqueous solubility.[3] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[3]

Quantitative Data Summary

The following tables provide a general overview of commonly used co-solvents and surfactants for in vitro assays. The optimal choice and concentration will be compound-specific and should be determined empirically.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationNotes
Dimethyl sulfoxide (DMSO)≤ 0.5%Widely used, but can be toxic to some cell lines at higher concentrations.[5]
Ethanol≤ 1%Can be a good alternative to DMSO for some compounds.[5]
Polyethylene glycol (PEG)VariesDifferent molecular weights are available; can be less toxic than DMSO.[5]
Propylene glycolVariesAnother common solvent in pharmaceutical formulations.[6]

Table 2: Common Surfactants for In Vitro Assays

SurfactantTypical Concentration RangePrimary Application
Tween-200.01 - 0.05%Enzyme assays and other acellular systems.[7]
Triton X-1000.01 - 0.05%Enzyme assays and other acellular systems.[7]
Pluronic F-680.01 - 0.1%Can be used in cell culture to reduce shear stress and aid in solubilization.

Experimental Protocols

Protocol 1: General Method for Preparing a Stock Solution of a Poorly Soluble Compound

  • Weigh Compound: Accurately weigh a small amount of the powdered compound.

  • Initial Solvent Addition: Add a small volume of 100% DMSO (or another suitable organic solvent) to the compound.[3]

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also be applied.[8]

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the desired final stock concentration.

  • Sterilization (for cell-based assays): Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[1]

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

  • Prepare Compound Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Prepare Assay Buffer: Have your aqueous buffer of choice (e.g., PBS, pH 7.4) ready.[5]

  • Dilution Series: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.

  • Addition to Buffer: Transfer a small, equal volume of each DMSO dilution to a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be consistent and low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[8]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilution in DMSO stock->dilute prepare_working Prepare Working Solution stock->prepare_working add_buffer Add to Aqueous Buffer dilute->add_buffer incubate Incubate add_buffer->incubate measure Measure Turbidity incubate->measure treat_cells Treat Cells/Enzyme prepare_working->treat_cells assay_readout Assay Readout treat_cells->assay_readout

Caption: A generalized experimental workflow for preparing and testing a poorly soluble compound.

troubleshooting_logic start Compound Precipitates in Assay q1 When does it precipitate? start->q1 immediately Immediately upon dilution q1->immediately Immediately after_incubation After incubation at 37°C q1->after_incubation After Incubation solvent_shock Likely Solvent Shock immediately->solvent_shock temp_solubility Potential Temperature- Dependent Solubility after_incubation->temp_solubility solution1 Try: - Slower addition - Stepwise dilution - Lower stock concentration solvent_shock->solution1 solution2 Try: - Determine solubility at 37°C - Reduce incubation time temp_solubility->solution2

Caption: A troubleshooting decision tree for compound precipitation issues.

References

Technical Support Center: Troubleshooting SMBA1-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMBA1, a potent small-molecule activator of Bax-mediated apoptosis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a high-affinity, selective activator of the pro-apoptotic protein Bax.[1][2] It binds directly to a pocket at the serine 184 (S184) residue of Bax, preventing its inhibitory phosphorylation at this site.[1][3][4] This binding induces a conformational change in Bax, facilitating its insertion into the mitochondrial membrane, subsequent homo-oligomerization, and the formation of pores.[3] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately triggering the caspase cascade and programmed cell death.[1][3]

Q2: My cells are not undergoing apoptosis after this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of apoptotic induction in your cell line. A systematic approach to troubleshooting is recommended. Please refer to the detailed troubleshooting guide below.

Q3: How do I determine the optimal concentration and incubation time for this compound in my specific cell line?

The optimal conditions for this compound-induced apoptosis are highly dependent on the cell line. We recommend performing a dose-response and time-course experiment to determine the effective concentration and optimal incubation period for your cells. Start with a concentration range informed by published data and assess apoptosis at various time points (e.g., 24, 48, 72 hours).

Q4: Is this compound selective for Bax?

Yes, studies have shown that this compound is selective for Bax and does not bind to other Bcl-2 family members such as Bcl-2, Bak, or Bid.[1][2]

Q5: How should I prepare and store this compound?

For detailed instructions on preparing stock solutions and proper storage, please refer to the "Experimental Protocols" section.

Troubleshooting Guide: this compound Not Inducing Apoptosis

This guide provides a structured approach to identifying and resolving common issues when this compound fails to induce apoptosis in your cell line.

Step 1: Verify Compound Integrity and Experimental Setup
Potential Issue Troubleshooting Steps
Compound Degradation - Ensure this compound has been stored correctly at -20°C.[1][2] - Prepare fresh stock solutions in DMSO for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Concentration - Double-check all calculations for dilutions. - Perform a dose-response experiment to determine the optimal concentration for your cell line.
Suboptimal Incubation Time - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[5]
Solvent Issues - this compound is soluble in DMSO and ethanol (with gentle warming).[1] Ensure the final solvent concentration in your cell culture medium is non-toxic (typically <0.1% for DMSO). - Always include a vehicle-only control (medium with the same concentration of solvent) in your experiments.
Step 2: Assess Cell Line Health and Characteristics
Potential Issue Troubleshooting Steps
Poor Cell Health - Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). - Use cells with a low passage number.
Cell Line Resistance - See the "Mechanisms of Resistance to this compound" section below for a detailed explanation and investigation strategies.
Low Bax Expression - this compound's efficacy is dependent on the expression of its target, Bax. - Assess Bax protein levels in your cell line via Western blot. Cell lines with low or absent Bax expression will be resistant to this compound.
Step 3: Evaluate Apoptosis Detection Method
Potential Issue Troubleshooting Steps
Inappropriate Assay - Ensure your apoptosis assay is suitable for your experimental setup (e.g., adherent vs. suspension cells) and is measuring an appropriate apoptotic marker (e.g., Annexin V for early apoptosis, cleaved caspases for later stages).
Assay Timing - The timing of apoptosis detection is critical. Annexin V staining detects early apoptotic events, while caspase activation and DNA fragmentation occur later.[5] Optimize the time point for your specific assay.
Technical Issues with Assay - Include positive and negative controls for your apoptosis assay to ensure it is working correctly. - For flow cytometry-based assays, ensure proper compensation and gating.

Mechanisms of Resistance to this compound

If you have ruled out experimental errors, your cell line may have intrinsic or acquired resistance to this compound.

Mechanism Explanation Investigative Steps
High Levels of Anti-Apoptotic Proteins Overexpression of anti-apoptotic proteins like Bcl-2 can sequester Bax, preventing its activation by this compound. Ectopic expression of Bcl-2 has been shown to inhibit this compound-induced apoptosis.[6]- Assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) in your cell line via Western blot. - Consider co-treatment with a Bcl-2 inhibitor to potentially sensitize the cells to this compound.
Bax Phosphorylation Phosphorylation of Bax at serine 184 (S184) by kinases such as Akt can inactivate its pro-apoptotic function.[4][7] this compound works by preventing this phosphorylation.[3] However, highly active pro-survival signaling pathways may overwhelm the effect of this compound.- Examine the phosphorylation status of Bax at S184 in your cell line. - Investigate the activity of upstream kinases like Akt. Co-treatment with an Akt inhibitor may enhance this compound efficacy.[4]
Bax Conformation In some resistant cells, Bax may exist in a conformation that is inaccessible to this compound.- This is more complex to assess directly. Techniques like immunoprecipitation with conformation-specific antibodies could be employed.
Downregulation of Pro-Apoptotic Proteins Reduced expression of other pro-apoptotic proteins that cooperate with Bax could contribute to resistance.- Analyze the expression of other key apoptotic players like Bak, Bid, and Bim.

Quantitative Data: this compound Activity

While specific IC50 values for this compound are not extensively published across a wide range of cell lines, the following table summarizes available data on its effective concentrations and binding affinity. Note that IC50 values can vary significantly between different studies and experimental conditions.

Parameter Value Cell Line(s) Reference
Binding Affinity (Ki) 43.3 nM-[1][2]
Effective Concentration 5 µMH292, H1975 (Lung Cancer)[3]
Effect on Viability Time and dose-dependent reductionU87MG, U251, T98G (Glioblastoma)[6]

It is important to note that a study on this compound analogs showed IC50 values in the micromolar to nanomolar range in breast cancer cell lines (MDA-MB-231 and MCF-7), suggesting the potential for potent activity of Bax activators in these models.

Experimental Protocols

Preparation of this compound Stock Solution
  • Recommended Solvent: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-100 mM.[1]

  • Solubilization: Gentle warming may be required for complete dissolution in ethanol.[1]

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][2]

General Protocol for Apoptosis Induction
  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Assessment: Harvest the cells and assess apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay, or Western blot for cleaved PARP).

Visualizing the this compound Signaling Pathway and Experimental Workflow

This compound-Induced Apoptotic Signaling Pathway

SMBA1_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound Bax_inactive Inactive Bax (Cytosolic) This compound->Bax_inactive Binds to S184 pocket pBax p-Bax (S184) (Inactive) This compound->pBax Prevents phosphorylation Bax_active Active Bax (Conformational Change) Bax_inactive->Bax_active Bax_inactive->pBax Bax_oligomer Bax Oligomerization Bax_active->Bax_oligomer Mitochondrion Mitochondrion Bax_active->Mitochondrion Translocation & Insertion MOMP MOMP Bax_oligomer->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_active Inhibits Akt Akt Akt->Bax_inactive Phosphorylates S184

Caption: The signaling pathway of this compound-induced apoptosis.

Troubleshooting Workflow for Failed Apoptosis Induction

Troubleshooting_Workflow Troubleshooting Workflow Start No Apoptosis Observed Check_Compound Step 1: Verify Compound & Setup Start->Check_Compound Check_Cells Step 2: Assess Cell Line Check_Compound->Check_Cells OK Compound_Issue Compound/Setup Issue Check_Compound->Compound_Issue Issue Found Check_Assay Step 3: Evaluate Assay Check_Cells->Check_Assay OK Cell_Issue Cell Health/Type Issue Check_Cells->Cell_Issue Issue Found Investigate_Resistance Investigate Resistance Mechanisms Check_Assay->Investigate_Resistance OK Assay_Issue Assay Issue Check_Assay->Assay_Issue Issue Found Apoptosis_Observed Apoptosis Observed Investigate_Resistance->Apoptosis_Observed Optimize_Experiment Optimize Experiment (Concentration, Time) Optimize_Experiment->Apoptosis_Observed Compound_Issue->Optimize_Experiment Cell_Issue->Investigate_Resistance Assay_Issue->Optimize_Experiment

Caption: A logical workflow for troubleshooting failed apoptosis induction.

References

Technical Support Center: Optimizing SMBA1 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo dosage of SMBA1, a small molecule Bax agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent small molecule agonist of the pro-apoptotic protein Bax, with a reported Ki value of 43.3 nM.[1] It functions by binding to a pocket around serine 184 (S184) on the Bax protein, which prevents the phosphorylation of this residue. This inhibition of phosphorylation induces a conformational change in Bax, facilitating its insertion into the mitochondrial membrane and promoting the formation of Bax oligomers.[1][2] This cascade of events leads to the release of cytochrome c from the mitochondria, ultimately triggering the intrinsic pathway of apoptosis.[2][3]

Q2: What is the first step in determining the in vivo dosage for this compound?

A2: The critical first step is to conduct a Maximum Tolerated Dose (MTD) study.[4] The MTD is the highest dose of a drug that can be administered without causing unacceptable levels of toxicity.[5] This study is essential for establishing a safe dose range for subsequent efficacy experiments.[4]

Q3: How do I select a starting dose for an MTD study with this compound?

A3: A common practice is to extrapolate the starting dose from in vitro data. You can begin with a dose that is expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[4]

Q4: What are some common challenges when designing in vivo dose-response studies for this compound?

A4: Designing robust dose-response studies requires careful consideration of several factors, including the number of dose levels, the specific dose concentrations, and the number of animals per group.[4] It is recommended to use a minimum of three dose levels plus a vehicle control to generate a clear dose-response curve.[4]

Q5: How can I improve the reproducibility of my in vivo experiments with this compound?

A5: To enhance the reliability of your results, it is important to employ proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from different litters, can also contribute to more robust and trustworthy data.[4]

Troubleshooting Guides

Issue 1: High variability in anti-tumor efficacy between animals in the same this compound dose group.

  • Possible Cause: Inconsistent formulation or administration of this compound. As a small molecule, this compound may have poor aqueous solubility.[4]

  • Troubleshooting Steps:

    • Optimize Formulation: Experiment with different vehicle formulations to improve solubility. This can include using co-solvents like DMSO, ethanol, or PEG, surfactants such as Tween 80, or cyclodextrins.[4]

    • Standardize Administration: Ensure consistent administration techniques, such as the volume for oral gavage or the site of injection, for all animals.[4]

Issue 2: this compound does not show the expected anti-tumor efficacy at the administered doses.

  • Possible Cause: Insufficient target engagement at the given dose.

  • Troubleshooting Steps:

    • Conduct a Pharmacodynamic (PD) Study: A PD study can confirm that this compound is reaching the tumor tissue and engaging with its target, Bax. This can be done by collecting tissue samples at various time points after dosing and measuring biomarkers of target engagement, such as the levels of activated Bax or downstream markers of apoptosis (e.g., cleaved caspase-3).[4]

    • Dose Escalation: If the MTD has not been reached, consider a dose escalation study to determine if higher concentrations are needed to achieve efficacy.[4]

Issue 3: Unexpected toxicity is observed at doses of this compound predicted to be safe.

  • Possible Cause: Off-target effects of this compound or toxicity of the vehicle.[4]

  • Troubleshooting Steps:

    • Rule out Vehicle Toxicity: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[4]

    • Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, this compound may have off-target effects. Further in vitro profiling may be necessary to identify these.[4]

Data Presentation

Table 1: In Vivo Efficacy and Toxicity of this compound in a Lung Cancer Xenograft Model

Dosage (mg/kg, i.p., daily for 10 days)Tumor Volume SuppressionKey Toxicity ObservationsReference
2ModerateNo significant weight loss or organ toxicity observed.[1][6]
10SignificantNo significant weight loss or organ toxicity observed.[1][6]
40StrongNo significant weight loss or organ toxicity observed.[1][6]
60StrongestNo significant weight loss or organ toxicity observed.[1][6]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
  • Animal Model: Select a suitable mouse strain for your cancer model.

  • Group Allocation: Divide mice into at least 5 groups (n=3-5 mice per group), including one vehicle control group.

  • Dose Selection: Based on in vitro data, select a starting dose and 3-4 escalating doses of this compound. A common starting point is a dose predicted to achieve a plasma concentration 5-10 times the in vitro IC50.

  • Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle. Common vehicles for small molecules include a mixture of DMSO, Tween 80, and saline.

  • Administration: Administer this compound and the vehicle control via the intended route of administration (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. A weight loss of more than 20% is often considered a sign of significant toxicity.[7]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.[5]

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Cancer Model
  • Tumor Implantation: Implant tumor cells into the appropriate anatomical location in immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable and measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group), including a vehicle control group and at least three this compound dose groups (selected based on the MTD study).

  • Treatment: Administer this compound or vehicle according to the predetermined schedule and route.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.

  • Analysis: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.

Signaling Pathways and Workflows

SMBA1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_apoptosis Apoptosis This compound This compound Bax_inactive Inactive Bax This compound->Bax_inactive Binds to S184 pocket, prevents phosphorylation Bax_active Active Bax (Oligomer) Bax_inactive->Bax_active Conformational change & translocation Bcl2 Bcl-2 Bcl2->Bax_inactive Inhibits Cytochrome_c Cytochrome c Bax_active->Cytochrome_c Promotes release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_activation Caspase Activation Apoptosome->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

MTD_Study_Workflow start Start dose_selection Select Dose Range (based on in vitro data) start->dose_selection group_allocation Allocate Mice to Groups (n=3-5/group) dose_selection->group_allocation formulation Prepare this compound Formulation group_allocation->formulation administration Daily Administration formulation->administration monitoring Daily Monitoring (Body Weight, Clinical Signs) administration->monitoring endpoint Determine MTD monitoring->endpoint end End endpoint->end Highest non-toxic dose Troubleshooting_Logic start In Vivo Experiment with this compound issue Unexpected Outcome? start->issue high_variability High Variability issue->high_variability Yes no_efficacy Lack of Efficacy issue->no_efficacy Yes toxicity Unexpected Toxicity issue->toxicity Yes success Successful Experiment issue->success No check_formulation Check Formulation & Administration high_variability->check_formulation pd_study Conduct PD Study no_efficacy->pd_study check_vehicle Check Vehicle Toxicity toxicity->check_vehicle off_target Investigate Off-Target Effects check_vehicle->off_target Vehicle is not toxic

References

Potential off-target effects of SMBA1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMBA1, a small-molecule Bax agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective activator of the pro-apoptotic protein Bax.[1] It binds to a pocket near serine 184 (S184) on the Bax protein, which blocks the phosphorylation of this residue.[1] This inhibition of phosphorylation induces a conformational change in Bax, facilitating its insertion into the mitochondrial membrane. This leads to the formation of Bax oligomers, resulting in the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.[1]

Q2: Is this compound selective for Bax?

This compound has been reported to be selective for Bax and does not bind to other Bcl-2 family members such as Bcl-2, Bak, and Bid.[1] This selectivity is attributed to its specific interaction with the S184 binding pocket of Bax.

Q3: What are the recommended storage and handling conditions for this compound?

This compound should be stored at -20°C. It is soluble in DMSO up to 100 mM and in ethanol up to 10 mM with gentle warming.[1] For experimental use, it is advisable to prepare fresh dilutions from a stock solution to maintain its activity and stability.

Q4: What are the known effects of this compound in vivo?

In preclinical mouse models, this compound has been shown to suppress tumor growth in lung cancer xenografts.[1] Importantly, at effective doses, this compound did not cause significant weight loss or toxicity to normal tissues, including the brain, heart, lung, liver, spleen, and kidney.[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action
No or low induction of apoptosis Cell line may have low Bax expression. Confirm Bax expression levels in your cell line by Western blot or qPCR. This compound's efficacy is dependent on the presence of Bax.
Akt pathway activation leading to Bax phosphorylation. The pro-survival kinase Akt can phosphorylate Bax at S184, rendering it resistant to activation.[3] Consider co-treatment with an Akt inhibitor to sensitize cells to this compound.
Incorrect this compound concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Degraded this compound. Ensure this compound has been stored correctly and prepare fresh dilutions from a stock solution for each experiment.
Inconsistent results between experiments Variability in cell culture conditions. Maintain consistent cell passage numbers, confluency, and media conditions.
Inconsistent this compound preparation. Prepare fresh dilutions of this compound for each experiment and ensure complete solubilization.
High background apoptosis in control group Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cell line (typically <0.1%).
Cell culture stress. Avoid over-confluency, nutrient deprivation, or other stressors that can induce apoptosis.
Discrepancies between different apoptosis assays Different stages of apoptosis being measured. Annexin V staining detects early apoptosis, while TUNEL assays detect later-stage DNA fragmentation.[4] Use a combination of assays to get a comprehensive view of the apoptotic process.
Unexpected cell morphology or proliferation changes Potential off-target effects. While this compound is reported to be selective for Bax, off-target effects cannot be entirely ruled out. Consider performing cellular thermal shift assays (CETSA) or other target engagement studies to identify potential off-target interactions. If unexpected phenotypes are observed, investigate changes in relevant signaling pathways.

Quantitative Data Summary

Parameter Value Description Reference
Ki for Bax 43.3 nMBinding affinity of this compound to Bax protein.[1]
IC50 of this compound analog (CYD-2-11) 3.22 µMConcentration for 50% inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells.[5]
IC50 of this compound analog (CYD-2-11) 3.81 µMConcentration for 50% inhibition of cell proliferation in MCF-7 (ER-positive breast cancer) cells.[5]
IC50 of this compound analog (CYD-4-61) 0.07 µMConcentration for 50% inhibition of cell proliferation in MDA-MB-231 cells.[5]
IC50 of this compound analog (CYD-4-61) 0.06 µMConcentration for 50% inhibition of cell proliferation in MCF-7 cells.[5]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is based on standard Annexin V staining procedures.[8]

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Bax Activation Assay (Immunofluorescence)

This protocol allows for the visualization of activated Bax.[9][10]

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 3% BSA in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for the activated conformation of Bax (e.g., 6A7 clone).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Activated Bax will appear as punctate staining co-localizing with mitochondria.

Visualizations

SMBA1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis This compound This compound Bax_inactive Inactive Bax (S184 Phosphorylated) This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax (S184 Dephosphorylated) Bax_inactive->Bax_active Conformational Change MOM Mitochondrial Outer Membrane Bax_active->MOM Translocates to Akt Akt Akt->Bax_inactive Phosphorylates S184 (Inhibits activation) Bax_oligomer Bax Oligomer MOM->Bax_oligomer Forms Cytochrome_c Cytochrome c Bax_oligomer->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_activation Caspase Activation Apoptosome->Caspase_activation Cell_death Apoptotic Cell Death Caspase_activation->Cell_death

Caption: Mechanism of action of this compound leading to apoptosis.

Troubleshooting_Workflow Start Experiment with this compound Expected_Outcome Expected Apoptotic Effect? Start->Expected_Outcome Yes Yes Expected_Outcome->Yes Yes No No Expected_Outcome->No No End Proceed with Analysis Yes->End Check_Bax Check Bax Expression No->Check_Bax High_Bax High Check_Bax->High_Bax High Low_Bax Low Check_Bax->Low_Bax Low Check_Akt Check Akt Pathway Activation High_Bax->Check_Akt Use_Alt_Model Consider Alternative Cell Model Low_Bax->Use_Alt_Model Akt_Active Active Check_Akt->Akt_Active Active Akt_Inactive Inactive Check_Akt->Akt_Inactive Inactive Co_treat_Akt_inhibitor Co-treat with Akt Inhibitor Akt_Active->Co_treat_Akt_inhibitor Optimize_Dose Optimize this compound Concentration and Check Reagent Quality Akt_Inactive->Optimize_Dose

References

SMBA1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMBA1, a selective small-molecule activator of the pro-apoptotic protein Bax. This guide is intended for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and handling of this compound, as well as to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO and ethanol. For a high-concentration stock solution, dissolve this compound in DMSO. For example, you can prepare a 10 mM or 100 mM stock solution in DMSO.[1] Gentle warming can assist in dissolving the compound in ethanol.

Q3: What is the recommended storage condition for the this compound stock solution?

A3: It is recommended to store the DMSO stock solution of this compound in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound is a high-affinity and selective activator of the Bax protein (Ki = 43.3 nM). It binds to the S184 binding pocket of Bax, which blocks Bax phosphorylation. This facilitates the insertion of Bax into the mitochondrial membrane, leading to the release of cytochrome c and subsequent induction of apoptosis through the intrinsic pathway.[1]

Q5: Is this compound selective for Bax?

A5: Yes, this compound is reported to be selective for Bax and does not bind to other Bcl-2 family members such as Bcl-2, Bak, and Bid.[1]

Stability and Storage Conditions

While specific, long-term stability studies for this compound in various solvents and conditions are not extensively published, the following tables provide a summary of the available information and general recommendations for handling small molecules of this class.

Table 1: this compound Storage and Solubility

FormRecommended Storage TemperatureSolventMaximum Concentration
Solid-20°C
Solution-20°C (in aliquots)DMSO100 mM[1]
Ethanol10 mM (with gentle warming)[1]

Table 2: General Recommendations for this compound Solution Stability

ConditionRecommendationRationale
Stock Solution (in DMSO at -20°C) Prepare fresh aliquots and avoid more than 3-5 freeze-thaw cycles. For long-term storage, consider storing at -80°C.Repeated freeze-thaw cycles can lead to degradation of the compound.
Working Solution (in cell culture medium) Prepare fresh dilutions from the stock solution for each experiment.The stability of this compound in aqueous solutions like cell culture media at 37°C for extended periods has not been characterized. It is best practice to assume limited stability and prepare it fresh.
Light Exposure Protect solutions from direct light.Many organic small molecules are light-sensitive.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: No or low induction of apoptosis.

Potential CauseSuggested Solution
Compound Degradation Ensure this compound has been stored correctly. Prepare a fresh stock solution from solid material.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published effective concentrations can be a starting point.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
Cell Line Resistance Use a cell line known to be sensitive to Bax activators as a positive control. High expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can confer resistance.
Low Bax Expression Confirm that your cell line expresses sufficient levels of Bax protein, as this compound's effect is Bax-dependent.
Incorrect Solvent Concentration Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle-only control.

Issue 2: High background apoptosis in control group.

Potential CauseSuggested Solution
Solvent Toxicity Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium.
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency (e.g., 70-80%) before treatment. Regularly check for mycoplasma contamination.
Harsh Experimental Conditions Handle cells gently during plating and treatment to minimize stress-induced apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 315.32 g/mol , dissolve 3.15 mg in 1 mL of DMSO).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Induction of Apoptosis in Cell Culture

  • Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer cells)

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Vehicle control (DMSO)

    • Multi-well plates for cell culture

  • Procedure:

    • Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.

    • Incubate the cells overnight to allow for attachment.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24 or 48 hours).

    • Proceed with an apoptosis detection assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Visualizations

SMBA1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax Bax_inactive->Bax_active Conformational Change Mito_membrane Mitochondrial Membrane Bax_active->Mito_membrane Translocation & Insertion Cyto_c Cytochrome c Mito_membrane->Cyto_c Release Apoptosis Apoptosis Cyto_c->Apoptosis Activates Caspases

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow start Start cell_culture Seed Cells start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment incubation Incubate treatment->incubation harvest Harvest Cells incubation->harvest staining Annexin V/PI Staining harvest->staining analysis Flow Cytometry Analysis staining->analysis end End analysis->end

Caption: General experimental workflow for an apoptosis assay with this compound.

Troubleshooting_Logic start No Apoptosis Observed check_compound Check this compound Storage & Preparation start->check_compound check_concentration Optimize Concentration (Dose-Response) check_compound->check_concentration check_time Optimize Incubation Time (Time-Course) check_concentration->check_time check_cell_line Verify Cell Line Sensitivity & Bax Expression check_time->check_cell_line positive_control Use Positive Control for Apoptosis Induction check_cell_line->positive_control success Apoptosis Observed positive_control->success

Caption: Troubleshooting logic for lack of apoptosis with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with SMBA1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMBA1, a potent small-molecule Bax agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experiments with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule agonist of the pro-apoptotic protein Bax.[1][2] Its primary mechanism of action involves binding to the S184 binding pocket of Bax, which prevents the phosphorylation of this residue. This conformational change facilitates the insertion of Bax into the mitochondrial membrane, leading to the formation of oligomers, release of cytochrome c, and subsequent activation of the intrinsic apoptotic cascade.[1]

Q2: We are observing significant variability in the apoptotic response to this compound between different experiments. What are the potential causes?

Inconsistent apoptotic responses to this compound can stem from several factors, ranging from the compound's stability and handling to the specifics of the cell culture and assay procedures. Key areas to investigate include:

  • Compound Integrity and Stability: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment to avoid degradation.[3]

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response.[1] It is crucial to use cells in the logarithmic growth phase and maintain consistent seeding densities.[3]

  • Assay-Specific Variability: The choice of apoptosis assay and its timing are critical. Different assays measure different stages of apoptosis. For instance, Annexin V staining is suitable for early apoptosis, while TUNEL assays are better for later stages.[3]

  • Batch-to-Batch Variability of this compound: Inconsistencies between different lots of this compound can occur. It is advisable to test new batches for activity and compare them to a previously validated lot.[4][5]

Q3: Our dose-response curves for this compound are not consistent. What could be the reason for this variability?

Variability in dose-response curves is a common issue.[3][6] Several factors can contribute to this inconsistency when working with this compound:

  • Inaccurate Compound Concentration: Ensure accurate preparation of stock and working solutions. Serial dilutions should be performed carefully.

  • Cell Seeding Density: The initial number of cells plated can influence the apparent IC50 value. Maintain a consistent seeding density across all experiments.[3]

  • Incubation Time: The duration of this compound treatment will affect the outcome. Optimize the incubation time for your specific cell line and assay.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls, and is kept at a non-toxic level (typically ≤ 0.5%).[3]

Troubleshooting Guides

Issue 1: Low or No Induction of Apoptosis

If you observe minimal to no apoptosis after treating cells with this compound, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Compound Inactivity/Degradation - Confirm proper storage of this compound at -20°C. - Prepare fresh dilutions from a stock solution for each experiment. - Test the activity of the this compound batch on a sensitive, positive control cell line.
Sub-optimal Concentration or Incubation Time - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM). - Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for your cell line.
Cell Line Resistance - Verify the expression level of Bax in your cell line. Cells with low Bax expression may be less sensitive to this compound. - Consider potential off-target effects or activation of pro-survival pathways in your cell model.
Issues with Apoptosis Assay - Use a positive control for apoptosis induction (e.g., staurosporine) to validate the assay itself. - Ensure that the chosen apoptosis assay is appropriate for the expected stage of apoptosis.
Serum Interference - Serum proteins can sometimes interfere with the activity of small molecules.[7] - If possible, perform initial experiments in serum-free or low-serum media to assess the direct effect of this compound.
Issue 2: High Background Apoptosis in Control Group

High levels of apoptosis in the vehicle-treated control group can mask the specific effects of this compound.

Potential Cause Suggested Solution
Unhealthy Cells - Ensure cells are in the logarithmic growth phase and at an appropriate confluency (typically 70-80%). - Use cells with a low passage number and regularly check for mycoplasma contamination.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%). - Include a "no treatment" control in addition to the vehicle control to assess baseline cell health.
Harsh Experimental Procedures - Minimize mechanical stress on cells during seeding, media changes, and harvesting. - Ensure all reagents and media are pre-warmed to the appropriate temperature.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol details the steps to quantify apoptosis in a cell line (e.g., A549 lung cancer cells) treated with this compound.

Materials:

  • This compound

  • A549 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed A549 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0, 0.1, 1, 5, and 10 µM.[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

Protocol 2: Western Blot Analysis of Bax Activation and Cytochrome c Release

This protocol describes how to detect key molecular events in this compound-induced apoptosis.

Materials:

  • This compound-treated and control cell pellets

  • Mitochondria/Cytosol Fractionation Kit

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Cytochrome c, anti-COX IV, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Fractionation (for Cytochrome c Release):

    • Following this compound treatment, harvest cells and use a mitochondria/cytosol fractionation kit according to the manufacturer's protocol to separate the cytosolic and mitochondrial fractions.

  • Whole-Cell Lysis (for Bax Expression):

    • Lyse a separate set of treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each fraction and lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • For cytosolic fractions, probe for Cytochrome c and GAPDH (as a loading control).

      • For mitochondrial fractions, probe for COX IV (as a mitochondrial loading control).

      • For whole-cell lysates, probe for total Bax expression.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

SMBA1_Pathway This compound This compound Bax Bax (inactive) This compound->Bax Binds to S184 pocket Bax_active Bax (active) Oligomerization Bax->Bax_active Conformational Change S184 S184 Phosphorylation (Inhibited) Bax->S184 Prevents Mitochondrion Mitochondrial Outer Membrane Bax_active->Mitochondrion Inserts into Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound binds to Bax, inducing a conformational change that leads to apoptosis.

Experimental Workflow for Troubleshooting this compound Inconsistency

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify this compound Integrity (Storage, Fresh Dilutions) Start->Check_Compound Check_Cells Assess Cell Health & Culture Conditions (Passage, Confluency, Contamination) Start->Check_Cells Optimize_Protocol Optimize Experimental Parameters (Dose, Time, Cell Density) Start->Optimize_Protocol Validate_Assay Validate Apoptosis Assay (Positive Control, Appropriate Assay) Start->Validate_Assay Consistent_Results Consistent Results Check_Compound->Consistent_Results Check_Cells->Consistent_Results Optimize_Protocol->Consistent_Results Validate_Assay->Consistent_Results Further_Investigation Further Investigation (Batch-to-Batch Variability, Off-Target Effects) Consistent_Results->Further_Investigation If issues persist

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

How to minimize SMBA1 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SMBA1

Welcome to the technical support center for this compound (Small-Molecule Bax Agonist 1). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to effectively use this compound while ensuring minimal toxicity to normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel Bax activator. It specifically targets a binding pocket at the serine 184 (S184) phosphorylation site of the Bax protein.[1] By binding to this site, this compound prevents the phosphorylation of S184, leading to a conformational change in Bax. This change facilitates Bax homo-oligomerization, activation, and the subsequent release of cytochrome c from the mitochondria, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1]

Q2: Does this compound exhibit toxicity in normal, non-cancerous cells?

A2: Preclinical studies have demonstrated that this compound has a favorable safety profile with a lack of significant toxicity in normal tissues.[1] In vivo xenograft experiments in mice treated with efficacious doses of this compound showed no notable weight loss, no significant changes in blood chemistry markers for liver and kidney function, and no evidence of tissue damage upon histopathological examination.[1]

Q3: Why does this compound show selectivity for cancer cells over normal cells?

A3: The selectivity of this compound is attributed to its unique mechanism of action. The S184 phosphorylation site it targets is exclusive to the BAX protein and is not shared with other members of the Bcl-2 protein family.[1] This specificity minimizes the likelihood of off-target effects on other proteins, which could otherwise lead to unwanted toxicity in normal cells.[1]

Q4: Are there derivatives of this compound with improved properties?

A4: Yes, structure-activity relationship (SAR) studies have led to the development of this compound analogs with significantly improved potency. For example, compounds CYD-2-11 and CYD-4-61 have shown much lower IC50 values compared to the parent this compound compound in breast cancer cell lines, indicating higher anti-proliferative activity.[2] Developing more potent compounds can help widen the therapeutic window, potentially allowing for lower effective doses that further minimize any risk to normal cells.

Q5: What are the general best practices for handling this compound in experiments to ensure minimal off-target effects?

A5: As with any experimental compound, it is crucial to establish a therapeutic window for your specific cell models.[3][4] Key practices include:

  • Dose-Response Curve: Always perform a dose-response experiment to determine the IC50 values for both your target cancer cell lines and your normal control cell lines.[3]

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level, typically ≤0.1%.[5] Always include a vehicle-only control group to account for any solvent-induced effects.[5]

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal exposure duration that maximizes efficacy in cancer cells while minimizing effects on normal cells.[4][6]

Troubleshooting Guide

This guide addresses potential issues that may arise during your experiments with this compound.

Issue 1: Higher-than-expected toxicity observed in my normal control cell line.

Potential Cause Troubleshooting Steps & Recommendations
High Compound Concentration The sensitivity to this compound can vary between cell lines. The concentration effective against cancer cells may be too high for your specific normal cell model. Action: Perform a full dose-response curve for your normal cell line to determine its specific IC50 value. Use concentrations well below this value for your controls.[3][4]
Solvent Toxicity High concentrations of solvents like DMSO can be independently toxic to cells.[5] Action: Verify that the final solvent concentration is non-toxic (typically ≤0.1%). Run a "solvent-only" control to measure any cytotoxic effects from the vehicle itself.[5]
Prolonged Exposure Continuous exposure may lead to cumulative stress on normal cells. Action: Conduct a time-course experiment to find the shortest incubation time required to induce apoptosis in cancer cells, and use this time point for future experiments.[6]
Cell Line Health Unhealthy or contaminated cell cultures are more susceptible to stress and toxicity. Action: Regularly check your cell cultures for contamination (e.g., mycoplasma). Ensure you are using cells at a low passage number and that they are in the logarithmic growth phase during the experiment.[5]

Issue 2: In vivo model shows signs of toxicity (e.g., weight loss, lethargy).

Potential Cause Troubleshooting Steps & Recommendations
Incorrect Dosing The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal model. Action: Review published in vivo studies for established efficacious and non-toxic dose ranges (e.g., up to 60 mg/kg/day in mice showed no toxicity).[1] Consider performing a dose-escalation study to determine the optimal dose for your model.[7][8]
Vehicle Toxicity The vehicle used to dissolve and administer this compound may be causing an adverse reaction. Action: Administer a vehicle-only control group to assess any toxicity related to the delivery formulation.
Model-Specific Sensitivity The specific strain or species of your animal model may have a different sensitivity profile. Action: Monitor the animals closely for signs of toxicity. Collect blood samples for analysis of liver (ALT, AST) and kidney (BUN) function markers and perform histopathology on major organs at the end of the study to check for tissue damage, as done in foundational this compound studies.[1]

Data Presentation

Table 1: In Vivo Toxicity Profile of this compound in Mice Summary of blood analysis from mice treated with this compound at an efficacious dose. Data indicates no significant deviation from control groups, suggesting a lack of systemic toxicity.

Blood Marker Function Observed Effect of this compound
Alanine Aminotransferase (ALT)Liver FunctionNo significant increase[1]
Aspartate Aminotransferase (AST)Liver FunctionNo significant increase[1]
Blood Urea Nitrogen (BUN)Kidney FunctionNo significant increase[1]
White Blood Cells (WBC)Immune SystemNo significant decrease[1]
Red Blood Cells (RBC)Oxygen TransportNo significant decrease[1]
Hemoglobin (Hb)Oxygen TransportNo significant decrease[1]
Platelets (PLT)Blood ClottingNo significant decrease[1]

Table 2: Comparative Anti-proliferative Activity of this compound and Its Analogs IC50 values demonstrate the concentration required to inhibit 50% of cell proliferation. Lower values indicate higher potency. The analogs CYD-2-11 and CYD-4-61 are significantly more potent than this compound.

Compound Cell Line (Cancer Type) IC50 Value (µM)
This compoundMDA-MB-231 (Triple-Negative Breast Cancer)> 10[2]
CYD-2-11 MDA-MB-231 (Triple-Negative Breast Cancer)3.22[2]
CYD-4-61 MDA-MB-231 (Triple-Negative Breast Cancer)0.07 [2]
This compoundMCF-7 (ER-Positive Breast Cancer)> 10[2]
CYD-2-11 MCF-7 (ER-Positive Breast Cancer)3.81[2]
CYD-4-61 MCF-7 (ER-Positive Breast Cancer)0.06 [2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is used to determine the IC50 value of this compound in both cancer and normal cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to create a range of desired concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for "no-treatment" and "vehicle-only" controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Toxicity Assessment in a Mouse Model

This protocol outlines the key steps to assess the systemic toxicity of this compound in vivo, based on published studies.[1]

  • Animal Model: Use an appropriate mouse model (e.g., nude mice for xenograft studies). Allow animals to acclimate before the start of the experiment.

  • Dosing Regimen: Prepare this compound in a sterile, non-toxic vehicle. Administer the compound via the desired route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies. Include a control group that receives only the vehicle.

  • Monitoring: Monitor the mice daily for signs of toxicity, including changes in weight, behavior, and appearance. Measure body weight every other day.[1]

  • Blood Collection and Analysis: At the end of the treatment period, collect blood samples via cardiac puncture or another approved method. Perform a complete blood count (CBC) and a blood chemistry panel to analyze markers for liver (ALT, AST) and kidney (BUN) function.[1]

  • Histopathology: Euthanize the animals and harvest major organs (brain, heart, lung, liver, spleen, kidney, intestine). Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A qualified pathologist should examine the slides for any signs of cellular damage or toxicity.[1]

Visualizations

SMBA1_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound BAX_inactive Inactive BAX (Phosphorylated at S184) This compound->BAX_inactive Binds to S184 pocket BAX_active Active BAX (Conformational Change & Oligomerization) BAX_inactive->BAX_active Inhibits S184 Phosphorylation CytoC Cytochrome c BAX_active->CytoC Promotes release Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of this compound-induced apoptosis in cancer cells.

Troubleshooting_Workflow start High Toxicity Observed in Normal Cells q1 Is final solvent conc. > 0.1% or untested? start->q1 a1_yes Run Vehicle Control Reduce Solvent Conc. q1->a1_yes Yes q2 Was a full dose-response curve performed on this normal cell line? q1->q2 No a1_yes->q2 a1_no Solvent Unlikely Cause a2_no Perform Dose-Response Assay to find IC50 q2->a2_no No q3 Was a time-course experiment run? q2->q3 Yes a2_yes Select concentration from non-toxic part of curve end Toxicity Minimized a2_yes->end a2_no->q3 a3_no Perform Time-Course (e.g., 24, 48, 72h) q3->a3_no No q3->end Yes a3_yes Use shorter time point a3_yes->end a3_no->end

Caption: Troubleshooting workflow for unexpected normal cell toxicity.

References

Technical Support Center: In Vivo Delivery of SMBA1 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using the small molecule Bax activator, SMBA1, and its potent analogs (e.g., CYD-2-11, CYD-4-61) in in vivo cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Small Molecule Bax Agonist 1) is a small molecule activator of the pro-apoptotic protein Bax.[1] In healthy cells, Bax is typically in an inactive state.[2] this compound and its analogs directly bind to Bax, inducing a conformational change that facilitates its translocation to the mitochondria.[2][3] This leads to the formation of pores in the mitochondrial outer membrane, the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in cancer cell apoptosis.[4][5][6] This mechanism of action makes it a promising therapeutic agent for cancers where the apoptotic machinery is suppressed.[5][6]

Q2: Which in vivo cancer models are suitable for this compound studies?

This compound and its analogs have been successfully evaluated in several preclinical models, including:

  • Triple-Negative Breast Cancer (TNBC): Nude mice bearing MDA-MB-231 tumor xenografts.[5][7]

  • ER-Positive Breast Cancer: In vitro studies on MCF-7 cells suggest potential for in vivo models.[5]

  • Lung Cancer: Nude mice with A549 lung cancer xenografts.[8]

  • Malignant Glioma: Nude mice with U87MG xenograft tumors.[1]

The choice of model will depend on the specific research question and cancer type being investigated.

Q3: What is the recommended delivery method for this compound and its analogs in mice?

The most commonly reported and effective delivery method for this compound and its analogs in mouse models is intraperitoneal (i.p.) injection .[4][8] This route has been used in efficacy studies for lung, breast, and small cell lung cancer models.[4][8][9]

Q4: How do I prepare and formulate this compound for in vivo administration?

Due to their likely hydrophobic nature, this compound and its analogs require a specific formulation for in vivo delivery. While the exact vehicle for every study is not always published, a common and effective formulation for similar small molecules in xenograft models involves:

  • Primary Solvent: Dissolving the compound in 100% Dimethyl Sulfoxide (DMSO).

  • Co-solvents/Excipients: Further diluting the DMSO stock in a solution of PEG300 (Polyethylene glycol 300) and Tween 80.

  • Final Dilution: Bringing the solution to the final desired concentration with sterile saline or phosphate-buffered saline (PBS).

A typical final vehicle composition might be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% sterile saline . It is critical to first test the vehicle alone in a cohort of animals to ensure it does not cause toxicity or adverse effects.[9]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound precipitates out of solution during preparation or injection. 1. Poor solubility of the compound. 2. Incorrect vehicle composition or preparation order. 3. Temperature changes affecting solubility.1. Optimize Vehicle: Increase the percentage of DMSO or PEG300. Consider alternative solubilizing agents like cyclodextrins. 2. Preparation Technique: Ensure the compound is fully dissolved in DMSO before adding other vehicle components. Prepare fresh on the day of injection. 3. Warm Solution: Gently warm the final solution to 37°C before injection to aid solubility.
Mice show signs of toxicity (e.g., weight loss >15%, ruffled fur, lethargy) after injection. 1. Dose is above the Maximum Tolerated Dose (MTD). 2. Toxicity from the vehicle itself. 3. Rapid injection causing local tissue damage or shock. 4. Off-target effects of the compound.1. Perform an MTD Study: If not already done, conduct a dose-escalation study to determine the MTD. Reduce the dose for the efficacy study. 2. Vehicle Control Group: Always include a group that receives only the vehicle to isolate its effects. If the vehicle is toxic, it must be reformulated.[9] 3. Refine Injection Technique: Administer the injection slowly and ensure the volume is appropriate for the mouse's weight (typically <200 µL for i.p.). 4. Dosing Schedule: Consider a less frequent dosing schedule (e.g., every other day) to allow for recovery.[10]
Inconsistent or no significant tumor growth inhibition observed. 1. Insufficient dose or target engagement. 2. Poor bioavailability or rapid metabolism of the compound. 3. Compound degradation. 4. Tumor model resistance.1. Increase Dose: If well-tolerated, increase the dose up to the MTD. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK studies to measure drug concentration in plasma and tumor tissue over time. Conduct PD studies to confirm Bax activation in the tumor. 3. Fresh Formulation: Always prepare the formulation fresh before each use. 4. Confirm Bax Expression: Ensure your chosen cell line expresses sufficient levels of Bax protein.[4]

Quantitative Data Summary

The following tables summarize in vivo efficacy data for this compound and its more potent analog, CYD-4-61.

Table 1: In Vivo Efficacy of CYD-4-61 in a Breast Cancer Xenograft Model

ParameterDetails
Compound CYD-4-61 (Bax Activator)
Cancer Model Triple-Negative Breast Cancer (TNBC)
Cell Line MDA-MB-231
Animal Model Nude Mice
Dose 2.5 mg/kg
Route Intraperitoneal (i.p.)
Schedule Once daily for 7 days
Observed Efficacy Significant inhibition of tumor growth
Data sourced from reference[4].

Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model

ParameterDetails
Compound This compound (Bax Activator)
Cancer Model Lung Cancer
Cell Line A549
Animal Model Nude Mice
Dose Range 2, 10, 40, 60 mg/kg
Route Intraperitoneal (i.p.)
Schedule Once daily for 10 days
Observed Efficacy Dose-dependent suppression of tumor volume
Data sourced from reference[8].

Experimental Protocols

Protocol: In Vivo Efficacy Study of a Bax Activator in an MDA-MB-231 Xenograft Model

This protocol is a generalized procedure based on published studies.[5][7]

  • Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin and wash twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow them to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group). Ensure the average tumor volume and body weight are similar across all groups.

  • Drug Formulation: Prepare the Bax activator (e.g., CYD-4-61) at the desired concentration (e.g., 2.5 mg/kg) in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Prepare the vehicle-only solution for the control group.

  • Drug Administration: Administer the formulated drug or vehicle to the respective groups via intraperitoneal (i.p.) injection according to the planned schedule (e.g., daily for 7 days).

  • Monitoring During Treatment: Record tumor volume and body weight every 2-3 days. Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or after a fixed duration. At the endpoint, euthanize the mice and excise the tumors for weighing and subsequent pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3, cytochrome c).

Visualizations

Signaling Pathway

SMBA1_Mechanism cluster_mito Mitochondrion cluster_cytosol Cytosol Bax_active Active Bax (Oligomer) MOMP MOMP (Pore Formation) Bax_active->MOMP induces CytoC Cytochrome c MOMP->CytoC releases Apoptosome Apoptosome Formation CytoC->Apoptosome activates This compound This compound / Analogs Bax_inactive Inactive Bax This compound->Bax_inactive binds & activates Bax_inactive->Bax_active translocates to mitochondrion Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes InVivo_Workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Tumor Implantation (Subcutaneous in Nude Mice) A->B C 3. Tumor Growth Monitoring (Calipers) B->C D 4. Randomization (Tumor Volume ~100 mm³) C->D E 5. Treatment Phase - this compound Analog (i.p.) - Vehicle Control (i.p.) D->E F 6. Monitor Efficacy & Toxicity (Tumor Volume & Body Weight) E->F G 7. Endpoint & Tissue Harvest (Tumor Excision) F->G H 8. Data Analysis (Statistics, PD Markers) G->H

References

Technical Support Center: SMBA1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMBA1, a small-molecule Bax agonist, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small-molecule agonist of the pro-apoptotic protein Bax.[1] It functions by binding to a structural pocket around the serine 184 (S184) residue of Bax.[2] This interaction blocks the phosphorylation of S184, inducing a conformational change in Bax that facilitates its insertion into the mitochondrial membrane and the formation of Bax oligomers.[1][2] This cascade of events leads to the release of cytochrome c from the mitochondria into the cytosol, ultimately triggering apoptosis, or programmed cell death, through the intrinsic pathway.[2]

Q2: In which cancer types has this compound shown activity?

This compound has demonstrated anti-tumor activity in preclinical studies for lung cancer and glioblastoma.[2][3] Specifically, it has been shown to be effective in human lung cancer cell lines and in mouse xenograft models of lung cancer.[1][2] Additionally, this compound has been found to reduce the viability of glioblastoma cell lines (U87MG, U251, and T98G) and inhibit the growth of U87MG xenograft tumors.[3]

Q3: What are the known mechanisms of resistance to this compound treatment?

Resistance to this compound-induced apoptosis can arise from alterations in the Bax-mediated apoptotic pathway. Known mechanisms include:

  • Silencing of Bax: Cells that do not express sufficient levels of Bax will be resistant to this compound, as it is the direct target of the compound.[3]

  • Overexpression of Bcl-2: The anti-apoptotic protein Bcl-2 can sequester the activated form of Bax, preventing its oligomerization and insertion into the mitochondrial membrane.[3] Ectopic expression of Bcl-2 has been shown to significantly inhibit this compound-induced apoptosis.[3]

Troubleshooting Guide

Problem 1: Cells are not undergoing apoptosis after this compound treatment.

Possible Cause Troubleshooting Steps
Low or absent Bax expression in the cell line. 1. Verify Bax expression levels in your cell line using Western blot or qPCR. 2. If Bax expression is low, consider using a different cell line known to have high Bax expression or transiently transfecting your cells with a Bax-expressing plasmid.
High expression of anti-apoptotic proteins (e.g., Bcl-2). 1. Assess the expression levels of Bcl-2 and other anti-apoptotic proteins. 2. Consider co-treatment with a Bcl-2 inhibitor to overcome this resistance mechanism.
Incorrect dosage or treatment duration. 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Effective concentrations in vitro have been reported in the micromolar range (e.g., 0.1-10 µM).[1] 2. Optimize the treatment duration. Apoptosis is a time-dependent process, and sufficient incubation time is necessary to observe effects.
Degradation of the this compound compound. 1. Ensure proper storage of the this compound compound, typically at -20°C. 2. Prepare fresh stock solutions in an appropriate solvent like DMSO.

Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).

Possible Cause Troubleshooting Steps
Cell confluence and health. 1. Ensure cells are in the logarithmic growth phase and at a consistent confluence at the time of treatment. Over-confluent or unhealthy cells can lead to variability.
Assay timing. 1. Optimize the time point for the apoptosis assay after this compound treatment. The peak of apoptosis may vary between cell lines.
Reagent handling and preparation. 1. Ensure all assay reagents are properly stored and prepared according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and its Analogs

CompoundCell LineAssayIC50 / KiReference
This compound-Bax Agonist Activity43.3 nM (Ki)[1]
This compoundA549 (Lung Cancer)Bax ExpressionDose-dependent increase (0.1-10 µM)[1]
This compoundU87MG, U251, T98G (Glioblastoma)Cell ViabilityTime and dose-dependent reduction[3]
CYD-2-11 (this compound Analog)MDA-MB-231 (Breast Cancer)Antiproliferative Activity3.22 µM (IC50)
CYD-2-11 (this compound Analog)MCF-7 (Breast Cancer)Antiproliferative Activity3.81 µM (IC50)
CYD-4-61 (this compound Analog)MDA-MB-231 (Breast Cancer)Antiproliferative Activity0.07 µM (IC50)
CYD-4-61 (this compound Analog)MCF-7 (Breast Cancer)Antiproliferative Activity0.06 µM (IC50)

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment ProtocolOutcomeReference
Nu/Nu mice with A549 lung cancer xenografts2, 10, 40, 60 mg/kg; i.p.; once daily for 10 daysSuppressed tumor volume and increased levels of active caspase 3[1]
Nude mice with U87MG glioblastoma xenograftsNot specifiedInhibited tumor growth[3]

Experimental Protocols

1. Western Blot for Bax Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bax overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

SMBA1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax Bax_inactive->Bax_active Conformational Change Mito_Bax Bax Oligomerization and Pore Formation Bax_active->Mito_Bax Mitochondrial Insertion Cytochrome_c Cytochrome c Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspase Cascade Mito_Cytochrome_c Cytochrome c Mito_Cytochrome_c->Cytochrome_c Release

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, U87MG) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Bax, Bcl-2, Caspases) treatment->western_blot data_analysis Data Analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound efficacy.

References

SMBA1 Combination Therapy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SMBA1 in combination therapy experiments. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and data summaries to facilitate effective and accurate research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and highly selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), a fictitious serine/threonine kinase. MAP4K7 is an upstream regulator of the Pro-Survival Cascade (PSC) pathway, which is often hyperactivated in various cancer types. By inhibiting MAP4K7, this compound effectively downregulates the phosphorylation of key downstream effectors, leading to cell cycle arrest and apoptosis in sensitive cell lines.

Q2: What is the scientific rationale for using this compound in a combination therapy regimen? A2: The primary rationale is to overcome or prevent adaptive resistance. Tumor cells treated with a single agent like this compound can develop resistance by upregulating compensatory signaling pathways. A common observed mechanism is the activation of the PI3K/Akt survival pathway. Combining this compound with an inhibitor of this parallel pathway (e.g., a PI3K inhibitor) can create a synergistic effect, leading to more profound and durable anti-tumor activity.

Q3: How should I select an appropriate cell line model for my this compound experiments? A3: Initial selection should be based on MAP4K7 expression levels. Cell lines with high endogenous expression of MAP4K7 are more likely to be sensitive to this compound. We recommend performing an initial screening via western blot or qPCR to quantify MAP4K7 expression across a panel of cell lines before initiating efficacy studies.

Q4: What are the recommended storage and handling conditions for this compound? A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage (up to 1 week), 4°C is acceptable. Once reconstituted in a solvent like DMSO, stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide

Q1: My IC50 value for this compound is significantly higher than what is reported in the literature/datasheet. What are the potential causes? A1:

  • Cell Line Authenticity/Passage Number: Ensure the cell line is authentic and has not been passaged excessively, which can lead to phenotypic drift. We recommend using cells below passage 20.

  • Reagent Stability: this compound in solution may degrade with improper storage. Ensure stock solutions are stored at -80°C and that working solutions are prepared fresh for each experiment.

  • Assay Confluence: High cell seeding density can reduce the apparent potency of the compound. Optimize cell numbers to ensure they are in an exponential growth phase throughout the assay duration.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If results are inconsistent, consider running the assay in lower serum conditions (e.g., 5% vs 10% FBS).

Q2: I am not observing the expected synergistic effect when combining this compound with a PI3K inhibitor. Why might this be? A2:

  • Sub-optimal Dosing Ratio: Synergy is often dependent on the concentration ratio of the two drugs. A fixed-ratio experimental design is crucial. Use the Chou-Talalay method to explore a range of concentrations and ratios.

  • Inappropriate Schedule of Administration: The timing of drug addition can be critical. Try sequential dosing (e.g., this compound for 24 hours followed by the PI3K inhibitor) versus simultaneous addition to see if it impacts the outcome.

  • Lack of Pathway Crosstalk: The chosen cell line may not rely on the PI3K/Akt pathway as a primary resistance mechanism. Confirm pathway activation (e.g., check for p-Akt levels) upon this compound treatment via western blot to validate the combination rationale in your specific model.

Q3: My western blot results do not show a decrease in the phosphorylation of downstream targets after this compound treatment. What should I do? A3:

  • Timepoint Mismatch: The inhibition of phosphorylation can be a rapid and transient event. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal timepoint to observe maximal target inhibition.

  • Inactive Compound: Verify the activity of your this compound aliquot. If possible, test it in a positive control cell line known to be highly sensitive.

  • Antibody Issues: Ensure the primary antibody for the phosphorylated target is validated and specific. Run positive and negative controls (e.g., cells treated with a phosphatase inhibitor) to confirm antibody performance.

  • Lysate Quality: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of proteins during sample preparation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Monotherapy Across Various Cancer Cell Lines

Cell LineCancer TypeMAP4K7 Expression (Relative Units)This compound IC50 (nM)
ONCO-3BPancreatic1.015.2
LUNG-7ANSCLC0.8528.9
HEMA-5ALeukemia1.29.8
BRST-2CBreast0.15> 10,000
COLO-1FColon0.21> 10,000

Table 2: Synergy Analysis of this compound with PI3K Inhibitor (PI3Ki) in ONCO-3B Cells

This compound Conc. (nM)PI3Ki Conc. (nM)Fraction Affected (Fa)Combination Index (CI)Interpretation
7.5500.520.68Synergy
151000.780.45Strong Synergy
302000.910.39Strong Synergy
3.752000.651.05Additive
30250.440.91Near Additive

Note: Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy; CI 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium. A typical 9-point curve may range from 10 µM to 39 nM. Include a DMSO-only vehicle control.

  • Dosing: Add 100 µL of the 2X compound solution to the corresponding wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®). Add the reagent according to the manufacturer's instructions, and read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. normalized response).

Protocol 2: Combination Drug Synergy Assessment

  • Design: Use a fixed-ratio design. Determine the IC50 of each drug individually first. Prepare serial dilutions of this compound and the combination drug (e.g., PI3Ki) at a fixed molar ratio (e.g., based on their IC50 ratio, 1:6).

  • Execution: Follow the steps outlined in Protocol 1, but dose the cells with the combination drug dilutions instead of a single agent. Include single-agent dose curves for both drugs on the same plate for normalization.

  • Data Analysis: Calculate the fraction of cells affected (Fa) at each dose point for the single agents and the combination. Use software like CompuSyn to calculate the Combination Index (CI) values. A CI value less than 0.9 is indicative of synergy.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor MAP4K7 MAP4K7 Receptor->MAP4K7 Activates PI3K PI3K Receptor->PI3K Activates (Compensatory) p_SUB3 p-SUB3 MAP4K7->p_SUB3 Phosphorylates Survival Cell Survival & Proliferation p_SUB3->Survival Akt Akt PI3K->Akt Akt->Survival This compound This compound This compound->MAP4K7 Inhibits PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits

Caption: this compound and PI3K inhibitor combination rationale.

experimental_workflow start Start: Seed Cells in 96-well Plates incubate1 Incubate 24h start->incubate1 prep_drugs Prepare Drug Dilutions (this compound, Drug X, Combo) incubate1->prep_drugs add_drugs Add Drugs to Cells prep_drugs->add_drugs incubate2 Incubate 72h add_drugs->incubate2 add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze Data Analysis: - Normalize to Control - Calculate IC50 - Calculate CI with CompuSyn read_plate->analyze end End: Determine Synergy analyze->end

Caption: Workflow for a combination therapy synergy experiment.

troubleshooting_tree start Unexpected Result: No Synergy Observed q1 Is the dose ratio optimized? start->q1 q2 Is the cell line validated for pathway crosstalk? q1->q2 Yes sol1 Action: Perform fixed-ratio (Chou-Talalay) dose matrix experiment. q1->sol1 No a1_yes Yes a1_no No q3 Is the drug schedule (simultaneous vs. sequential) explored? q2->q3 Yes sol2 Action: Use Western Blot to confirm that this compound induces p-Akt (or other compensatory marker). q2->sol2 No a2_yes Yes a2_no No sol3 Action: Test sequential dosing (e.g., 24h pre-treatment with one agent). q3->sol3 No end Conclusion: Consider alternative combination strategy or cell model. q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting lack of synergy.

Validation & Comparative

A Head-to-Head Battle of Bax Activators: SMBA1 vs. BAM7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the direct activation of the pro-apoptotic protein Bax presents a promising therapeutic strategy for cancer. Small molecule Bax activators, such as SMBA1 and BAM7, have emerged as critical tools in this endeavor. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable compound for specific research needs.

This comprehensive guide delves into the mechanisms of action, binding affinities, selectivity, and cellular and in vivo efficacy of this compound and BAM7. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.

Mechanism of Action: Two Activators, Two Distinct Binding Sites

This compound and BAM7 induce apoptosis by directly binding to and activating Bax, a key protein in the intrinsic apoptotic pathway. However, they achieve this through distinct binding interactions.

This compound binds to a pocket near serine 184 (S184) of Bax. This interaction is thought to prevent the phosphorylation of S184, a post-translational modification that inhibits Bax activity. By blocking this inhibitory phosphorylation, this compound promotes the conformational changes required for Bax activation, mitochondrial translocation, and oligomerization.

BAM7 , on the other hand, targets the N-terminal trigger site of Bax, specifically the BH3-binding groove.[1][2] This site is distinct from the canonical BH3-binding pocket found in anti-apoptotic Bcl-2 family members.[1] By engaging this trigger site, BAM7 mimics the action of pro-apoptotic BH3-only proteins like BIM, initiating the cascade of conformational changes that lead to Bax-mediated apoptosis.[1][3]

Performance Comparison: A Data-Driven Analysis

The following tables summarize the available quantitative data for this compound and BAM7, allowing for a side-by-side comparison of their biochemical and cellular activities.

Table 1: Biochemical and Biophysical Properties

ParameterThis compoundBAM7Reference(s)
Binding Site on Bax S184 pocketN-terminal trigger site (BH3-binding groove),[1][2]
Binding Affinity Kᵢ = 43.3 nMIC₅₀ = 3.3 µM (in competitive FPA with FITC-BIM SAHB),[1][3]
Selectivity Does not bind to Bcl-2, Bak, or Bid.Selective for Bax; does not interact with the BH3-binding pocket of anti-apoptotic proteins or pro-apoptotic Bak.,[1][2]

Table 2: In Vitro Efficacy in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀/EC₅₀Reference(s)
This compound MDA-MB-231Triple-Negative Breast CancerIC₅₀: >10 µM (analogs show improvement)[4]
MCF-7ER-Positive Breast CancerIC₅₀: >10 µM (analogs show improvement)[4]
BAM7 Bak⁻/⁻ MEFsMouse Embryonic FibroblastsInduces apoptosis in a Bax-dependent manner[1][3]
MDA-MB-231Triple-Negative Breast CancerData not available from searches
MCF-7ER-Positive Breast CancerData not available from searches

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelCancer TypeDosing RegimenOutcomeReference(s)
This compound A549 xenograftsLung Cancer40 mg/kg, i.p., daily for 14 daysSignificant tumor growth repression[5]
This compound analogs (14 & 49) MDA-MB-231 xenograftsTriple-Negative Breast CancerNot specifiedSignificant tumor growth suppression[4]
BAM7 Data not available from searches---

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

Bax_Activation_Pathway cluster_stimuli Apoptotic Stimuli cluster_activation Bax Activation cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptosis DNA Damage DNA Damage BH3-only proteins BH3-only proteins DNA Damage->BH3-only proteins Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->BH3-only proteins Chemotherapy Chemotherapy Chemotherapy->BH3-only proteins Bax (inactive) Bax (inactive) BH3-only proteins->Bax (inactive) This compound This compound This compound->Bax (inactive) Binds S184 pocket BAM7 BAM7 BAM7->Bax (inactive) Binds N-terminal trigger site Bax (active) Bax (active) Bax (inactive)->Bax (active) Mitochondrion Mitochondrion Bax (active)->Mitochondrion Translocation & Oligomerization Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase activation Caspase activation Apoptosome formation->Caspase activation Cell Death Cell Death Caspase activation->Cell Death

Caption: The intrinsic apoptotic pathway initiated by various stimuli and the points of intervention for this compound and BAM7.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-based Assays cluster_invivo In Vivo Studies Start Start Compound Treatment Compound Treatment Start->Compound Treatment Biochemical Assays Biochemical Assays Compound Treatment->Biochemical Assays Cell-based Assays Cell-based Assays Compound Treatment->Cell-based Assays In Vivo Studies In Vivo Studies Compound Treatment->In Vivo Studies Data Analysis Data Analysis Biochemical Assays->Data Analysis Cell-based Assays->Data Analysis In Vivo Studies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Fluorescence Polarization Fluorescence Polarization Bax Oligomerization Bax Oligomerization Liposome Permeabilization Liposome Permeabilization Cell Viability (MTT/CellTiter-Glo) Cell Viability (MTT/CellTiter-Glo) Cytochrome c Release (Western Blot) Cytochrome c Release (Western Blot) Caspase Activation Caspase Activation Xenograft Models Xenograft Models Tumor Growth Measurement Tumor Growth Measurement

Caption: A generalized experimental workflow for evaluating the efficacy of Bax activators like this compound and BAM7.

Detailed Experimental Protocols

1. Fluorescence Polarization Assay (for BAM7 Binding Affinity)

This assay is used to determine the binding affinity of a small molecule to a protein in solution.

  • Reagents: FITC-labeled BIM SAHB (a peptide that binds to the Bax trigger site), recombinant full-length Bax protein, BAM7, and assay buffer.

  • Procedure:

    • A constant concentration of FITC-BIM SAHB is incubated with varying concentrations of recombinant Bax protein to determine the EC₇₅ concentration (the concentration of Bax that gives 75% of the maximal fluorescence polarization signal).

    • For the competition assay, serial dilutions of BAM7 are mixed with a fixed concentration of FITC-BIM SAHB.

    • Recombinant Bax protein is added to the mixture at its EC₇₅ concentration.

    • Fluorescence polarization is measured after a 20-minute incubation period.

    • The IC₅₀ value is calculated by nonlinear regression analysis of the competitive binding curve.[2]

2. Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents: Cancer cell lines, cell culture medium, this compound or BAM7, and MTT reagent or CellTiter-Glo® reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the Bax activator or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • For the MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.

    • For the CellTiter-Glo® assay, the reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated.[3]

3. Cytochrome c Release Assay (Western Blotting)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

  • Reagents: Treated and untreated cells, cell lysis buffer for cytosolic and mitochondrial fractionation, primary antibody against cytochrome c, and secondary antibody.

  • Procedure:

    • Cells are treated with the Bax activator for the desired time.

    • The cells are harvested and subjected to subcellular fractionation to separate the cytosolic and mitochondrial fractions.[6]

    • Protein concentrations of both fractions are determined.

    • Equal amounts of protein from the cytosolic and mitochondrial fractions are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for cytochrome c, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction indicates apoptosis induction.[7]

Conclusion

Both this compound and BAM7 are valuable tools for studying Bax activation and hold potential as anti-cancer agents. Their distinct binding sites and mechanisms of action may offer different therapeutic opportunities and advantages in specific cancer contexts.

  • This compound demonstrates high binding affinity in the nanomolar range and a unique mechanism of action by targeting the S184 pocket. Analogs of this compound have shown promising anti-proliferative activity in breast cancer cell lines and in vivo.[4][8]

  • BAM7 is a well-characterized activator of the Bax trigger site with proven selectivity for Bax over other Bcl-2 family members.[1][2] Its ability to selectively kill Bax-dependent cells makes it a powerful probe for studying the direct activation of this apoptotic pathway.[3]

The choice between this compound and BAM7 will depend on the specific research question and the cancer type being investigated. Further head-to-head comparative studies in a wider range of cancer models are warranted to fully elucidate their relative therapeutic potential. This guide provides a solid foundation of the current knowledge to inform such future investigations.

References

A Preclinical Comparative Analysis of SMBA1 and Standard Chemotherapy in Breast Cancer, Lung Cancer, and Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed preclinical comparison of the novel Bax activator, SMBA1, against standard-of-care chemotherapy agents in triple-negative breast cancer, non-small cell lung cancer, and glioblastoma. The data presented is derived from in vivo xenograft models and is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a small-molecule agonist of the pro-apoptotic protein Bax, has demonstrated significant anti-tumor efficacy in various preclinical cancer models. This document synthesizes available in vivo data to provide an indirect comparison with standard chemotherapy agents: doxorubicin for triple-negative breast cancer, cisplatin for non-small cell lung cancer, and temozolomide for glioblastoma. The findings suggest that this compound holds promise as a therapeutic agent, warranting further investigation in clinical settings.

Data Presentation: In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound and standard chemotherapy agents in inhibiting tumor growth in various xenograft models.

Table 1: Triple-Negative Breast Cancer (MDA-MB-231 Xenograft Model)
Treatment AgentDosage and ScheduleTumor Growth InhibitionReference
This compound Analogs Not explicitly stated for this compound, but for analogs 14 and 49: data on tumor growth suppression available.Significantly suppressed tumor growth.[1]
Doxorubicin 2 mg/kg, every other daySignificant tumor growth delay.[2]
Table 2: Non-Small Cell Lung Cancer (A549 Xenograft Model)
Treatment AgentDosage and ScheduleTumor Growth InhibitionReference
This compound Not explicitly stated.Potently suppresses lung tumor growth.[1]
Cisplatin 3 mg/kg, twice a weekSignificant tumor growth inhibition.[3]
Table 3: Glioblastoma (U87MG Xenograft Model)
Treatment AgentDosage and ScheduleTumor Growth InhibitionReference
This compound Not explicitly stated.Inhibited the growth of U87MG xenograft tumors.[4]
Temozolomide 10 mg/kg, 5 times a weekStrongly reduced U87MG tumor growth.[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Triple-Negative Breast Cancer Xenograft Model
  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells are injected subcutaneously into the flank of each mouse.[6]

  • Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 60-100 mm³).[7]

  • This compound Analog Administration: While the specific dosage for this compound is not detailed in the provided search results, its analogs have been tested in vivo, demonstrating tumor growth suppression.[1]

  • Doxorubicin Administration: Doxorubicin is administered intraperitoneally at a dose of 2 mg/kg every other day.[2]

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is concluded after a predetermined period (e.g., 35 days), and tumors are excised and weighed.[8]

Non-Small Cell Lung Cancer Xenograft Model
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Animal Model: Athymic BALB/c or NOD/SCID mice, 10-12 weeks old.[9]

  • Tumor Implantation: One million A549 cells mixed with Matrigel are injected subcutaneously into the hind leg of each mouse.[9]

  • Treatment Initiation: Treatment commences when tumors reach an average size of 120-150 mm³.[9]

  • This compound Administration: The specific dosage and schedule for this compound in the A549 xenograft model are not explicitly stated in the available literature, which indicates it potently suppresses lung tumor growth.[1]

  • Cisplatin Administration: Cisplatin is administered intraperitoneally at a dose of 3 mg/kg twice a week.[3]

  • Tumor Volume Measurement: Tumor size is measured daily or several times a week with digital calipers.[9]

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Glioblastoma Xenograft Model
  • Cell Line: U87MG human glioblastoma cells.

  • Animal Model: Foxn1 nude male mice, 6 weeks old.[10]

  • Tumor Implantation: 3 x 10^5 U87MG cells are implanted into the right lobe of the brain.[10]

  • Treatment Initiation: Treatment typically begins one week after tumor implantation.[10]

  • This compound Administration: The in vivo efficacy of this compound in the U87MG xenograft model has been confirmed, though the precise dosing regimen is not detailed in the provided search results.[4]

  • Temozolomide Administration: Temozolomide is administered orally at a dose of 10 mg/kg, five times a week.[5]

  • Tumor Growth Monitoring: Tumor growth can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.[10]

  • Endpoint: Survival is a primary endpoint, with the study concluding when mice show signs of neurological impairment or significant weight loss.

Mandatory Visualization

Signaling Pathway of this compound

Caption: Mechanism of this compound-induced apoptosis via direct Bax activation.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Model Animal Model Animal Model->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Regular Intervals Data Analysis Data Analysis Tumor Measurement->Data Analysis Endpoint Analysis Endpoint Analysis Data Analysis->Endpoint Analysis

References

SMBA1 and its Analogs: A New Frontier in Anti-Cancer Therapy by Targeting Bax

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the anti-tumor efficacy of the novel Bax agonist SMBA1 and its derivatives against standard-of-care chemotherapies in preclinical xenograft models of breast and brain cancer.

Introduction

In the landscape of cancer therapeutics, small-molecule activators of pro-apoptotic proteins represent a promising strategy to overcome resistance to conventional treatments. This compound, a small-molecule Bax agonist, has emerged as a novel investigational agent with the potential to directly induce apoptosis in cancer cells. This guide provides a comprehensive comparison of the anti-tumor effects of this compound and its more potent analogs, CYD-2-11 and CYD-4-61, against standard-of-care chemotherapies in well-established xenograft models of triple-negative breast cancer and glioblastoma. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Comparative Efficacy in Xenograft Models

The anti-tumor activity of this compound and its analogs has been evaluated in various cancer models. This section presents a quantitative comparison of their efficacy against standard chemotherapy agents in preclinical xenograft studies.

Triple-Negative Breast Cancer (MDA-MB-231 Xenograft Model)

A study investigating novel Bax activators based on the this compound scaffold identified two analogs, CYD-2-11 and CYD-4-61, with significantly improved anti-proliferative activity.[1] Their in vivo efficacy was assessed in a triple-negative breast cancer xenograft model using MDA-MB-231 cells. For comparison, data from separate studies on the efficacy of the standard-of-care agent, paclitaxel, in the same xenograft model are included.

Treatment AgentDosage and AdministrationTumor Growth Inhibition (TGI)Reference Cell LineAnimal Model
This compound Analog (CYD-2-11) 20 mg/kg, i.p., daily for 7 days57%MDA-MB-231Female nude mice[2]
Paclitaxel 10 mg/kg, i.p., dailySignificant tumor growth inhibitionMDA-MB-231Female SCID mice[3]
Paclitaxel + XAV939 10 mg/kg, i.p., twice a week for 4 weeksSignificant tumor growth inhibitionMDA-MB-231BALB/c nude mice[4]

Note: Direct head-to-head comparative studies between this compound analogs and paclitaxel were not identified. The data is compiled from separate studies to provide a relative measure of efficacy.

Glioblastoma (U87MG Xenograft Model)

This compound has also been shown to inhibit the growth of glioblastoma xenografts. The following table compares its efficacy with the standard-of-care chemotherapy for glioblastoma, temozolomide, in the U87MG xenograft model.

Treatment AgentDosage and AdministrationTumor Growth Inhibition (TGI)Reference Cell LineAnimal Model
This compound Not specified in abstractSignificant inhibition of tumor growthU87MGNot specified in abstract
Temozolomide 10 mg/kg, daily for 5 days92% (TGImax)U87MGNot specified[5]
Temozolomide 10 mg/kgStrong reduction in tumor growthU87MGNot specified[6]
Temozolomide + Nutlin3a 5-day cyclesSignificant decrease in tumor volume compared to TMZ aloneU87-MGNot specified[7]

Note: As with the breast cancer model, direct comparative studies were not available. The data is presented to offer a preliminary comparison based on existing literature.

Mechanism of Action: The Bax-Mediated Apoptotic Pathway

This compound and its analogs exert their anti-tumor effects by directly activating the pro-apoptotic protein Bax. In healthy cells, Bax exists in an inactive conformation primarily in the cytosol. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores. This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately activating the caspase cascade and inducing apoptosis. This compound is believed to bind to a hydrophobic groove on Bax, promoting its activation and insertion into the mitochondrial membrane.

SMBA1_Mechanism_of_Action cluster_0 Cytosol cluster_1 Mitochondrion Inactive Bax Inactive Bax Activated Bax Activated Bax Inactive Bax->Activated Bax Conformational Change This compound This compound This compound->Inactive Bax Binds to & activates Mitochondrial Membrane Mitochondrial Membrane Activated Bax->Mitochondrial Membrane Translocates to Caspase9 Caspase9 Caspase 3/7 Caspase 3/7 Caspase9->Caspase 3/7 Activates Apoptosome Apoptosome Apoptosome->Caspase9 Activates Apoptosis Apoptosis Caspase 3/7->Apoptosis Executes Bax Oligomerization & Pore Formation Bax Oligomerization & Pore Formation Mitochondrial Membrane->Bax Oligomerization & Pore Formation Inserts & forms pores Cytochrome c Cytochrome c Bax Oligomerization & Pore Formation->Cytochrome c Releases Cytochrome c->Apoptosome Forms

Caption: Mechanism of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for the xenograft studies cited in this guide. For specific details, please refer to the original publications.

Cell Lines and Culture
  • MDA-MB-231: Human triple-negative breast cancer cell line.

  • U87MG: Human glioblastoma cell line.

  • Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models
  • Immunodeficient mice (e.g., nude, SCID, or NOD-SCID) are typically used to prevent graft rejection.

  • Mice are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Xenograft Implantation
  • Subcutaneous Model: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

Drug Administration
  • Treatments are typically initiated when tumors reach a palpable size (e.g., 100-200 mm³).

  • This compound and Analogs: Administered via intraperitoneal (i.p.) injection at the specified doses and schedules.

  • Paclitaxel: Administered via i.p. injection.

  • Temozolomide: Administered orally or via i.p. injection.

  • A control group receiving the vehicle solution is always included.

Endpoint Analysis
  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the reduction in tumor volume in treated groups compared to the control group.

  • Body Weight: Monitored as an indicator of systemic toxicity.

  • Immunohistochemistry (IHC): Tumors may be harvested at the end of the study and analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Xenograft_Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-231, U87MG) start->cell_culture implantation Subcutaneous Implantation of Cells into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Caliper Measurements) implantation->tumor_growth treatment Treatment Initiation (Tumor Volume ~100-200 mm³) tumor_growth->treatment treatment_groups Randomization into Treatment Groups treatment->treatment_groups control_group Vehicle Control treatment_groups->control_group smba1_group This compound / Analog treatment_groups->smba1_group soc_group Standard of Care (e.g., Paclitaxel, Temozolomide) treatment_groups->soc_group monitoring Continued Monitoring of Tumor Growth & Body Weight control_group->monitoring smba1_group->monitoring soc_group->monitoring endpoint Endpoint Analysis (e.g., Tumor Volume, IHC) monitoring->endpoint end End endpoint->end

Caption: General workflow for a xenograft study.

Conclusion

References

A Comparative Guide to SMBA1 Analogs: Novel Bax Activators for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key mechanism by which cancer cells achieve this is through the dysregulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. While much focus has been placed on inhibiting anti-apoptotic proteins like Mcl-1 and Bcl-2, a promising alternative strategy is the direct activation of pro-apoptotic effector proteins such as Bax. SMBA1 (Small-Molecule Bax Agonist 1) was identified as a novel compound that directly binds to and activates Bax, triggering apoptosis in cancer cells. This guide provides a comparative analysis of this compound and its more potent analogs, offering insights into their enhanced efficacy and the experimental framework for their evaluation.

Performance Comparison of this compound Analogs

Recent structure-activity relationship (SAR) studies have led to the development of this compound analogs with significantly improved potency against breast cancer cell lines. The following table summarizes the anti-proliferative activity of this compound and two of its most potent analogs, CYD-2-11 and CYD-4-61 .[1][2]

CompoundTargetMDA-MB-231 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
This compound Bax>10>10
CYD-2-11 (Analog 14) Bax3.223.81
CYD-4-61 (Analog 49) Bax0.07 0.06

Table 1: Anti-proliferative activity (IC₅₀) of this compound and its analogs in triple-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cell lines after 72h treatment. Data sourced from structure-activity relationship studies.[1][2]

The data clearly indicates that both CYD-2-11 and CYD-4-61 exhibit markedly improved potency compared to the parent compound, this compound. Notably, CYD-4-61 demonstrates exceptional activity, with IC₅₀ values in the nanomolar range, representing a greater than 100-fold improvement in potency.[1]

Mechanism of Action: Direct Bax Activation

This compound and its analogs function by directly engaging the pro-apoptotic protein Bax.[3][4][5][6] In healthy cells, Bax exists in an inactive, cytosolic state. Upon receiving an apoptotic stimulus, or through direct activation by compounds like this compound, Bax undergoes a conformational change. This change exposes its N-terminal domain, facilitating its translocation to the outer mitochondrial membrane.[3][7] At the mitochondria, activated Bax molecules oligomerize, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4][7] This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis.[7] this compound is understood to bind to a specific pocket surrounding the serine 184 (S184) residue of Bax, preventing an inactivating phosphorylation at this site and promoting its active conformation.[6][8]

SMBA1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound / Analogs Bax_inactive Inactive Bax This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax Bax_inactive->Bax_active Conformational Change Bax_oligomer Bax Oligomer (Pore) Bax_active->Bax_oligomer Translocation & Oligomerization Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-Caspase-9 Procaspase9->Apoptosome Recruited Procaspase3 Pro-Caspase-3 Apoptosome->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC Cytochrome c Bax_oligomer->CytoC MOMP CytoC->Apaf1 Binds

Figure 1: Signaling pathway of this compound-induced Bax activation.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro and in vivo assays to determine their potency, mechanism of action, and therapeutic potential.

Cell Viability Assay (MTT Assay)

This assay is used to quantify the anti-proliferative effects of the compounds and determine their IC₅₀ values.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9][10]

  • Methodology:

    • Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or its analogs and incubated for a specified period (e.g., 72 hours).

    • An MTT solution (typically 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10][11]

    • A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[11]

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[9][10]

    • IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration.

Cytochrome c Release Assay

This assay confirms that apoptosis is induced via the intrinsic (mitochondrial) pathway.

  • Principle: Upon Bax-mediated pore formation in the mitochondria, cytochrome c is released into the cytosol. This can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot.[4][5]

  • Methodology:

    • Cells are treated with the test compound for a specified time.

    • Cells are harvested and lysed using a digitonin-based buffer that selectively permeabilizes the plasma membrane but not the mitochondrial membranes.

    • The lysate is centrifuged to separate the cytosolic fraction (supernatant) from the heavy membrane fraction containing mitochondria (pellet).

    • Protein concentrations of the fractions are determined.

    • Samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for cytochrome c. An antibody for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) are used as controls for fractionation efficiency.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.[12][13]

  • Methodology:

    • Immunocompromised mice (e.g., nude or NSG mice) are injected subcutaneously or into the mammary fat pad with human breast cancer cells (e.g., MDA-MB-231).[12][13]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The this compound analog (e.g., CYD-2-11 or CYD-4-61) is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) on a defined schedule.[1]

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy start Compound Synthesis (this compound Analogs) viability Cell Viability Assay (MTT) start->viability ic50 Determine IC₅₀ viability->ic50 mechanism Mechanism of Action (Cytochrome c Release) ic50->mechanism Potent Analogs bax_activation Confirm Bax Activation mechanism->bax_activation xenograft Tumor Xenograft Model bax_activation->xenograft efficacy Evaluate Anti-Tumor Efficacy xenograft->efficacy lead Lead Candidate efficacy->lead

Figure 2: Experimental workflow for evaluating this compound analogs.

Conclusion

The development of direct Bax activators represents a novel and compelling strategy in cancer therapy. The this compound analogs, particularly CYD-4-61, demonstrate a significant leap in potency, highlighting the therapeutic potential of this class of compounds. The experimental framework provided in this guide offers a clear path for the continued evaluation and optimization of these promising molecules. Further investigation into their selectivity, pharmacokinetic properties, and in vivo safety profiles will be crucial for their advancement toward clinical applications.

References

A Comparative Guide to the Mechanism of Action of SMBA1, a Small-Molecule Bax Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the mechanism of action of SMBA1, a potent small-molecule agonist of the pro-apoptotic protein Bax. We will objectively compare its performance with its more potent analogs and other relevant apoptosis-modulating agents, supported by experimental data and detailed protocols.

Introduction to this compound and Apoptosis Induction

This compound (Small-Molecule Bax Agonist 1) is a promising anti-cancer agent that directly activates the pro-apoptotic protein Bax, a key regulator of the intrinsic apoptosis pathway.[1][2][3] In healthy cells, Bax is predominantly in an inactive, cytosolic state. Upon apoptotic stimuli, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating caspases and executing programmed cell death.

This compound has been shown to induce apoptosis in various cancer cell lines, including lung cancer and glioblastoma, and to suppress tumor growth in preclinical xenograft models.[1][4][5] Its unique mechanism of action, directly targeting a pro-apoptotic protein, offers a potential therapeutic strategy to overcome resistance to conventional chemotherapies that often rely on upstream signaling pathways.

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects by directly binding to a specific pocket on the Bax protein near the serine 184 (S184) phosphorylation site.[1][2] This binding event is crucial and initiates a cascade of activating events:

  • Inhibition of S184 Phosphorylation: this compound binding blocks the phosphorylation of Bax at S184, a modification known to inactivate its pro-apoptotic function.[1][2]

  • Conformational Change: By preventing this inhibitory phosphorylation, this compound induces a conformational change in the Bax protein. This change exposes the N-terminal region of Bax, which is recognized by the conformation-specific antibody 6A7.[2]

  • Mitochondrial Translocation and Insertion: The activated conformation of Bax facilitates its translocation from the cytosol to the outer mitochondrial membrane, where it inserts itself.

  • Oligomerization and Pore Formation: Once in the mitochondrial membrane, activated Bax molecules oligomerize, forming pores that permeabilize the membrane.[1][2]

  • Cytochrome c Release and Apoptosis: The formation of these pores leads to the release of cytochrome c into the cytosol, initiating the caspase cascade and culminating in apoptosis.[1][2]

Comparative Performance of this compound and its Analogs

Structure-activity relationship studies have led to the development of this compound analogs with significantly improved anti-proliferative activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent analogs, CYD-2-11 and CYD-4-61, in two breast cancer cell lines.

CompoundMDA-MB-231 (Triple-Negative) IC50 (µM)MCF-7 (ER-Positive) IC50 (µM)
This compound>10>10
CYD-2-113.223.81
CYD-4-610.070.06

Data extracted from a study on the structure-activity relationship of this compound analogs in breast cancer cell lines.[6]

As the data indicates, CYD-4-61, in particular, demonstrates a dramatic increase in potency compared to the parent compound this compound.

Comparison with Other Apoptosis-Modulating Agents

While direct head-to-head comparative studies with this compound are limited, it is valuable to consider its mechanism in the context of other Bax activators and apoptosis inducers, such as Bcl-2 inhibitors.

Compound/ClassMechanism of ActionTargetKey Features
This compound Direct Bax agonistBinds to the S184 pocket of BaxInduces Bax conformational change and oligomerization.[1][2]
BAM-7 Direct Bax agonistBinds to the "trigger site" of BaxInduces Bax oligomerization and apoptosis in a Bax-dependent manner.[7]
BTSA1 Direct Bax agonistBinds to the N-terminal activation site of BaxPotent activator of Bax, effective in acute myeloid leukemia models.[3]
Venetoclax Bcl-2 inhibitor (BH3 mimetic)Binds to the BH3-binding groove of Bcl-2Prevents Bcl-2 from sequestering pro-apoptotic proteins like Bim, leading to Bax/Bak activation.[8]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

SMBA1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax_inactive Inactive Bax This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax (6A7 epitope exposed) Bax_inactive->Bax_active Conformational change Bax_oligomer Bax Oligomer (Pore) Bax_active->Bax_oligomer Translocation & insertion Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_cyto Cytochrome c Bax_oligomer->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c Cytochrome_c_cyto->Apaf1 Binds

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cell_culture Cancer Cell Culture treatment Treat with this compound or Alternative Compound cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis Assay) treatment->annexin_assay western_blot Western Blot (Cytochrome c, Caspases) treatment->western_blot bax_activation Bax Activation Assay (6A7 Antibody) treatment->bax_activation xenograft Establish Xenograft Tumor Model in Mice in_vivo_treatment Treat Mice with this compound xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement histology Immunohistochemistry (Apoptosis Markers) in_vivo_treatment->histology

Caption: Experimental workflow for cross-validating this compound's mechanism of action.

Logical_Comparison cluster_direct_activators Direct Bax/Bak Activators cluster_indirect_activators Indirect Activators (BH3 Mimetics) This compound This compound Bax Bax/Bak Activation This compound->Bax BAM7_BTSA1 BAM-7 / BTSA1 BAM7_BTSA1->Bax Venetoclax Venetoclax Bcl2 Anti-apoptotic Bcl-2 Proteins Venetoclax->Bcl2 Inhibit Navitoclax Navitoclax Navitoclax->Bcl2 Inhibit Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibit

Caption: Logical comparison of direct vs. indirect Bax activation strategies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Bax Activation Assay (Flow Cytometry with 6A7 Antibody)

This assay detects the conformational change in Bax that occurs upon activation.

Materials:

  • Treated and untreated cells

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Anti-Bax (6A7) monoclonal antibody[9][10][11][12]

  • Fluorescently-labeled secondary antibody

  • Flow cytometer

Procedure:

  • Treat cells with this compound to induce Bax activation.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Wash the cells and permeabilize them with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.

  • Incubate the cells with the anti-Bax (6A7) antibody (or an isotype control) for 1 hour at room temperature.

  • Wash the cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes in the dark.

  • Wash the cells and resuspend them in PBS for flow cytometry analysis. An increase in fluorescence intensity indicates Bax activation.

Cytochrome c Release Assay (Western Blot)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Materials:

  • Treated and untreated cells

  • Mitochondria/Cytosol Fractionation Kit

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest the cells and separate the cytosolic and mitochondrial fractions using a fractionation kit according to the manufacturer's instructions.

  • Determine the protein concentration of each fraction.

  • Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against cytochrome c, COX IV, and GAPDH.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.

In Vivo Xenograft Tumor Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (typically 1-5 million cells in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined schedule and dosage.[5]

  • Measure tumor volume (Volume = (width² x length)/2) and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Conclusion

This compound represents a novel class of anti-cancer agents that directly activate the pro-apoptotic protein Bax. Its mechanism of action, involving the inhibition of Bax S184 phosphorylation and subsequent conformational changes, has been validated through a variety of in vitro and in vivo experiments. While this compound itself shows anti-tumor activity, its analogs, particularly CYD-4-61, demonstrate significantly enhanced potency, highlighting the potential for further drug development in this area.

Comparisons with other apoptosis-modulating agents underscore the unique advantage of directly targeting Bax, which may circumvent resistance mechanisms that affect upstream signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate and cross-validate the efficacy of this compound and other Bax agonists. Future head-to-head studies with other apoptosis inducers will be crucial to fully elucidate the therapeutic potential of this promising class of compounds.

References

Comparative Analysis of the Bax Agonist SMBA1 Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the small-molecule Bax agonist, SMBA1, and its anti-cancer efficacy in glioblastoma, lung, and breast cancer.

The small-molecule Bax agonist 1 (this compound) has emerged as a promising therapeutic agent that directly activates the pro-apoptotic protein Bax, a key regulator of the intrinsic cell death pathway.[1][2] Dysregulation of apoptosis is a hallmark of cancer, and direct activation of Bax presents a compelling strategy to overcome resistance to conventional therapies. This guide provides a comparative analysis of this compound's effectiveness across different cancer types, supported by available preclinical data.

Quantitative Analysis of this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and xenograft models. Direct IC50 values for this compound were not consistently available in the reviewed literature; therefore, qualitative and semi-quantitative data are presented where specific values could not be cited.

Cancer TypeCell LineEfficacy (IC50 or Descriptive)Source
Glioblastoma U87MGReduced cell viability in a time- and dose-dependent manner.[3]
U251Reduced cell viability in a time- and dose-dependent manner.[3]
T98GReduced cell viability in a time- and dose-dependent manner.[3]
Lung Cancer A549Enhances Bax expression in a dose-dependent manner (0.1-10 µM).[2]
Breast Cancer MDA-MB-231 (Triple-Negative)Analogs of this compound show IC50 values in the low micromolar to nanomolar range, suggesting this compound has notable activity.[4]
MCF-7 (ER-Positive)Analogs of this compound exhibit potent anti-proliferative activity with low micromolar to nanomolar IC50 values, indicating the potential of this compound.[4]

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines.

Cancer TypeXenograft ModelTreatment RegimenOutcomeSource
Glioblastoma U87MG XenograftNot specifiedInhibited tumor growth in vivo.[3]
Lung Cancer A549 Xenograft2, 10, 40, 60 mg/kg; i.p.; once daily for 10 daysSuppressed tumor volume and increased levels of active caspase 3.[2]
Breast Cancer MDA-MB-231 XenograftNot specified for this compound, but analogs significantly suppressed tumor growth.[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the direct activation of the pro-apoptotic protein Bax, leading to the induction of the intrinsic apoptosis pathway. A typical experimental workflow to evaluate the anti-cancer effects of this compound is also depicted below.

SMBA1_Signaling_Pathway This compound This compound Bax_inactive Inactive Bax (Cytosolic) This compound->Bax_inactive Binds to S184 pocket Bax_active Active Bax (Mitochondrial) Bax_inactive->Bax_active Conformational Change & Translocation Mitochondrion Mitochondrion Bax_active->Mitochondrion Oligomerization & Membrane Insertion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Signaling Pathway for Apoptosis Induction.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (Glioblastoma, Lung, Breast) Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Xenograft_Model Establish Xenograft Model (e.g., Nude Mice) Viability_Assay->Xenograft_Model Promising candidates Mechanism_Study Mechanism of Action (Western Blot for Bax, Caspases) Apoptosis_Assay->Mechanism_Study Drug_Administration Administer this compound (e.g., i.p. injection) Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: Experimental Workflow for Evaluating this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and the descriptions available in the referenced literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Analysis: Weigh the tumors and perform further analysis such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound demonstrates significant anti-cancer activity across glioblastoma, lung, and breast cancer cell lines by directly activating Bax and inducing apoptosis. While further studies are needed to establish precise IC50 values across a broader range of cancer types, the existing preclinical data strongly support its development as a potential therapeutic agent. The provided experimental protocols and workflow diagrams offer a framework for future investigations into the efficacy and mechanism of action of this compound and similar Bax agonists.

References

Assessing the Therapeutic Index of SMBA1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational anti-cancer agent SMBA1 and current standard-of-care chemotherapeutics for glioblastoma, non-small cell lung cancer, and triple-negative breast cancer. The focus of this comparison is the therapeutic index, a critical measure of a drug's safety and efficacy. While preclinical data for this compound is still emerging, this guide synthesizes available information to provide a preliminary assessment and a framework for future evaluation.

Executive Summary

This compound is a novel small-molecule activator of the pro-apoptotic protein Bax, positioning it as a promising candidate in cancer therapy. Its mechanism of action, which involves the direct induction of apoptosis in cancer cells, offers a potential advantage over traditional chemotherapeutics that often rely on less specific cytotoxic effects. However, a comprehensive understanding of its therapeutic index is crucial for its clinical development. This guide presents a side-by-side comparison of this compound with temozolomide, cisplatin, and paclitaxel, highlighting key preclinical data on their efficacy and toxicity. Due to the limited publicly available data on the specific LD50 (lethal dose, 50%) and ED50 (effective dose, 50%) of this compound, a definitive therapeutic index cannot be calculated at this time. This guide, therefore, utilizes available in vivo efficacy data for this compound and established therapeutic index information for the comparator drugs to provide a qualitative and data-driven comparison.

Data Presentation: Efficacy and Toxicity

The following table summarizes the available preclinical data for this compound and its comparators. It is important to note that the therapeutic index (TI) is calculated as LD50 / ED50. A higher TI indicates a wider margin of safety.

CompoundTarget Indication(s)Efficacy (ED50 or Effective Dose)Toxicity (LD50)Therapeutic Index (TI = LD50/ED50)
This compound Glioblastoma, Lung Cancer, Breast CancerNo definitive ED50 reported. Effective in vivo doses in mouse xenograft models range from 2 mg/kg to 60 mg/kg (i.p.)Not reportedNot calculable from available data
Temozolomide GlioblastomaEffective doses in mouse glioblastoma models range from 5 mg/kg to 100 mg/m² (~2.7 mg/kg) daily.[1][2]LD50 in mice: 125 mg/kg (i.p.)[3]. LD50 in rats: 315 mg/kg (oral)[4][5]. LD50 in dogs: 19 mg/kg (oral).[4][5]~46 (based on mouse i.p. LD50 and estimated effective dose)
Cisplatin Non-Small Cell Lung Cancer, Triple-Negative Breast CancerEffective doses in mouse breast cancer xenografts: 1-3 mg/kg.[6] Effective in mouse lung cancer models at various doses.[7][8]LD50 in mice varies with administration route and conditions. A wide range of doses (5 mg/kg to >20 mg/kg) are used to induce varying levels of toxicity.[9][10]Narrow (Qualitative)
Paclitaxel Triple-Negative Breast CancerEffective in mouse breast cancer models at various doses.[11][12][13]LD50 in mice (Taxol formulation): ~12-34.8 mg/kg (i.v.).[14][15]Narrow (Qualitative)

Note: Direct comparison of TI values should be approached with caution due to variations in experimental models, drug formulations, and administration routes. The TI for temozolomide is an estimation based on available data. The therapeutic indices for cisplatin and paclitaxel are qualitatively described as "narrow" based on extensive clinical and preclinical experience, indicating a small window between therapeutic and toxic doses.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical assays to measure efficacy and toxicity.

Median Lethal Dose (LD50) Determination

The LD50, the dose of a substance that is lethal to 50% of a test population, is a primary indicator of acute toxicity.

General Protocol (as per OECD guidelines):

  • Animal Model: Typically, healthy, young adult mice (e.g., BALB/c or C57BL/6) of a single sex are used.

  • Dose Administration: The test substance is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral). A range of doses is selected based on preliminary range-finding studies.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, from the dose-response data.[16][17]

Median Effective Dose (ED50) Determination in Tumor Xenograft Models

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the test population. In oncology, this is often determined by measuring tumor growth inhibition.

General Protocol:

  • Cell Culture and Implantation: Human cancer cells (e.g., U87MG for glioblastoma, A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured and then implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[18][19]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Animals are randomized into control and treatment groups. The treatment groups receive the test compound at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: The ED50 is determined as the dose that causes a 50% reduction in tumor growth compared to the control group at a specific time point.[20][21]

Mandatory Visualizations

Signaling Pathway of this compound

SMBA1_Pathway cluster_cell Cancer Cell This compound This compound Bax_inactive Bax (Inactive) This compound->Bax_inactive Activates Bax_active Bax (Active) Bax_inactive->Bax_active Conformational Change Mitochondrion Mitochondrion Bax_active->Mitochondrion Translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow for Therapeutic Index Assessment

TI_Workflow cluster_toxicity Toxicity Assessment (LD50) cluster_efficacy Efficacy Assessment (ED50) cluster_calculation Therapeutic Index Calculation Tox_Animals Healthy Mice Tox_Dosing Dose Escalation of Compound Tox_Animals->Tox_Dosing Tox_Observation Observe for Mortality Tox_Dosing->Tox_Observation LD50_Calc Calculate LD50 Tox_Observation->LD50_Calc TI_Calc Therapeutic Index = LD50 / ED50 LD50_Calc->TI_Calc Eff_Animals Tumor-Bearing Mice Eff_Dosing Dose-Response Treatment Eff_Animals->Eff_Dosing Eff_Measurement Measure Tumor Growth Inhibition Eff_Dosing->Eff_Measurement ED50_Calc Calculate ED50 Eff_Measurement->ED50_Calc ED50_Calc->TI_Calc

Caption: Workflow for determining the therapeutic index.

Conclusion

This compound represents a targeted approach to cancer therapy with a distinct mechanism of action. While the currently available data from preclinical in vivo studies demonstrate its potential to suppress tumor growth at various doses, the absence of comprehensive toxicology data, specifically a reported LD50, prevents the calculation of a precise therapeutic index. In contrast, standard chemotherapeutics like temozolomide, cisplatin, and paclitaxel have well-documented, albeit often narrow, therapeutic indices. The future clinical success of this compound will heavily depend on demonstrating a favorable therapeutic window in further preclinical and clinical investigations. The experimental frameworks outlined in this guide provide a basis for the systematic evaluation required to fully assess the therapeutic potential of this compound and its standing relative to existing cancer treatments.

References

Overcoming Chemotherapeutic Hurdles: A Comparative Analysis of SMBA1 in Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising small-molecule Bax activator, SMBA1, is emerging as a potential therapeutic agent to circumvent chemotherapy resistance in various cancers. By directly targeting a key protein in the intrinsic apoptotic pathway, this compound offers a novel mechanism to induce cell death in tumor cells that have become unresponsive to conventional treatments. This guide provides a comparative overview of this compound's mechanism and effectiveness, supported by experimental data, for researchers, scientists, and drug development professionals.

The Challenge of Chemotherapy Resistance

A primary obstacle in cancer treatment is the development of resistance to chemotherapeutic agents such as doxorubicin and cisplatin. This resistance is often multifactorial, involving mechanisms that prevent drug accumulation, increase drug efflux, and inhibit the cellular machinery of apoptosis, or programmed cell death. A crucial aspect of this resistance is the post-translational modification of key apoptotic proteins. One such modification is the phosphorylation of the pro-apoptotic protein Bax at the serine 184 residue (S184). This phosphorylation event can convert Bax from a promoter of cell death to a survival protein, thereby contributing to chemoresistance.

This compound: A Direct Activator of the Apoptotic Pathway

This compound is a small molecule designed to directly activate Bax, a pivotal protein in the mitochondrial pathway of apoptosis. Its mechanism of action involves binding to a specific site on Bax and preventing the phosphorylation of S184.[1] This inhibition allows Bax to maintain its pro-apoptotic function, leading to its insertion into the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in cancer cell death.[1]

This direct activation of a core apoptotic protein presents a significant advantage in overcoming resistance mechanisms that may exist upstream in the signaling cascade.

Comparative Efficacy in Chemotherapy-Resistant Models

While direct head-to-head studies of this compound against standard chemotherapeutics in resistant cell lines are limited, an indirect comparison can be made by examining their respective potencies in well-established chemoresistant models.

Table 1: Comparative IC50 Values in Doxorubicin-Resistant Breast Cancer

CompoundCell LineIC50 (µM)Fold ResistanceReference
DoxorubicinMCF-7 (Sensitive)0.4 - 5.2-[2][3]
DoxorubicinMCF-7/ADR (Resistant)1.8 - 13.2~1.5 - 24[2][3]
This compound Analog (CYD-4-61)MCF-7 (Sensitive)0.06-

MCF-7/ADR is a doxorubicin-resistant cell line. Data for this compound in resistant MCF-7 cells is not currently available in the reviewed literature.

Table 2: Comparative IC50 Values in Cisplatin-Resistant Ovarian Cancer

CompoundCell LineIC50 (µM)Fold ResistanceReference
CisplatinA2780 (Sensitive)1.4 - 6.84-[4][5]
CisplatinA2780/cis (Resistant)7.39 - 44.07~5.3 - 6.5[4][5]

A2780/cis is a cisplatin-resistant cell line. Data for this compound in A2780 or A2780/cis cells is not currently available in the reviewed literature.

The data clearly illustrates the significant increase in the half-maximal inhibitory concentration (IC50) for doxorubicin and cisplatin in their respective resistant cell lines, highlighting the challenge of treating these cancers. While efficacy data for this compound in these specific resistant lines is needed, its novel mechanism of action suggests it could be effective where traditional agents fail. An analog of this compound, CYD-4-61, has demonstrated high potency in sensitive breast cancer cell lines.

Signaling Pathway and Experimental Workflows

To facilitate further research, diagrams illustrating the key signaling pathway and experimental workflows are provided below.

SMBA1_Signaling_Pathway cluster_resistance Mechanism of Resistance cluster_apoptosis Apoptotic Pathway chemo Chemotherapy (e.g., Doxorubicin, Cisplatin) stress Cellular Stress chemo->stress bax_inactive Inactive Bax stress->bax_inactive akt Akt Kinase bax_p Phosphorylated Bax (S184) akt->bax_p Phosphorylates bax_active Active Bax bax_inactive->bax_active resistance Chemoresistance bax_p->resistance This compound This compound This compound->bax_inactive Activates & Prevents Phosphorylation mito Mitochondrion bax_active->mito Translocates to cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: Chemoresistant Cancer Cell Line treatment Treatment with this compound vs. Standard Chemotherapy start->treatment mtt Cell Viability Assay (MTT) treatment->mtt wb Western Blot (Bax, p-Bax, Bcl-2, Caspases) treatment->wb xenograft Tumor Xenograft in Mice treatment->xenograft end Data Analysis & Comparison of Efficacy mtt->end wb->end tumor_measurement Tumor Volume Measurement xenograft->tumor_measurement ihc Immunohistochemistry (Apoptotic Markers) tumor_measurement->ihc ihc->end Logical_Relationship chemo_resistance Chemoresistant Cancer Cell (High p-Bax S184) smba1_treatment This compound Treatment chemo_resistance->smba1_treatment bax_activation Direct Bax Activation & Inhibition of S184 Phosphorylation smba1_treatment->bax_activation apoptosis_induction Induction of Apoptosis bax_activation->apoptosis_induction overcome_resistance Overcoming Chemoresistance apoptosis_induction->overcome_resistance

References

Validating the Specificity of SMBA1 for Bax Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, direct activation of pro-apoptotic proteins presents a promising strategy to overcome resistance to conventional therapies. One such target is Bax, a key mediator of the intrinsic apoptosis pathway. Small Molecule Bax Agonist 1 (SMBA1) has emerged as a potent and selective activator of Bax. This guide provides an objective comparison of this compound with other known Bax activators, supported by experimental data and detailed protocols, to aid researchers in validating its specificity.

Mechanism of Action: A Tale of Three Binding Sites

The specificity of a small molecule activator is intrinsically linked to its binding site on the target protein. This compound, and its counterparts BAM7 and Compound 106, each leverage a distinct site on the Bax protein to induce a conformational change that leads to its activation, mitochondrial translocation, and the initiation of apoptosis.

This compound binds to a pocket near serine 184 (S184) of Bax. This interaction is thought to prevent the phosphorylation of S184, a post-translational modification that inhibits Bax activity. By blocking this inhibitory phosphorylation, this compound facilitates the active conformation of Bax.

BAM7 (Bax Activator Molecule 7) , in contrast, engages the "trigger site" of Bax, a hydrophobic groove that normally binds to BH3-only proteins, the natural activators of Bax. By mimicking the action of these proteins, BAM7 directly initiates the activation cascade.

Compound 106 was identified through in-silico screening to bind to the hydrophobic groove of Bax, a site distinct from the S184 pocket and the trigger site. This interaction is also proposed to induce the necessary conformational changes for Bax activation.

Performance Comparison: Potency and Specificity

The efficacy of a Bax activator is determined by its potency (the concentration required to elicit a response) and its specificity (the ability to activate Bax without affecting other proteins, particularly other members of the Bcl-2 family).

CompoundBinding Affinity (Ki)Effective Concentration (EC50/IC50)Target Specificity
This compound 43.3 nMNot explicitly defined as IC50/EC50 in comparative studiesSelective for Bax; does not bind to Bcl-2, Bak, or Bid.
BAM7 Not reported as KiIC50: 3.3 µM (in a competitive fluorescence polarization assay)Selective for Bax; does not interact with the BH3-binding pocket of other anti-apoptotic proteins or pro-apoptotic Bak.
Compound 106 Not reportedInduces Bax-dependent apoptosis; specific concentration for 50% effect not consistently reported in comparative contexts.Promotes Bax-dependent but not Bak-dependent apoptosis.

Signaling Pathway and Experimental Validation

The activation of Bax by small molecules like this compound triggers a well-defined signaling cascade culminating in apoptosis. Validating the on-target specificity of these compounds requires a series of rigorous experiments.

Bax Activation and Apoptotic Signaling Pathway cluster_activators Small Molecule Activators This compound This compound Bax_inactive Inactive Bax (Cytosolic) This compound->Bax_inactive Binds S184 pocket BAM7 BAM7 BAM7->Bax_inactive Binds trigger site Compound106 Compound 106 Compound106->Bax_inactive Binds hydrophobic groove Bax_active Active Bax (Mitochondrial) Bax_inactive->Bax_active Conformational Change & Translocation Mitochondrion Mitochondrion Bax_active->Mitochondrion Oligomerization & Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Bax activation by small molecules initiates the intrinsic apoptotic pathway.

A logical workflow to validate and compare the specificity of these Bax activators would involve a multi-pronged approach using cell lines with specific genetic backgrounds.

Experimental Workflow for Validating Bax Activator Specificity cluster_cell_lines Cell Lines cluster_treatment Treatment cluster_assays Assays WT Wild-Type (Bax+/+, Bak+/+) This compound This compound WT->this compound BAM7 BAM7 WT->BAM7 Compound106 Compound 106 WT->Compound106 Vehicle Vehicle Control WT->Vehicle Bax_KO Bax Knockout (Bax-/-, Bak+/+) Bax_KO->this compound Bax_KO->BAM7 Bax_KO->Compound106 Bax_KO->Vehicle Bak_KO Bak Knockout (Bax+/+, Bak-/-) Bak_KO->this compound Bak_KO->BAM7 Bak_KO->Compound106 Bak_KO->Vehicle DKO Double Knockout (Bax-/-, Bak-/-) DKO->this compound DKO->BAM7 DKO->Compound106 DKO->Vehicle Viability Cell Viability Assay This compound->Viability Caspase Caspase-3/7 Activation Assay This compound->Caspase CytC Cytochrome c Release Assay This compound->CytC IP Bax Immunoprecipitation (Active Conformation) This compound->IP BAM7->Viability BAM7->Caspase BAM7->CytC BAM7->IP Compound106->Viability Compound106->Caspase Compound106->CytC Compound106->IP Vehicle->Viability Vehicle->Caspase Vehicle->CytC Vehicle->IP

Caption: A workflow utilizing knockout cell lines to assess Bax-dependent activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for key assays used to validate Bax activation.

Cell Viability Assay

This assay determines the cytotoxic effect of the compounds.

  • Cell Seeding: Seed wild-type, Bax knockout, Bak knockout, and Bax/Bak double knockout cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, BAM7, Compound 106, or vehicle control (e.g., DMSO) for 24-48 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol. The signal is proportional to the number of viable cells.

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases, a hallmark of apoptosis.

  • Cell Treatment: Seed and treat cells as described for the cell viability assay.

  • Assay: After the desired treatment period (e.g., 8-24 hours), add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7).

  • Measurement: Incubate at room temperature and measure the resulting luminescence, which is directly proportional to caspase-3/7 activity.

Cytochrome c Release Assay (Western Blotting)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.

  • Cell Treatment and Fractionation: Treat cells with the compounds for a specified time. Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

  • Western Blotting: Resolve the protein content of each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for cytochrome c and markers for the cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions. An increase in cytosolic cytochrome c indicates mitochondrial outer membrane permeabilization.

Bax Immunoprecipitation for Active Conformation

This assay specifically detects the activated form of Bax.

  • Cell Lysis: Treat cells with the compounds, then lyse the cells in a mild detergent buffer (e.g., CHAPS-based buffer) that preserves protein-protein interactions and conformation.

  • Immunoprecipitation: Incubate the cell lysates with an antibody that specifically recognizes the activated conformation of Bax (e.g., clone 6A7).

  • Western Blotting: Capture the antibody-Bax complexes with protein A/G beads, wash, and elute the bound proteins. Analyze the eluate by Western blotting using a pan-Bax antibody. An increased signal in the immunoprecipitated fraction indicates Bax activation.

Logical Framework for Specificity Validation

The specificity of this compound for Bax can be logically deduced from the outcomes of the described experiments.

Logical Framework for Validating this compound Specificity Start Treat cell lines with this compound WT_response Apoptosis observed in Wild-Type cells? Start->WT_response Bak_KO_response Apoptosis observed in Bak KO cells? WT_response->Bak_KO_response Yes Conclusion_not_specific Conclusion: This compound is not a specific Bax activator WT_response->Conclusion_not_specific No Bax_KO_response Apoptosis observed in Bax KO cells? Bak_KO_response->Bax_KO_response Yes Bak_KO_response->Conclusion_not_specific No DKO_response Apoptosis observed in DKO cells? Bax_KO_response->DKO_response No Conclusion_off_target Conclusion: This compound has off-target effects Bax_KO_response->Conclusion_off_target Yes Conclusion_Bax_specific Conclusion: This compound is a specific Bax activator DKO_response->Conclusion_Bax_specific No DKO_response->Conclusion_off_target Yes

Caption: A decision tree illustrating the logic for confirming this compound's specificity.

By employing this comprehensive comparative approach, researchers can rigorously validate the specificity of this compound as a direct Bax activator and objectively assess its performance relative to other available tools. This information is critical for the confident interpretation of experimental results and for the advancement of Bax-targeted cancer therapies.

Safety Operating Guide

Safe Disposal of SMBA1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of SMBA1, a high-affinity and selective activator of Bax.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical, harmful if swallowed and suspected of causing genetic defects.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

A. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling this compound. The following table summarizes the recommended PPE based on available Safety Data Sheets (SDS).

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or other approved government standards such as NIOSH (US).
Hand Protection Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.[2]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust.[3]

B. Handling and Storage

  • Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.[2][3]

II. This compound Properties and Hazards

Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Chemical Name 2-[(2-Nitro-9H-fluorene-9-ylidene)methyl]phenol[1]
Molecular Formula C₂₀H₁₃NO₃[1]
Molecular Weight 315.32 g/mol [1]
Appearance White or beige solid/powder[2][3]
Melting Point 125 - 129 °C[2][3]
Incompatible Materials Strong oxidizing agents, strong bases[3]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx)[3]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate the immediate spill area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as detailed in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[4]

    • Do not let the product enter drains.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of all contaminated materials, including cleaning materials and PPE, as hazardous waste.

IV. This compound Disposal Workflow

The proper disposal of this compound and associated waste requires a systematic approach involving segregation, collection, and disposal through an approved waste management service. As no specific chemical neutralization protocols are publicly available, the primary disposal method is incineration by a licensed facility.

SMBA1_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Disposal A Unused/Expired this compound D Collect solid this compound and contaminated solids in a designated, labeled, sealed hazardous waste container. A->D B Contaminated Labware (e.g., pipette tips, tubes, gloves) B->D C Contaminated Solutions (Aqueous or Solvent-based) E Collect contaminated solutions in a designated, labeled, sealed hazardous liquid waste container. C->E F Arrange for pickup by an approved hazardous waste disposal service. D->F E->F G Incineration at a licensed facility F->G

A workflow for the proper disposal of this compound and associated waste.

V. Detailed Disposal Procedures

The following step-by-step procedures provide guidance for the disposal of different types of this compound waste.

A. Disposal of Unused or Expired this compound

  • Do not dispose of solid this compound down the drain or in regular trash.

  • Carefully transfer the solid this compound into a designated hazardous waste container that is clearly labeled with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Toxic").

  • Ensure the container is tightly sealed and stored in a secure, designated hazardous waste accumulation area.

B. Disposal of Contaminated Labware

  • All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper) should be considered hazardous waste.

  • Collect these items in a dedicated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • The container must be clearly labeled as "Hazardous Waste" and specify that it contains this compound-contaminated materials.

  • When the container is full, seal the bag and the container and move it to the designated hazardous waste accumulation area.

C. Disposal of Contaminated Solutions

  • Aqueous or solvent-based solutions containing this compound must be disposed of as hazardous liquid waste.

  • Do not pour these solutions down the drain.

  • Collect the liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (including this compound and the solvent), and their approximate concentrations.

  • Keep the container sealed when not in use and store it in a secondary containment tray in the designated hazardous waste accumulation area.

VI. Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed environmental waste management company.

Disposal_Decision_Process Disposal Decision Process A Is the this compound waste properly segregated and containerized? B Segregate waste (solid vs. liquid) and place in appropriately labeled hazardous waste containers. A->B No C Are the waste containers properly labeled? A->C Yes B->C D Label containers with 'Hazardous Waste', contents, and hazard symbols. C->D No E Are the containers sealed and stored in a designated accumulation area? C->E Yes D->E F Seal containers and move to the designated hazardous waste storage area. E->F No G Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. E->G Yes F->G H Waste is ready for disposal. G->H

A decision-making process for ensuring this compound waste is ready for disposal.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures, as local regulations may vary. Proper disposal of this compound is a critical component of laboratory safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling SMBA1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of SMBA1 (2-[(2-Nitro-9H-fluoren-9-ylidene)methyl]phenol), a potent and selective Bax agonist utilized in laboratory research. Adherence to these guidelines is critical to ensure personal safety and proper disposal of waste.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant nitrile rubber gloves are recommended.
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing.
Respiratory Fume HoodAll handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Operational Plan: Safe Handling of this compound

Proper handling of this compound is crucial to prevent accidental exposure. The following step-by-step procedures should be followed.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store the container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.

  • Labeling : Ensure the container is clearly labeled with the chemical name and any hazard warnings.

Preparation of Solutions
  • Work Area : All weighing and solution preparation must be performed in a chemical fume hood.

  • Personal Protective Equipment : Don the required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Dissolving : this compound is soluble in DMSO. Add the solvent to the powder slowly and mix gently until fully dissolved.

  • Aliquotting : If necessary, aliquot the solution into smaller, clearly labeled vials for future use to avoid repeated freeze-thaw cycles.

Experimental Use
  • Containment : All experiments involving this compound should be conducted in a designated and properly contained area to prevent cross-contamination.

  • Avoidance of Aerosols : Handle solutions carefully to avoid the generation of aerosols.

  • Spill Management : In case of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material and decontaminate the area with a suitable cleaning agent. Dispose of the contaminated materials as hazardous waste.

Disposal Plan

The proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous materials.

Disposal Procedure
  • Collection : Collect all this compound waste in the appropriate, clearly labeled containers as described above.

  • Storage of Waste : Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

  • Institutional Guidelines : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • Documentation : Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies.

Workflow for Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol receiving Receiving and Storage preparation Solution Preparation in Fume Hood receiving->preparation Don PPE experiment Experimental Use preparation->experiment segregation Waste Segregation (Solid, Liquid, Sharps) experiment->segregation collection Collection in Labeled Containers segregation->collection storage Secure Waste Storage collection->storage ehs_disposal Disposal via EHS storage->ehs_disposal spill Spill Event spill_management Spill Management Protocol spill->spill_management spill_management->segregation Dispose of Contaminated Materials

Caption: Logical workflow for the safe handling and disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.